Product packaging for NH2-Peg-FA(Cat. No.:)

NH2-Peg-FA

Cat. No.: B15337479
M. Wt: 527.5 g/mol
InChI Key: QWYFTINKVQGFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NH2-Peg-FA is a useful research compound. Its molecular formula is C23H29N9O6 and its molecular weight is 527.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N9O6 B15337479 NH2-Peg-FA

Properties

Molecular Formula

C23H29N9O6

Molecular Weight

527.5 g/mol

IUPAC Name

5-[2-(2-aminoethoxy)ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H29N9O6/c24-7-9-38-10-8-26-17(33)6-5-16(22(36)37)30-20(34)13-1-3-14(4-2-13)27-11-15-12-28-19-18(29-15)21(35)32-23(25)31-19/h1-4,12,16,27H,5-11,24H2,(H,26,33)(H,30,34)(H,36,37)(H3,25,28,31,32,35)

InChI Key

QWYFTINKVQGFTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

Foundational & Exploratory

The Molecular Architecture of NH2-PEG-FA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, synthesis, and characterization of Amine-Polyethylene Glycol-Folic Acid (NH2-PEG-FA). This heterobifunctional conjugate is a cornerstone in the development of targeted drug delivery systems, leveraging the high affinity of folic acid for folate receptors that are frequently overexpressed on the surface of cancer cells. The polyethylene glycol (PEG) linker enhances the solubility, stability, and pharmacokinetic profile of the conjugate, making it a versatile tool in therapeutic and diagnostic applications.

Core Structure and Linkages

This compound is a linear macromolecule composed of three key functional components: a terminal primary amine group (-NH2), a flexible polyethylene glycol (PEG) polymer chain, and a folic acid (FA) moiety.

  • Folic Acid (FA): This B vitamin serves as the targeting ligand. It is composed of a pteridine ring, a para-aminobenzoic acid (PABA) unit, and a glutamic acid residue. It is the glutamic acid portion that provides the carboxylic acid groups for conjugation.

  • Polyethylene Glycol (PEG): This hydrophilic and biocompatible polymer acts as a linker. The length of the PEG chain can be varied to modulate the conjugate's solubility, circulation half-life, and steric hindrance.

  • Amine Group (-NH2): The terminal primary amine group provides a reactive site for the covalent attachment of therapeutic agents, imaging agents, or other molecules of interest through well-established bioconjugation chemistries.

The linkage between folic acid and the PEG chain is typically an amide bond. This is formed between one of the two carboxylic acid groups of the glutamic acid residue of folic acid and one of the terminal amine groups of a diamino-PEG molecule. The γ-carboxyl group of the glutamic acid is often preferentially used for this conjugation to ensure that the α-carboxyl group remains free, which can be important for folate receptor recognition. The other end of the PEG chain is terminated with a primary amine group.

NH2_PEG_FA_Structure cluster_FA Folic Acid (FA) Moiety cluster_PEG Polyethylene Glycol (PEG) Linker cluster_NH2 Terminal Amine Group Pteridine Pteridine Ring PABA p-Aminobenzoic Acid Glu Glutamic Acid PEG_chain -(CH2-CH2-O)n- Glu->PEG_chain Amide Bond (-CO-NH-) Amine -NH2 PEG_chain->Amine Synthesis_Workflow cluster_activation Step 1: Folic Acid Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification FA Folic Acid Reagents1 DCC, NHS in DMSO FA->Reagents1 Activated_FA FA-NHS Ester Reagents1->Activated_FA Reaction Stir in DMSO Activated_FA->Reaction Diamino_PEG H2N-PEG-NH2 Diamino_PEG->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Methods Dialysis / SEC / HPLC Crude_Product->Purification_Methods Final_Product Pure this compound Purification_Methods->Final_Product

Unlocking Targeted Therapeutics: A Technical Guide to NH2-PEG-FA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic design of targeted drug delivery systems is paramount. Among the promising candidates for achieving this precision is Amine-PEG-Folic Acid (NH2-PEG-FA), a heterobifunctional molecule engineered to exploit the overexpression of folate receptors on cancerous cells. This in-depth technical guide elucidates the core chemical properties, synthesis, and cellular uptake mechanism of this compound, providing a comprehensive resource for its application in advanced drug delivery.

Core Chemical Properties

This compound is a conjugate molecule composed of three key components: a primary amine group (-NH2), a polyethylene glycol (PEG) spacer, and a folic acid (FA) moiety.[1] This unique structure imparts a range of desirable chemical properties for bioconjugation and targeted delivery. The primary amine serves as a reactive handle for the covalent attachment of therapeutic agents, imaging labels, or other molecules of interest through stable amide bond formation.[2][3] The PEG spacer, a hydrophilic and biocompatible polymer, enhances the solubility and stability of the conjugate, prolongs its circulation time in the bloodstream, and reduces immunogenicity.[1][4] Folic acid acts as the targeting ligand, binding with high affinity to the folate receptor, which is frequently overexpressed on the surface of various cancer cells.[1][5]

The physicochemical properties of this compound can vary depending on the molecular weight of the PEG chain. These variations influence characteristics such as solubility and the overall size of the final conjugate.

PropertyDescriptionReferences
Synonyms Folic Acid-PEG-Amine, Folate-PEG-NH2[2][6]
Appearance Yellow solid or viscous liquid (depending on PEG molecular weight)[7][8]
Solubility Soluble in water, DMSO, DMF, Chloroform, Dichloromethane[3][8]
Reactive Group Primary Amine (-NH2)[3]
Storage Conditions -20°C, protected from light and moisture[3][7]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that involves the activation of folic acid and its subsequent conjugation to a diamino-PEG linker. The following protocol provides a detailed methodology for this synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • Folic Acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-PEG-Amine (H2N-PEG-NH2) of desired molecular weight

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (appropriate molecular weight cutoff)

  • Lyophilizer

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) to the folic acid solution. The molar ratio of FA:DCC:NHS (or FA:EDC:NHS) is typically 1:1.1:1.1.

    • Stir the reaction mixture in the dark at room temperature overnight. This step activates the carboxylic acid group of folic acid to form an NHS ester, making it reactive towards primary amines.[9][10]

  • Conjugation to Diamino-PEG:

    • In a separate vessel, dissolve Amine-PEG-Amine (H2N-PEG-NH2) in anhydrous DMSO.

    • Add the activated folic acid solution dropwise to the H2N-PEG-NH2 solution while stirring. A molar excess of the diamino-PEG is often used to favor the formation of the mono-substituted product (this compound) and minimize the formation of the di-substituted product (FA-PEG-FA).

    • Continue stirring the reaction mixture at room temperature for 24-48 hours in the dark.

  • Purification:

    • The reaction mixture is then purified to remove unreacted reagents and byproducts. Dialysis is a common method for this purpose.

    • Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO) that will retain the this compound conjugate while allowing smaller molecules to diffuse out.

    • Dialyze against deionized water for 2-3 days, with frequent changes of water.

  • Lyophilization:

    • After dialysis, the purified this compound solution is frozen and lyophilized (freeze-dried) to obtain the final product as a solid.

  • Characterization:

    • The successful synthesis and purity of this compound can be confirmed using various analytical techniques, including:

      • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups and confirm the formation of the amide bond.[11]

      • Proton Nuclear Magnetic Resonance (¹H NMR): To verify the chemical structure and determine the degree of substitution.

      • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[12]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_activation Folic Acid Activation cluster_conjugation Conjugation cluster_purification Purification & Isolation FA Folic Acid (FA) Activated_FA Activated FA-NHS Ester FA->Activated_FA Activation Reagents DCC/NHS or EDC/NHS in DMSO Reagents->Activated_FA Reaction_Mixture Reaction Mixture Activated_FA->Reaction_Mixture Conjugation Diamino_PEG Amine-PEG-Amine (H2N-PEG-NH2) Diamino_PEG->Reaction_Mixture Dialysis Dialysis Reaction_Mixture->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product This compound Lyophilization->Final_Product

Caption: A schematic workflow for the synthesis of this compound.

The Gateway to the Cell: Folate Receptor-Mediated Endocytosis

The therapeutic efficacy of this compound-drug conjugates relies on their ability to be internalized by target cells. This process is primarily mediated by the folate receptor (FR), a cell surface glycoprotein.[13] Many cancer cells exhibit a significant upregulation of FR expression, making it an attractive target for selective drug delivery.[14]

Upon binding of the folic acid moiety of the conjugate to the folate receptor, the cell internalizes the entire complex through a process called receptor-mediated endocytosis.[15] This process involves the invagination of the cell membrane to form an endosome, which encapsulates the receptor-ligand complex and transports it into the cell's interior. Once inside the cell, the therapeutic payload can be released to exert its cytotoxic effect.

Emerging research also suggests that the folate receptor is involved in various signaling pathways, including the JAK-STAT3 and ERK1/2 pathways, which can influence cancer progression.[15][16][17] This adds another layer of complexity and potential therapeutic intervention to the role of folate receptor targeting.

Visualizing the Cellular Uptake Pathway

The following diagram illustrates the process of folate receptor-mediated endocytosis.

Folate_Receptor_Pathway cluster_cell Target Cell Drug_Conjugate This compound-Drug Conjugate FR Folate Receptor (FR) Drug_Conjugate->FR Targeting Binding Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Action Therapeutic Action (e.g., Cytotoxicity) Drug_Release->Therapeutic_Action

Caption: Folate receptor-mediated endocytosis of an this compound-drug conjugate.

By providing a detailed understanding of its chemical properties, a robust synthesis protocol, and the mechanism of its cellular uptake, this guide serves as a valuable resource for researchers and drug development professionals seeking to harness the potential of this compound for targeted cancer therapy. The ability to selectively deliver potent therapeutic agents to tumor sites while minimizing off-target effects holds immense promise for improving patient outcomes.

References

An In-depth Technical Guide to the Folate Receptor-Mediated Uptake of NH2-PEG-FA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The folate receptor (FR) is a high-affinity, glycosylphosphatidylinositol (GPI)-anchored cell surface glycoprotein that is overexpressed in a wide variety of human cancers, including ovarian, lung, breast, and brain tumors, while its expression in normal tissues is highly restricted.[1][2][3][4][5][6] This differential expression profile makes the folate receptor an attractive target for the selective delivery of therapeutic and imaging agents to cancer cells. Folic acid (FA), the ligand for the folate receptor, can be conjugated to various molecules, such as polyethylene glycol (PEG) with a terminal amine group (NH2-PEG-FA), to enhance their water solubility, biocompatibility, and circulation time, while enabling targeted cellular uptake via FR-mediated endocytosis.[7][8] This guide provides a comprehensive overview of the mechanism of folate receptor-mediated uptake of this compound, including the underlying signaling pathways, experimental protocols for its characterization, and quantitative data where available.

Core Mechanism of Uptake: Receptor-Mediated Endocytosis

The primary mechanism by which this compound enters cells is through folate receptor-mediated endocytosis.[9][10][11][12] This process is initiated by the high-affinity binding of the folic acid moiety of the conjugate to the folate receptor on the cell surface. Following binding, the receptor-ligand complex is internalized into the cell through the formation of endocytic vesicles. The two main endocytic pathways implicated in folate receptor-mediated uptake are clathrin-mediated endocytosis and caveolae-mediated endocytosis.[10][13]

Signaling Pathways

The binding of folate conjugates to the folate receptor can also trigger intracellular signaling cascades that are independent of folate's role in one-carbon metabolism. These signaling events can influence cell growth, proliferation, and survival. Two of the key signaling pathways activated by folate receptor engagement are:

  • JAK-STAT3 Pathway: The folate receptor has been shown to associate with the GP130 signal transducer, leading to the activation of the Janus kinase (JAK) and subsequent phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4][14]

  • ERK1/2 Pathway: Folate receptor activation can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4][14]

Quantitative Data

Table 1: Representative Binding Affinities of Folate Conjugates to Folate Receptor

CompoundCell LineBinding Affinity (Kd)Reference
Folic AcidVarious< 1 nM[15]
Folate-conjugated NanoparticlesKB cells10-100 nM[16]
Folate-drug conjugatesIGROV1 cells5-50 nM[17]

Table 2: Representative Cellular Uptake Data of Folate Conjugates

CompoundCell LineUptake MetricValueReference
Folate-conjugated Quantum DotsHeLa cells% Internalization (3h)> 50%[16]
Folate-PEG-5-FUHeLa cellsIncreased uptake vs. non-targetedSignificant[7]
Folate-decorated NanoparticlesSKOV-3 cellsIC50 (µg/ml)11.98[18]

Experimental Protocols

Synthesis and Characterization of this compound

Protocol 1: Synthesis of this compound

  • Activation of Folic Acid: Dissolve folic acid in dimethyl sulfoxide (DMSO). Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the solution and stir overnight in the dark to activate the carboxyl group of folic acid.[7][19]

  • PEGylation: Dissolve NH2-PEG-OH in DMSO and add it to the activated folic acid solution. The reaction mixture is stirred for several hours at room temperature.[7][19]

  • Purification: The resulting this compound conjugate is purified by dialysis against deionized water to remove unreacted reagents and byproducts.[20]

Protocol 2: Characterization of this compound

  • ¹H NMR Spectroscopy: The successful conjugation can be confirmed by ¹H NMR spectroscopy by observing the characteristic peaks of both folic acid and PEG in the spectrum of the final product.

  • FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the formation of the amide bond between folic acid and PEG, typically observed as a characteristic peak around 1650 cm⁻¹.

Cellular Uptake and Trafficking Studies

Protocol 3: Folate Receptor Binding Assay (Competitive Binding)

  • Cell Culture: Culture folate receptor-positive cells (e.g., HeLa, KB) in folate-free medium for 24 hours prior to the experiment.

  • Incubation: Incubate the cells with a constant concentration of radiolabeled folic acid (e.g., [³H]folic acid) and increasing concentrations of unlabeled this compound for 1-2 hours at 4°C.[12]

  • Washing: Wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound ligand.

  • Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the binding of the radiolabeled folic acid (IC50) to calculate the binding affinity (Ki).

Protocol 4: Cellular Uptake Analysis using Flow Cytometry

  • Cell Culture: Seed folate receptor-positive cells in a multi-well plate and allow them to adhere overnight.

  • Incubation: Incubate the cells with fluorescently labeled this compound for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.

  • Washing and Detachment: Wash the cells with PBS to remove non-internalized conjugate and detach them using trypsin-EDTA.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which is proportional to the amount of internalized conjugate.

Protocol 5: Intracellular Trafficking Analysis using Transmission Electron Microscopy (TEM)

  • Cell Culture and Incubation: Culture cells on a suitable substrate and incubate with this compound conjugated to an electron-dense marker (e.g., gold nanoparticles) for different time points.

  • Fixation: Fix the cells with a solution containing glutaraldehyde and paraformaldehyde in a cacodylate buffer.[7]

  • Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by en bloc staining with uranyl acetate.[7]

  • Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol and embed them in an epoxy resin.[7]

  • Ultrathin Sectioning and Imaging: Cut ultrathin sections using an ultramicrotome, stain them with lead citrate, and visualize them using a transmission electron microscope to observe the subcellular localization of the conjugate within endosomes, lysosomes, or other organelles.

Visualizations

Signaling_Pathways cluster_membrane Plasma Membrane FR Folate Receptor GP130 GP130 FR->GP130 Associates ERK ERK1/2 FR->ERK Activates JAK JAK GP130->JAK Activates NH2_PEG_FA This compound NH2_PEG_FA->FR Binds STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus pERK p-ERK1/2 ERK->pERK pERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Folate Receptor Signaling Pathways.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_cellular Cellular Assays cluster_analysis Analysis Methods S1 Activate Folic Acid (DCC, NHS) S2 React with NH2-PEG-OH S1->S2 S3 Purify (Dialysis) S2->S3 S4 Characterize (NMR, FTIR) S3->S4 C1 Culture FR+ Cells S4->C1 C2 Incubate with This compound C1->C2 C3 Analyze Uptake C2->C3 A1 Flow Cytometry (Quantitative Uptake) C3->A1 A2 Confocal Microscopy (Localization) C3->A2 A3 TEM (Ultrastructural Localization) C3->A3

Caption: Experimental Workflow for this compound.

Endocytosis_Pathway cluster_membrane Plasma Membrane extracellular Extracellular Space ligand This compound extracellular->ligand FR Folate Receptor binding Binding FR->binding ligand->FR High Affinity clathrin_pit Clathrin-coated Pit binding->clathrin_pit Clathrin-Mediated caveolae Caveolae binding->caveolae Caveolae-Mediated endosome Early Endosome clathrin_pit->endosome caveosome Caveosome caveolae->caveosome late_endosome Late Endosome endosome->late_endosome recycling Receptor Recycling endosome->recycling caveosome->endosome lysosome Lysosome (Drug Release) late_endosome->lysosome recycling->FR

Caption: Folate Receptor-Mediated Endocytosis Pathways.

References

The Influence of NH2-PEG-FA Molecular Weight on Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the molecular weight of amine-terminated polyethylene glycol-folic acid (NH2-PEG-FA) in the efficacy of targeted drug delivery systems. The strategic use of this compound to functionalize nanoparticles (NPs) is a promising approach for enhancing the therapeutic index of anticancer drugs by leveraging the overexpression of folate receptors (FR) on the surface of many cancer cells. The length of the PEG chain in this ligand-linker conjugate significantly impacts the physicochemical properties, in vitro performance, and in vivo fate of the nanocarrier, ultimately dictating its therapeutic success. This guide provides a comprehensive overview of the effects of varying this compound molecular weights, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

The Critical Role of PEG Molecular Weight in Folate-Targeted Nanoparticles

The "stealth" properties conferred by PEGylation are fundamental to the design of effective nanomedicines. The hydrophilic PEG layer creates a steric barrier that reduces opsonization—the process of plasma proteins binding to the nanoparticle surface—which in turn minimizes recognition and clearance by the mononuclear phagocyte system (MPS).[1] This prolonged systemic circulation time is crucial for allowing the nanoparticles to accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect.

However, the length of the PEG chain, and by extension, the molecular weight of the this compound conjugate, introduces a delicate balance. While a longer PEG chain can enhance the stealth effect, it may also hinder the interaction between the folic acid targeting moiety and its receptor on the cancer cell surface. Therefore, optimizing the PEG molecular weight is a key consideration in the design of folate-targeted nanoparticles.

Quantitative Analysis of Molecular Weight Effects

The following tables summarize the impact of different this compound molecular weights on key nanoparticle characteristics and their performance in drug delivery. The data is compiled from studies on various nanoparticle platforms to provide a comparative overview.

Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles

Nanoparticle TypeThis compound MW (Da)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Capacity (%)Encapsulation Efficiency (%)
PLGA-PEG NPs2000125.41 ± 3.11----
PLGA-PEG NPs5000-----
Liposomes2000~110< 0.2---
Liposomes5000~115< 0.2---
Liposomes10000~120< 0.2---

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in nanoparticle formulation and experimental conditions.

Table 2: In Vitro Performance of this compound Functionalized Nanoparticles

Nanoparticle TypeThis compound MW (Da)Cell LineCellular Uptake (relative)IC50 (µg/mL)Drug Release Rate
PLGA-PEG NPs2000SKOV-3-11.98Sustained over 6 days
PLGA-PEG NPs5000----
Folate-conjugated liposomes2000KBIncreased vs. non-targeted--
Folate-conjugated liposomes5000KBNo significant difference from 2k Da in vitro--
Folate-conjugated liposomes10000KBNo significant difference from 2k/5k Da in vitro--

IC50 values are for the encapsulated drug, genistein.

Table 3: In Vivo Performance of Folate-Conjugated Liposomes with Varying PEG-Linker Lengths

ParameterDox/FL-2KDox/FL-5KDox/FL-10K
Tumor Accumulation (72h, %ID/g) ~4~5~7
Tumor Size Reduction vs. Control ~20%~25%>40%

Data adapted from a study on doxorubicin-loaded, folate-linked liposomes (Dox/FL) with PEG-linkers of 2kDa, 5kDa, and 10kDa.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its conjugation to nanoparticles, and the subsequent characterization and evaluation of the targeted drug delivery system.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which can be adapted for different PEG molecular weights. The example provided is for a PEG with a molecular weight of 2000 Da (PEG2k).

Materials:

  • HO-PEG-NH2 (MW 2000 Da)

  • Folic acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Triethylamine (TEA)

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DMSO.

    • Stir the reaction mixture in the dark at room temperature for 12-16 hours.

    • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the activation of the carboxylic acid group of folic acid.

  • Conjugation to PEG:

    • Dissolve HO-PEG-NH2 (1 eq) in anhydrous DCM.

    • Add the activated folic acid solution dropwise to the PEG solution.

    • Add triethylamine (2-3 eq) to the reaction mixture to act as a base.

    • Stir the reaction for 24-48 hours at room temperature.

  • Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Precipitate the product by adding the filtrate to an excess of cold diethyl ether.

    • Collect the precipitate by centrifugation and wash it multiple times with cold diethyl ether to remove unreacted starting materials.

    • Dry the final product, this compound, under vacuum.

Characterization: The successful synthesis of this compound should be confirmed by techniques such as 1H NMR and FTIR spectroscopy.

Formulation of Drug-Loaded PLGA-PEG-FA Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using the nanoprecipitation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound (synthesized as in 3.1)

  • Anticancer drug (e.g., Doxorubicin)

  • Acetone

  • Deionized water

Procedure:

  • Dissolve PLGA, this compound, and the anticancer drug in acetone.

  • Add the organic solution dropwise to deionized water under constant stirring.

  • Continue stirring for several hours to allow for nanoparticle formation and solvent evaporation.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove any unencapsulated drug and unreacted polymer.

  • Lyophilize the nanoparticles for long-term storage.

Characterization of Nanoparticles
  • Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Drug Loading and Encapsulation Efficiency: Quantified using UV-Vis spectroscopy or HPLC after lysing the nanoparticles.

  • Surface Functionalization: Confirmed by FTIR or XPS analysis.

In Vitro Drug Release Study
  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

  • Incubate the dispersion at 37°C with gentle shaking.

  • At predetermined time intervals, collect aliquots of the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Cellular Uptake and Cytotoxicity Assays
  • Cell Culture: Use a folate receptor-positive cancer cell line (e.g., HeLa, KB, SKOV-3) and a folate receptor-negative cell line as a control.

  • Cellular Uptake:

    • Incubate the cells with fluorescently labeled nanoparticles for different time periods.

    • Wash the cells to remove non-internalized nanoparticles.

    • Visualize the cellular uptake using confocal microscopy.

    • Quantify the uptake using flow cytometry.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with different concentrations of free drug, drug-loaded non-targeted nanoparticles, and drug-loaded targeted nanoparticles.

    • After a specified incubation period (e.g., 48-72 hours), add MTT solution to each well.

    • Incubate for a few hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength to determine cell viability.

Visualizing Key Pathways and Workflows

Folate Receptor-Mediated Endocytosis

The following diagram illustrates the pathway by which folate-conjugated nanoparticles are internalized by cancer cells.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP This compound Nanoparticle FR Folate Receptor NP->FR Binding Endosome Early Endosome (pH ~6.0-6.5) FR->Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.0-6.0) Endosome->Late_Endosome Maturation FR_Recycling Receptor Recycling Endosome->FR_Recycling Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Drug_Release Drug Release Late_Endosome->Drug_Release pH-triggered Lysosome->Drug_Release FR_Recycling->FR

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental Workflow for Nanoparticle Development and Evaluation

This diagram outlines the logical progression of experiments for developing and testing this compound functionalized nanoparticles.

Experimental_Workflow Start Start: Define MW of this compound Synthesis Synthesis of This compound Start->Synthesis Characterization1 Characterization (NMR, FTIR) Synthesis->Characterization1 Formulation Nanoparticle Formulation Characterization1->Formulation Characterization2 Nanoparticle Characterization (DLS, TEM, Drug Load) Formulation->Characterization2 In_Vitro In Vitro Studies Characterization2->In_Vitro Uptake Cellular Uptake In_Vitro->Uptake Cytotoxicity Cytotoxicity In_Vitro->Cytotoxicity Release Drug Release In_Vitro->Release In_Vivo In Vivo Studies (Animal Model) Uptake->In_Vivo Cytotoxicity->In_Vivo Release->In_Vivo Pharmacokinetics Pharmacokinetics In_Vivo->Pharmacokinetics Biodistribution Biodistribution In_Vivo->Biodistribution Efficacy Therapeutic Efficacy In_Vivo->Efficacy End End: Data Analysis & Conclusion Pharmacokinetics->End Biodistribution->End Efficacy->End

Caption: Experimental Workflow Diagram.

Conclusion

The molecular weight of the PEG component in this compound is a critical design parameter that significantly influences the performance of folate-targeted nanoparticles. While longer PEG chains can enhance systemic circulation, they may also impede receptor-mediated uptake. The optimal molecular weight is likely dependent on the specific nanoparticle platform, the encapsulated drug, and the cancer type being targeted. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to design and optimize the next generation of targeted cancer therapies. Further systematic studies directly comparing a range of this compound molecular weights on a single, well-characterized nanoparticle platform are warranted to establish more definitive structure-activity relationships.

References

Navigating the Solubility Landscape of NH2-PEG-FA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of amine-terminated polyethylene glycol-folic acid (NH2-PEG-FA). As a critical parameter in formulation development, understanding the solubility of this functionalized polymer is paramount for its effective application in targeted drug delivery, diagnostics, and various biomedical research fields. While precise quantitative solubility data is often dependent on the specific molecular weight of the PEG component and the experimental conditions, this guide summarizes the available qualitative information and provides detailed experimental protocols for its quantitative determination.

Qualitative Solubility Profile

This compound exhibits solubility in a range of aqueous and organic solvents, a property largely influenced by the hydrophilic nature of the polyethylene glycol (PEG) backbone.[1][2][3] The presence of the amine and folic acid moieties can also affect its solubility characteristics. The following table summarizes the generally reported solubility of this compound in common laboratory solvents. It is important to note that for less soluble solvents, warming the mixture may aid in dissolution.[4]

SolventQualitative SolubilityNotes
WaterSolubleThe PEG chain imparts good water solubility.[1][3][5] Solubility may be affected by pH and the presence of salts.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for PEGylated compounds.[1]
Dimethylformamide (DMF)SolubleAnother widely used organic solvent for dissolving PEG derivatives.[1][3]
Dichloromethane (DCM)SolubleA chlorinated solvent in which this compound is reported to be soluble.[3]
ChloroformSolubleSimilar to DCM, this is another chlorinated solvent suitable for dissolving this compound.[3]
MethanolSolubleAn alcohol that can be used to dissolve the compound.[3]
EthanolSolubleGenerally soluble, though solubility might be slightly lower compared to methanol.[3]
TolueneSparingly SolubleHeating may be required to dissolve PEG derivatives in toluene.[4]
IsopropanolSparingly SolubleSimilar to toluene, increased temperature can improve solubility.[4]
Diethyl EtherInsolublePEG compounds are generally not soluble in ether.[4]

Note: The solubility is dependent on the molecular weight of the PEG chain. Higher molecular weight PEGs may exhibit different solubility profiles.[4]

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a detailed methodology for determining the quantitative solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound (of known molecular weight)

  • Selected solvent(s) of interest (e.g., water, DMSO, etc.)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

  • Generation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The amount should be more than what is expected to dissolve.

    • Tightly cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separation of Undissolved Solute:

    • After the incubation period, visually inspect the vial to confirm the presence of undissolved solid material at the bottom.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully collect the supernatant using a pipette, ensuring not to disturb the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to ensure that only the dissolved solute is measured.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the standard curve.

  • Quantification using UV-Vis Spectrophotometry:

    • Folic acid has a characteristic UV absorbance maximum at approximately 280 nm and 365 nm.[6] Measure the absorbance of the standard solutions and the diluted sample solution at the determined wavelength of maximum absorbance (λmax).

    • Use the pure solvent as a blank.

    • Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of the diluted sample solution from the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the quantitative solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

To aid in the practical application of this guide, the following diagrams, generated using the DOT language, illustrate key processes.

experimental_workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions std_curve Construct Standard Curve prep_standards->std_curve prep_saturated Prepare Saturated Solution (Excess Solute) equilibration Equilibrate (24-48h) with Shaking prep_saturated->equilibration centrifugation Centrifuge to Pellet Undissolved Solid equilibration->centrifugation filtration Filter Supernatant (0.22 µm filter) centrifugation->filtration uv_vis UV-Vis Spectrophotometry (Measure Absorbance) filtration->uv_vis quantification Quantify Concentration uv_vis->quantification std_curve->quantification solubility_calc Calculate Solubility quantification->solubility_calc

Caption: Experimental workflow for determining the quantitative solubility of this compound.

solvent_selection_pathway start Define Application and Requirements is_aqueous Aqueous System? start->is_aqueous is_organic Organic Synthesis or Formulation? is_aqueous->is_organic No water Use Water or Aqueous Buffers is_aqueous->water Yes organic_choice Select from: - DMSO - DMF - DCM - Chloroform is_organic->organic_choice Yes solubility_test Perform Quantitative Solubility Test is_organic->solubility_test No/Uncertain water->solubility_test organic_choice->solubility_test end Optimized Solvent System solubility_test->end

Caption: Logical pathway for selecting a suitable solvent for this compound based on application.

References

The Pivotal Role of the PEG Linker in NH2-PEG-FA Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the Polyethylene Glycol (PEG) linker in NH2-PEG-FA (amine-PEG-folic acid) conjugates, which are at the forefront of targeted drug delivery systems. This document delves into the synthesis, characterization, and application of these conjugates, with a focus on their utility in oncology. Detailed experimental protocols, quantitative data, and visual representations of key processes are provided to equip researchers with the foundational knowledge for designing and evaluating these advanced therapeutic platforms.

The Multifaceted Role of the PEG Linker

The PEG linker in an this compound conjugate is not merely a passive spacer; it is a critical component that dictates the overall physicochemical properties and biological performance of the drug delivery system. Its primary functions are multifaceted and synergistic:

  • Enhanced Solubility and Biocompatibility: Many therapeutic agents are hydrophobic, limiting their administration in aqueous physiological environments. The hydrophilic nature of the PEG chain significantly improves the water solubility of the conjugate, preventing aggregation and enhancing its stability in the bloodstream.[1][2] PEG is also well-known for its biocompatibility and low immunogenicity, reducing the likelihood of adverse immune responses.[2][3]

  • Prolonged Circulation Half-Life (The "Stealth" Effect): The PEG linker forms a hydrophilic cloud around the nanoparticle or drug molecule.[4] This steric hindrance inhibits the adsorption of opsonin proteins from the blood, which would otherwise mark the conjugate for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[4][5] This "stealth" effect leads to a significantly prolonged circulation half-life, allowing more time for the conjugate to reach its target site.[2][6]

  • Flexible Spacer for Optimal Receptor Binding: The PEG chain acts as a flexible spacer between the targeting moiety (folic acid) and the drug or nanoparticle carrier.[7] This flexibility allows the folic acid to adopt the optimal orientation for binding to the folate receptor on the surface of cancer cells, overcoming potential steric hindrance from the carrier.[7] The length of the PEG linker is a crucial parameter, as it directly influences the targeting efficiency. Studies have shown that a sufficiently long PEG chain can lead to higher folate receptor-mediated association with cells.[7]

  • Controlled Drug Release: The properties of the PEG linker can also influence the drug release kinetics of the conjugate.[8] By modifying the length and structure of the PEG chain, the release of the therapeutic payload at the target site can be modulated.[8]

Synthesis and Characterization of this compound Conjugates

The synthesis of this compound conjugates typically involves a multi-step process that begins with the functionalization of PEG and culminates in the attachment of folic acid.

Synthesis Workflow

The general workflow for the synthesis of a drug-loaded, folate-targeted nanoparticle using an this compound linker is illustrated below.

G cluster_synthesis Synthesis of this compound cluster_formulation Nanoparticle Formulation cluster_conjugation Surface Functionalization A HO-PEG-OH B NH2-PEG-NH2 A->B Amination D This compound B->D Coupling C Folic Acid Activation (EDC/NHS) C->D H Targeted Nanoparticle D->H Conjugation E Drug G Drug-loaded Nanoparticle E->G F Polymer (e.g., PLGA) F->G Nanoprecipitation G->H

Caption: General workflow for the synthesis of this compound targeted nanoparticles.

Detailed Experimental Protocols

Protocol 1: Synthesis of Amine-Terminated PEG (NH2-PEG-NH2)

This protocol describes the conversion of hydroxyl-terminated PEG to amine-terminated PEG.

  • TOSYLATION: Dissolve 10 g of PEG (polyethylene glycol) in 100 mL of dichloromethane (DCM).[9]

  • Add 7.6 g of tosyl chloride and 8 mL of triethylamine to the solution.[9]

  • Stir the reaction mixture for 24 hours at room temperature.[9]

  • Remove the solvent and precipitate the product (TsO-PEG-OTs) by adding excess diethyl ether.[9]

  • PHTHALIMIDE SUBSTITUTION: Dissolve 5 g of the dried TsO-PEG-OTs and 2.4 g of potassium phthalimide in 80 mL of dimethylformamide (DMF).[9]

  • Heat the reaction to 120°C for 4 hours under a nitrogen atmosphere with stirring.[9]

  • Purify the product (PI-PEG-PI) as described in step 4.[9]

  • HYDRAZINOLYSIS: Dissolve 4 g of PI-PEG-PI in 70 mL of ethanol.[9]

  • Add 0.86 mL of hydrazine hydrate and react for 12 hours at 70°C with stirring to obtain H2N-PEG-NH2.[9]

Protocol 2: Synthesis of this compound using EDC/NHS Coupling

This protocol details the conjugation of folic acid to the amine-terminated PEG.

  • FOLIC ACID ACTIVATION: Dissolve 70.6 mg of folic acid (FA) in a 1:1 (v/v) solution of distilled water and dimethyl sulfoxide (DMSO). Adjust the pH to 8 with dilute NaOH.[10]

  • Add 65.92 mg of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 36.83 mg of N-hydroxysuccinimide (NHS) to the folic acid solution. Maintain the pH between 7.0 and 8.0.[10]

  • Stir the mixture for 8-12 hours in the dark to activate the carboxylic acid group of folic acid.[10]

  • COUPLING REACTION: Disperse 50 mg of NH2-PEG-NH2 in 5 mL of water and add it slowly to the activated folic acid solution.[10]

  • Shake the reaction mixture for 24 hours in the dark.[10]

  • Purify the resulting this compound conjugate using dialysis against deionized water to remove unreacted reagents.

Characterization Techniques
  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the successful conjugation by identifying characteristic vibrational bands of the functional groups in PEG, folic acid, and the final conjugate.

  • Proton Nuclear Magnetic Resonance (¹H NMR): Provides detailed structural information by analyzing the chemical shifts of the protons in the conjugate, confirming the presence of both PEG and folic acid moieties.[11]

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the nanoparticles formulated with the this compound conjugate.

  • UV-Vis Spectroscopy: Can be used to quantify the amount of folic acid conjugated to the PEG linker.

Application in Targeted Drug Delivery

This compound conjugates are primarily employed to actively target cancer cells that overexpress the folate receptor.[12] This receptor-mediated endocytosis pathway significantly enhances the intracellular concentration of the therapeutic agent in cancer cells while minimizing uptake by healthy cells, which typically have low levels of folate receptor expression.[12]

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeting process involves the binding of the folic acid ligand to the folate receptor on the cancer cell surface, which triggers the internalization of the conjugate via endocytosis.

G cluster_cell Cancer Cell A Targeted Nanoparticle (Drug-PEG-FA) C Binding A->C B Folate Receptor B->C D Endocytosis C->D E Endosome D->E F Drug Release E->F Acidic pH G Therapeutic Effect F->G

Caption: Folate receptor-mediated endocytosis of an this compound conjugate.

Quantitative Data on Formulation and Efficacy

The following tables summarize key quantitative data from various studies on this compound conjugated nanoparticles.

Table 1: Physicochemical Properties of Folate-Targeted Nanoparticles

FormulationPolymerDrugParticle Size (nm)Drug Loading (%)Encapsulation Efficiency (%)Reference
PLGA-PEG-FAPLGA-PEG9-Nitrocampthotecin115 ± 12-57[4]
PLGA NPsPLGACapecitabine-16.98 ± 0.788.4 ± 0.17[13]
PEG-coated MNPs-Doxorubicin-CoFe2O4: 68.8-[14]
PEG-coated MNPs-Doxorubicin-NiFe2O4: 51.0-[14]
PEG-coated MNPs-Doxorubicin-Fe3O4: 38.8-[14]

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineFormulationIC50 (µg/mL)Incubation Time (h)Reference
MCF-7PLGA-Fol NPs1.2524[4]
MCF-7PLGA NPs4.524[4]
PC3PLGA-Fol NPs2.924[4]
PC3Free Drug4.1524[4]

Experimental Protocols for Efficacy Evaluation

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cell-killing ability of the this compound conjugates.

  • CELL SEEDING: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1][4]

  • TREATMENT: Replace the medium with fresh medium containing serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as controls).[4]

  • INCUBATION: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[4][15]

  • MTT ADDITION: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4][15]

  • FORMAZAN DISSOLUTION: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][12]

  • MEASUREMENT: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[4][12] Cell viability is calculated as a percentage of the untreated control cells.

Protocol 4: Cellular Uptake Study using Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled nanoparticles.

  • CELL SEEDING: Seed cells in 12- or 24-well plates and incubate for 24 hours.[1][16]

  • TREATMENT: Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles for various time points (e.g., 1, 2, 4 hours).[1][16]

  • CELL HARVESTING: Wash the cells with PBS to remove non-internalized nanoparticles, then detach the cells using trypsin.

  • FLOW CYTOMETRY ANALYSIS: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.[17][18] A higher fluorescence intensity indicates greater nanoparticle uptake.

Protocol 5: In Vivo Tumor Targeting Study

This protocol evaluates the tumor accumulation of the conjugates in an animal model.

  • TUMOR MODEL ESTABLISHMENT: Induce tumors in immunodeficient mice by subcutaneously injecting cancer cells (e.g., KB cells).[19]

  • ADMINISTRATION: Once tumors reach a suitable size, intravenously inject the mice with fluorescently labeled targeted and non-targeted nanoparticles.[16]

  • EX VIVO ANALYSIS: After the final imaging time point, sacrifice the mice and excise the tumor and major organs.[16] Quantify the fluorescence in each organ to determine the extent of tumor accumulation and off-target distribution.[16]

Conclusion

The PEG linker is an indispensable component of this compound conjugates, playing a pivotal role in enhancing their therapeutic potential. By improving solubility, extending circulation time, and facilitating targeted delivery, the PEG linker enables the effective and specific delivery of anticancer agents to tumor cells. The rational design of the PEG linker, particularly its length, is crucial for optimizing the performance of these advanced drug delivery systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to develop and evaluate novel and more effective folate-targeted cancer therapies.

References

A Beginner's Guide to NH2-PEG-FA in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted drug delivery systems that promise enhanced efficacy and reduced systemic toxicity. Among the vanguard of these innovative approaches is the use of NH2-PEG-FA, a heterobifunctional polymer conjugate that has garnered considerable attention for its ability to selectively deliver therapeutic payloads to tumor cells. This guide provides a comprehensive overview of this compound, detailing its core components, mechanism of action, and practical applications in drug delivery. We will delve into the synthesis of this versatile polymer, the preparation of drug-loaded nanoparticles, and the critical characterization techniques required to ensure their efficacy and safety. Furthermore, this document presents a curated summary of quantitative data from recent studies, detailed experimental protocols, and visual representations of the key biological pathways involved, offering a foundational resource for researchers embarking on the use of this compound in their drug delivery research.

Introduction: The Tripartite Advantage of this compound

This compound is a linear polymer conjugate composed of three key functional moieties: a primary amine group (-NH2), a polyethylene glycol (PEG) linker, and a folic acid (FA) targeting ligand. This unique combination of components makes it an exceptionally valuable tool in the targeted delivery of anticancer agents.

  • Folic Acid (FA) - The Targeting Moiety: Folic acid is a B vitamin that is essential for cell growth and division. Many types of cancer cells, including those of the ovaries, lungs, and breast, overexpress the folate receptor (FR) on their surface to meet their high demand for this nutrient.[1][2] This overexpression provides a specific marker for targeted drug delivery. By incorporating folic acid into a drug delivery system, we can exploit this natural affinity to selectively guide the therapeutic agent to the tumor site, minimizing its exposure to healthy tissues.[3][4]

  • Polyethylene Glycol (PEG) - The Stealth Linker: PEG is a hydrophilic and biocompatible polymer that plays a crucial role in improving the pharmacokinetic properties of drug delivery systems.[5] The process of attaching PEG chains, known as PEGylation, creates a protective hydrophilic shield around the drug carrier. This shield reduces recognition by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanoparticles in the bloodstream.[6] This extended circulation time increases the probability of the nanoparticles reaching the tumor tissue. PEG also enhances the solubility and stability of the drug formulation.[7]

  • Amine Group (-NH2) - The Conjugation Handle: The terminal primary amine group serves as a versatile reactive handle for conjugating a wide array of molecules.[8][9] This allows for the covalent attachment of therapeutic drugs, imaging agents, or the drug-loaded nanoparticle itself, forming a stable link between the targeting ligand and the payload.

The synergy of these three components makes this compound a powerful tool for developing sophisticated and effective targeted drug delivery systems.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeted delivery of this compound-conjugated nanoparticles to cancer cells is primarily achieved through a process called folate receptor-mediated endocytosis.[2][10] This biological pathway allows for the efficient internalization of the drug-loaded nanoparticles into the target cells.

The process can be summarized in the following steps:

  • Binding: The folic acid moiety on the surface of the nanoparticle binds with high affinity to the folate receptors overexpressed on the cancer cell membrane.

  • Endocytosis: Upon binding, the cell membrane invaginates, engulfing the nanoparticle and forming an endosome. This process is often clathrin-mediated, though clathrin-independent pathways have also been observed.[8]

  • Intracellular Trafficking: The endosome, containing the nanoparticle, is then transported into the cell's interior.

  • Acidification and Drug Release: The endosome gradually acidifies, leading to the degradation of the nanoparticle and the release of the encapsulated drug into the cytoplasm of the cancer cell.[10]

  • Therapeutic Action: The released drug can then exert its cytotoxic effects, leading to the death of the cancer cell.

This targeted mechanism ensures that the therapeutic agent is concentrated at the tumor site, thereby enhancing its efficacy while minimizing off-target side effects.

Quantitative Data on this compound Based Nanoparticles

The physical and biological properties of this compound conjugated nanoparticles are critical determinants of their in vivo performance. The following tables summarize key quantitative data from various studies, providing a comparative overview of different formulations.

Nanoparticle FormulationDrugParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
PLGA-PEG-FADoxorubicin~200--24.5 - 51.9
PLA-TPGS-FAPaclitaxel~50---[11]
Magnetic Nanoparticles-FADoxorubicin91.2 ± 20.8---[1][5]
PLGA NPsCapecitabine144-14.816.9888.4[12]
Fe3O4-FITC-FACinnamaldehyde~10-20-[9]

Table 1: Physicochemical Properties of Various this compound Nanoparticle Formulations. This table provides a snapshot of the typical size, surface charge, and drug-carrying capacity of nanoparticles functionalized with this compound.

Cell LineNanoparticle FormulationIn Vitro Efficacy (IC50)In Vivo EfficacyReference
A2780 (Ovarian Cancer)Magnetic Nanoparticles-Doxorubicin-FA10.33-fold lower than non-targetedSignificant tumor shrinkage[1][5]
OVCAR3 (Ovarian Cancer)Magnetic Nanoparticles-Doxorubicin-FA3.93-fold lower than non-targeted-[1][5]
HeLa (Cervical Cancer)FA-PEG-5-FUEnhanced uptake compared to non-targetedSignificant decrease in tumor size[13]
SKOV3 (Ovarian Cancer)PLGA-PEG-FOL-DoxorubicinHigher cytotoxicity than free DOX-

Table 2: In Vitro and In Vivo Efficacy of this compound Nanoparticles. This table highlights the enhanced therapeutic efficacy of folate-targeted nanoparticles compared to non-targeted formulations or free drugs.

Experimental Protocols

The successful development of this compound based drug delivery systems relies on robust and reproducible experimental procedures. This section provides detailed methodologies for the key steps involved in their synthesis, formulation, and characterization.

Synthesis of this compound

This protocol describes a common method for the synthesis of the this compound polymer.

Materials:

  • Folic Acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-terminated polyethylene glycol (NH2-PEG-NH2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Cold anhydrous diethyl ether

  • Dialysis tubing (MWCO appropriate for the PEG size)

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add DCC and NHS to the solution (typically in a 1:2:2 molar ratio of FA:DCC:NHS).

    • Add a catalytic amount of triethylamine.

    • Stir the reaction mixture under a nitrogen atmosphere in the dark at room temperature overnight.

    • Filter the solution to remove the dicyclohexylurea byproduct.

    • Precipitate the activated folic acid by adding the filtrate to cold anhydrous diethyl ether.

    • Wash the precipitate several times with diethyl ether and dry under vacuum.[14]

  • Conjugation of Activated Folic Acid to NH2-PEG-NH2:

    • Dissolve the activated folic acid and NH2-PEG-NH2 in anhydrous DMSO. An excess of the activated FA is often used to maximize conjugation.

    • Stir the reaction mixture under a nitrogen atmosphere in the dark at room temperature for 24 hours.

  • Purification:

    • Purify the resulting FA-PEG-NH2 conjugate by dialysis against deionized water for several days to remove unreacted starting materials and byproducts.

    • Lyophilize the purified solution to obtain the final this compound product as a powder.

Preparation of Drug-Loaded Nanoparticles

This protocol outlines a common method for preparing drug-loaded nanoparticles using the synthesized this compound polymer, often in combination with another polymer like PLGA. The emulsification-solvent evaporation method is widely used.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Anticancer drug (e.g., Doxorubicin, Paclitaxel)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (as a surfactant)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve PLGA and the anticancer drug in DCM.

  • Aqueous Phase Preparation:

    • Dissolve this compound and PVA in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove unencapsulated drug and excess surfactant.

    • Resuspend the purified nanoparticles in deionized water or a suitable buffer.

Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality and efficacy of the prepared nanoparticles.

Methods:

  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the average hydrodynamic diameter, size distribution (polydispersity index, PDI), and surface charge (zeta potential) of the nanoparticles.[15]

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are used to visualize the shape and surface morphology of the nanoparticles.[16]

  • Drug Loading and Encapsulation Efficiency:

    • Drug Loading (DL): The amount of drug loaded per unit weight of the nanoparticle. It is typically determined by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Encapsulation Efficiency (EE): The percentage of the initial drug that is successfully encapsulated within the nanoparticles.

    • The formulas for calculating DL and EE are as follows:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100[12]

  • In Vitro Drug Release: The drug release profile is studied by incubating the nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C over a period of time. At specific time points, samples are withdrawn, and the amount of released drug is quantified. This helps to understand the drug release kinetics.

  • Cellular Uptake Studies: The efficiency of cellular uptake of the nanoparticles by cancer cells is assessed using techniques like fluorescence microscopy or flow cytometry, often by encapsulating a fluorescent dye within the nanoparticles.[14]

  • In Vitro Cytotoxicity: The anticancer efficacy of the drug-loaded nanoparticles is evaluated by incubating them with cancer cells and measuring cell viability using assays such as the MTT assay.

Visualizing the Pathway: From Bloodstream to Cell

To better understand the journey of an this compound conjugated nanoparticle, the following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved.

Experimental Workflow for Nanoparticle Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_formulation Nanoparticle Formulation cluster_characterization Characterization FA Folic Acid Activated_FA Activated FA (NHS-ester) FA->Activated_FA DCC, NHS NH2_PEG_NH2 NH2-PEG-NH2 NH2_PEG_FA This compound NH2_PEG_NH2->NH2_PEG_FA Activated_FA->NH2_PEG_FA Aqueous_Phase Aqueous Phase NH2_PEG_FA->Aqueous_Phase NH2_PEG_FA->Aqueous_Phase Drug Anticancer Drug Organic_Phase Organic Phase Drug->Organic_Phase PLGA PLGA PLGA->Organic_Phase Emulsion o/w Emulsion Organic_Phase->Emulsion Sonication Aqueous_Phase->Emulsion Nanoparticles Drug-Loaded Nanoparticles Emulsion->Nanoparticles Solvent Evaporation Size_Zeta Size & Zeta Potential (DLS) Nanoparticles->Size_Zeta Morphology Morphology (TEM/SEM) Nanoparticles->Morphology DL_EE Drug Loading & Encapsulation Efficiency Nanoparticles->DL_EE In_Vitro_Release In Vitro Drug Release Nanoparticles->In_Vitro_Release Cellular_Uptake Cellular Uptake Nanoparticles->Cellular_Uptake Cytotoxicity In Vitro Cytotoxicity Nanoparticles->Cytotoxicity

Caption: Workflow for this compound nanoparticle synthesis and characterization.

Folate Receptor-Mediated Endocytosis and Intracellular Trafficking

folate_receptor_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space NP This compound Nanoparticle FR Folate Receptor NP->FR Binding Endosome Early Endosome FR->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation & Acidification Drug_Release Drug Release Late_Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect (Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Folate receptor-mediated endocytosis of this compound nanoparticles.

Conclusion and Future Perspectives

This compound has emerged as a highly promising and versatile platform for the targeted delivery of anticancer therapeutics. Its tripartite structure, which combines a targeting ligand, a stealth polymer, and a reactive handle for drug conjugation, offers a sophisticated approach to overcoming some of the most significant challenges in cancer chemotherapy. The ability to selectively deliver potent drugs to tumor cells while minimizing systemic toxicity holds the potential to significantly improve patient outcomes.

The data and protocols presented in this guide provide a solid foundation for researchers new to this field. However, the journey from the laboratory to the clinic is complex. Future research will likely focus on optimizing nanoparticle formulations for even greater efficacy, exploring the delivery of novel therapeutic payloads such as nucleic acids and proteins, and conducting rigorous preclinical and clinical studies to validate the safety and effectiveness of these targeted systems in human patients. The continued development of this compound and similar targeted delivery platforms will undoubtedly play a pivotal role in shaping the future of personalized cancer medicine.

References

An In-depth Technical Guide to the Amine Functional Group in NH2-PEG-FA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive technical overview of the terminal amine functional group in Folic Acid-Polyethylene Glycol-Amine (NH2-PEG-FA). It is intended for researchers, scientists, and drug development professionals who utilize this heterobifunctional linker for bioconjugation, drug delivery, and targeted therapies. The document details the chemical properties, reactivity, and characterization of the amine group, along with experimental protocols and its role in biological pathways.

Introduction to this compound

This compound is a specialized chemical linker designed for advanced biomedical applications. It consists of three key components:

  • Folic Acid (FA): A targeting ligand that binds with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells.[1][2]

  • Polyethylene Glycol (PEG): A hydrophilic, non-toxic, and non-immunogenic polymer chain.[3][4] The PEG spacer enhances the solubility and stability of the conjugate, prolongs its circulation half-life by providing a "stealth" effect to evade the reticuloendothelial system, and reduces steric hindrance for ligand-receptor binding.[5][6][7]

  • Amine Group (-NH2): A terminal primary amine that serves as a versatile and reactive functional group for covalent attachment to a wide array of molecules and surfaces.[8][9]

The primary amine is the core of this molecule's utility as a linker, providing a robust anchor point for conjugating therapeutic agents, imaging probes, or nanoparticles. This guide focuses specifically on the properties and applications of this crucial functional group.

Physicochemical Properties of the Amine Functional Group

The terminal primary amine (-NH2) on the PEG chain is a potent nucleophile, making it highly reactive toward various electrophilic functional groups.[10] Its reactivity is influenced by the reaction pH. For the amine to be nucleophilic, it must be in its unprotonated state. Therefore, bioconjugation reactions involving amines are typically performed at a pH between 7 and 9.[11][12] At this pH, a sufficient fraction of the amine groups are deprotonated and reactive, while still maintaining the stability of most biomolecules.[13]

The PEG backbone itself contributes to the amine's accessibility. The flexible and hydrophilic nature of the PEG chain minimizes steric hindrance, allowing the terminal amine to readily interact with target molecules in aqueous environments.

Reactivity and Bioconjugation Chemistry

The amine group's nucleophilicity allows it to form stable covalent bonds with a variety of functional groups. This versatility is a key reason for its widespread use in bioconjugation. The most common reaction involves the formation of a stable amide bond, which is resistant to hydrolysis under physiological conditions.[14]

Table 1: Common Conjugation Reactions for the Amine Group in this compound

Reactant Functional Group Coupling Chemistry Resulting Linkage Typical Reaction pH Notes
N-Hydroxysuccinimide (NHS) Ester Acylation Amide 7.0 - 9.0 Highly efficient and common method. The NHS group is an excellent leaving group.[11][12][15]
Carboxylic Acid (-COOH) Carbodiimide Chemistry (e.g., EDC, DCC) Amide 4.5 - 6.0 (activation), 7.2-8.5 (coupling) Requires activation of the carboxyl group, often with EDC and NHS, to form a more reactive intermediate.[16][17]
Aldehyde (-CHO) Reductive Amination Secondary Amine ~5.0 - 8.0 Forms an initial Schiff base, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride.[10][18]
Isocyanate (-NCO) Nucleophilic Addition Urea Neutral to slightly basic Forms a highly stable urea linkage.[18]

| Nitrophenyl Carbonate (NPC) | Acylation | Urethane (Carbamate) | 7.0 - 8.5 | Creates a stable urethane bond. The release of p-nitrophenol can be used to monitor the reaction.[10][14] |

The general process for utilizing the amine group in a bioconjugation experiment follows a structured workflow, from reagent preparation to the purification of the final conjugate.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage A Dissolve this compound in appropriate buffer C Mix reagents at specified molar ratio A->C B Dissolve target molecule (e.g., with NHS-ester) B->C D Incubate under controlled conditions (pH, temp, time) C->D E Quench unreacted functional groups D->E F Remove unreacted reagents (Dialysis / Gel Filtration) E->F G Characterize conjugate (e.g., LC-MS, FT-IR, NMR) F->G H Store final conjugate under optimal conditions G->H

General workflow for amine-reactive bioconjugation.

Experimental Protocols

The following sections provide detailed methodologies for common procedures involving the amine group of this compound.

Protocol 1: Conjugation of an NHS-Ester Activated Molecule to this compound

This protocol describes the reaction between the primary amine of this compound and a molecule functionalized with an N-Hydroxysuccinimide (NHS) ester.

  • Materials:

    • This compound

    • NHS-ester activated molecule (e.g., protein, dye)

    • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.0.[19] Avoid buffers containing primary amines like Tris or glycine.[12]

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.

    • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns).

  • Procedure:

    • Equilibrate all reagents to room temperature before use to prevent condensation.[19]

    • Prepare a solution of this compound in the reaction buffer at a desired concentration (e.g., 1-10 mg/mL).

    • Immediately before use, dissolve the NHS-ester activated molecule in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store this solution as the NHS-ester is susceptible to hydrolysis.[12]

    • Add a 10- to 20-fold molar excess of the dissolved NHS-ester solution to the this compound solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[19]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[20]

    • Stop the reaction by adding the quenching buffer to consume any unreacted NHS-ester.

    • Purify the resulting conjugate from unreacted reagents and byproducts using dialysis or gel filtration.[20]

    • Characterize the purified conjugate and store it under conditions appropriate for the conjugated molecule.

Protocol 2: Characterization of the Amine Group and Conjugation Success

Spectroscopic methods are essential for confirming the presence of the amine group and verifying the formation of the new covalent bond after conjugation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can identify the characteristic vibrations of functional groups. The N-H stretching of the primary amine typically appears as a pair of peaks in the 3100-3500 cm⁻¹ region.[21] Upon successful conjugation to form an amide bond, these peaks will diminish or disappear, and a new characteristic amide I band (C=O stretch) will appear around 1650 cm⁻¹.[22]

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR provides detailed structural information. The protons on the carbon adjacent to the primary amine in the PEG chain (α-protons) have a characteristic chemical shift.[6] Following conjugation, the chemical environment of these protons changes, resulting in a downfield shift of their corresponding signal in the NMR spectrum.[23]

Table 2: Spectroscopic Characterization Data for this compound

Technique Key Feature Expected Value Interpretation
FT-IR N-H Stretch (Amine) ~3100 - 3500 cm⁻¹ Indicates presence of the primary amine group.[21]
Amide I Band (C=O) ~1650 cm⁻¹ Appears after successful amide bond formation.[22]
¹H-NMR Protons on carbon α to -NH2 ~2.9 ppm (in CDCl3) Characteristic signal for the methylene protons adjacent to the terminal amine.[6]

| | Protons on carbon α to amide | Downfield shift from original position | Confirms the conversion of the amine to an amide. |

Protocol 3: Quantification of Surface-Immobilized Amine Groups

When this compound is used to functionalize a surface (e.g., a nanoparticle), it is often necessary to quantify the density of available amine groups. This can be achieved using a dye-labeling assay.

  • Materials:

    • Amine-functionalized nanoparticles (NPs).

    • Fluorescein isothiocyanate (FITC) solution (50 mM in DMSO).

    • Potassium cyanide (KCN) solution (40 mM, aqueous) - EXTREME CAUTION REQUIRED .

    • Spectrofluorometer.

  • Procedure (based on FITC labeling): [24]

    • To a known concentration of amine-functionalized NPs (e.g., 500 µL), add a small volume of the FITC solution (e.g., 2 µL).

    • Incubate the mixture for 15 minutes at room temperature to allow the FITC to react with the surface amine groups.

    • Wash the nanoparticles multiple times with water via centrifugation and resuspension to remove unreacted FITC.

    • After the final wash, resuspend the NP pellet in water (e.g., 500 µL).

    • To dissolve the core of gold nanoparticles (this step is specific to AuNPs), add KCN solution and incubate for 30 minutes. This releases the dye-labeled PEG chains into the solution.

    • Measure the fluorescence of the resulting solution (λex ≈ 488 nm, λem ≈ 520 nm).

    • Quantify the concentration of FITC by comparing the fluorescence intensity to a standard curve of known FITC concentrations. This allows for the calculation of the number of active amine groups per nanoparticle.

Application in Targeted Drug Delivery

The primary application of this compound is in targeted drug delivery to cancer cells that overexpress the folate receptor (FR).[2][4] The folic acid moiety acts as a high-affinity ligand, guiding the conjugated payload (e.g., a chemotherapy drug, a nanoparticle carrier) specifically to the tumor site.[1][7]

Upon binding to the folate receptor on the cell surface, the entire conjugate is internalized into the cell through a process called receptor-mediated endocytosis.[7] This pathway allows for the direct delivery of the therapeutic agent into the cancer cell, increasing its local concentration and efficacy while minimizing systemic toxicity to healthy tissues that do not overexpress the FR.[22]

G A This compound Conjugate C Binding of FA to FR A->C Targeting B Folate Receptor (FR) on Cell Surface B->C D Membrane Invagination (Clathrin-coated pit) C->D E Internalization D->E F Early Endosome (pH ~6.0-6.5) E->F G Late Endosome (pH ~5.0-5.5) F->G Maturation K Receptor Recycling to Cell Surface F->K Sorting H Lysosome (pH ~4.5-5.0) G->H Fusion I Drug Release (pH-sensitive or enzymatic cleavage) H->I Degradation J Drug acts on intracellular target I->J K->B

Pathway of Folate Receptor-Mediated Endocytosis.

Conclusion

The terminal primary amine of this compound is a critical functional group that enables its broad utility as a heterobifunctional linker in biomedical research and drug development. Its well-defined reactivity, particularly in forming stable amide bonds, allows for the straightforward and efficient conjugation of a wide range of molecules. By combining the targeting capabilities of folic acid and the biocompatibility of PEG, the amine group serves as the chemical foundation for creating sophisticated, targeted therapeutic and diagnostic agents. A thorough understanding of its chemical properties and the associated experimental protocols is essential for harnessing the full potential of this powerful molecule.

References

Folic Acid as a Targeting Ligand in NH2-PEG-FA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of folic acid (FA) as a targeting ligand in amine-terminated polyethylene glycol (NH2-PEG) conjugates for targeted drug delivery. We will delve into the core principles, synthesis, mechanism of action, and critical experimental considerations for developing and evaluating NH2-PEG-FA based therapeutic and diagnostic agents.

Introduction: The Rationale for Folic Acid Targeting

Folic acid, a B vitamin, is a crucial nutrient for cell growth and division due to its role in nucleotide biosynthesis.[1] A key aspect that makes folic acid an attractive targeting ligand is its high affinity for the folate receptor (FR), a glycoprotein that is frequently overexpressed on the surface of a wide range of human cancer cells, including ovarian, lung, breast, and kidney cancers, while having limited expression in most normal tissues.[2][3] This differential expression provides a molecular basis for selectively delivering therapeutic payloads to malignant cells, thereby enhancing efficacy and reducing off-target toxicity.[4][5]

The conjugation of folic acid to polyethylene glycol (PEG) linkers offers several advantages. PEGylation increases the hydrophilicity and circulation half-life of the conjugate, while the terminal amine group (NH2) on the PEG chain provides a versatile point of attachment for various therapeutic and diagnostic molecules.[6][7]

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The primary mechanism by which this compound conjugates deliver their payload into target cells is through folate receptor-mediated endocytosis.[1][8] Upon binding of the folic acid moiety to the folate receptor on the cell surface, the cell membrane invaginates to form an endosome, encapsulating the entire conjugate.[9] The endosome then undergoes acidification, which triggers a conformational change in the folate receptor, leading to the release of the FA-PEG-drug conjugate. The folate receptor is subsequently recycled back to the cell surface, ready for another round of ligand binding and internalization.[1][9] The released drug can then exert its therapeutic effect within the cell.

Below is a diagram illustrating the process of folate receptor-mediated endocytosis:

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space FA_PEG_Drug This compound-Drug Conjugate Binding FA_PEG_Drug->Binding High Affinity Binding FR Folate Receptor FR->Binding Endosome Early Endosome (pH ~6.5) Binding->Endosome Endocytosis Acidified_Endosome Late Endosome (pH ~5.0) Endosome->Acidified_Endosome Acidification Drug_Release Acidified_Endosome->Drug_Release Drug Dissociation Recycling Acidified_Endosome->Recycling Receptor Recycling Drug Drug Drug_Release->Drug Intracellular Action Recycling->FR Synthesis_Workflow Start Start FA_Activation Folic Acid Activation (e.g., with DCC/NHS) Start->FA_Activation PEG_Conjugation Conjugation to NH2-PEG-Linker FA_Activation->PEG_Conjugation Purification1 Purification of FA-PEG-NH2 PEG_Conjugation->Purification1 Characterization1 Characterization (FTIR, NMR) Purification1->Characterization1 Drug_Conjugation Conjugation to Drug or Nanoparticle Characterization1->Drug_Conjugation Purification2 Purification of Final Conjugate Drug_Conjugation->Purification2 Characterization2 Characterization (DLS, Zeta Potential, etc.) Purification2->Characterization2 End Final Product Characterization2->End FR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Folic Acid FR Folate Receptor α (FOLR1) FA->FR Binding JAK JAK FR->JAK Activation ERK ERK1/2 FR->ERK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., Cyclin A2, VEGF) pSTAT3->Gene_Expression Dimerization & Nuclear Translocation pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Gene_Expression Downstream Effects

References

basic principles of targeting cancer cells with NH2-Peg-FA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles behind the use of Amine-Polyethylene Glycol-Folic Acid (NH2-PEG-FA) conjugates for targeted cancer therapy. It covers the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows.

Core Principle: Exploiting the Folate Receptor Overexpression

The primary strategy behind this compound-mediated cancer cell targeting lies in the differential expression of the folate receptor (FR), particularly the alpha isoform (FRα), on the surface of normal versus cancerous cells. Many epithelial-derived cancers, including those of the ovary, lung, breast, kidney, and endometrium, exhibit a significant overexpression of FRα.[1][2][3] This overexpression is driven by the increased demand for folate—a crucial B vitamin—to support the rapid proliferation and DNA synthesis characteristic of malignant cells.[3]

In contrast, most normal tissues express low to negligible levels of FRα.[1][2] This differential expression provides a molecular target for the selective delivery of therapeutic agents to cancer cells, thereby minimizing off-target toxicity to healthy tissues.

The this compound conjugate is a tripartite system designed to exploit this therapeutic window:

  • Folic Acid (FA): This vitamin acts as the targeting ligand, binding with high affinity to the overexpressed folate receptors on cancer cells.[3]

  • Polyethylene Glycol (PEG): The PEG component serves as a flexible, hydrophilic spacer. Its inclusion increases the conjugate's solubility and stability in biological fluids, prolongs its circulation half-life by reducing renal clearance and uptake by the reticuloendothelial system, and minimizes potential immunogenicity.

  • Amine Group (NH2): This terminal functional group provides a convenient and reactive site for the covalent attachment of a wide range of anticancer payloads, including small molecule drugs, toxins, or nanoparticles encapsulating therapeutic agents.

Mechanism of Cellular Internalization: Receptor-Mediated Endocytosis

The targeted delivery process is initiated by the high-affinity binding of the folic acid moiety of the conjugate to the folate receptor on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the entire conjugate. The cell membrane invaginates to form an endosome, engulfing the FR-conjugate complex. As the endosome matures, its internal pH decreases. This acidic environment facilitates the dissociation of the therapeutic payload from the conjugate and/or its escape from the endosome into the cytoplasm, where it can exert its cytotoxic effects. The folate receptor is then typically recycled back to the cell surface, ready to bind to another conjugate.

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space NH2_PEG_FA_Drug This compound-Drug Conjugate FR Folate Receptor (FR) NH2_PEG_FA_Drug->FR Binding Early_Endosome Early Endosome (pH ~6.0-6.5) FR->Early_Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation & pH drop Drug_Release Drug Release Late_Endosome->Drug_Release Payload Dissociation Recycling_Endosome Recycling Endosome Late_Endosome->Recycling_Endosome Cytotoxicity Cytotoxicity Drug_Release->Cytotoxicity Recycling_Endosome->FR Recycling

Figure 1. Folate Receptor-Mediated Endocytosis Pathway.

Quantitative Data Summary

The efficacy of this compound targeting is supported by quantitative data from numerous studies. The following tables summarize key parameters.

Table 1: Folate Receptor (FRα) Expression in Cancer vs. Normal Tissues

Tissue TypeCancerFRα Expression LevelNormal TissueFRα Expression Level
Ovarian Ovarian CarcinomaHigh (~89% of cases)[1]Normal OvaryNegligible[1]
Lung Lung CarcinomaSignificant[1]Normal LungVariable (can be high in humans)[1]
Kidney Renal CarcinomaSignificant[1]Normal KidneyLow to Moderate
Breast Breast CarcinomaSignificant[1]Normal BreastLow
Endometrium Endometrial CarcinomaSignificant[1]Normal EndometriumLow

Table 2: Binding Affinity and Cellular Uptake

ParameterValueCell Line/SystemComments
Binding Affinity (Kd) of Folic Acid to FRα < 1 nM[3]Human FRαDemonstrates very high affinity, crucial for targeting.
Cellular Uptake of Folate-PEG Nanoparticles Significantly Higher vs. Non-TargetedMCF-7 (Breast Cancer)Uptake is competitively inhibited by free folic acid, confirming FR-mediation.
Cellular Uptake of Folate-PEG Nanoparticles 12-fold Higher vs. PEG-coated NanoparticlesHeLa (Cervical Cancer)Demonstrates the effectiveness of folate targeting in enhancing internalization.

Table 3: In Vitro Cytotoxicity (IC50 Values) of Folate-Targeted Drug Formulations

Drug FormulationCancer Cell LineIC50 ValueComparison
Vincristine-PLGA-PEG-Folate NPs MCF-7 (Breast Cancer)3.91 times lower than free VincristineFolate targeting significantly enhances cytotoxicity.
Doxorubicin-loaded Fol-Apt-NC MDA-MB-231 (Triple-Negative Breast Cancer)~74.5% reduction in cell viabilityDouble-functionalized nanocages show a significant increase in cytotoxic effect.
Resveratrol-Au-PEG-FA NPs HeLa (Cervical Cancer)67.06 ± 2.14 µMFormulation designed to enhance uptake and cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound targeted systems.

Quantification of Folate Receptor Expression: Radioligand Binding Assay

This assay quantitatively measures the number of functional folate receptors in tissue homogenates.

Materials:

  • Frozen tissue samples (cancerous and normal)

  • Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • [3H]-Folic Acid (Radioligand)

  • Unlabeled folic acid (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Tissue Homogenization: Weigh frozen tissue samples and homogenize in ice-cold homogenization buffer using a tissue homogenizer.

  • Protein Quantification: Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford assay).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following for each sample:

    • Total Binding: Aliquot of tissue homogenate + [3H]-Folic Acid.

    • Non-specific Binding: Aliquot of tissue homogenate + [3H]-Folic Acid + a high concentration of unlabeled folic acid (e.g., 1000-fold excess).

  • Incubation: Incubate the reactions at a specified temperature (e.g., 37°C) for a set time (e.g., 1 hour) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Express the results as fmol of [3H]-Folic Acid bound per mg of protein.

Cellular Uptake of this compound Conjugates: Fluorescence Microscopy

This method visualizes and semi-quantifies the internalization of fluorescently labeled conjugates into cancer cells.

Materials:

  • FR-positive cancer cell line (e.g., HeLa, MCF-7) and an FR-negative control cell line.

  • Cell culture medium and supplements.

  • Fluorescently labeled this compound conjugate (e.g., conjugated to FITC or another fluorophore).

  • Unlabeled NH2-PEG conjugate (as a non-targeted control).

  • Free folic acid (for competition assay).

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde).

  • Nuclear stain (e.g., DAPI).

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed the cancer cells in glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Treatment:

    • Targeted Uptake: Treat cells with the fluorescently labeled this compound conjugate.

    • Non-Targeted Control: Treat a separate set of cells with the fluorescently labeled NH2-PEG conjugate (without folic acid).

    • Competition Assay: Pre-incubate a set of cells with a high concentration of free folic acid for 30-60 minutes before adding the fluorescently labeled this compound conjugate.

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove non-internalized conjugates.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and stain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images in the appropriate channels for the fluorophore and DAPI.

  • Analysis: Qualitatively assess the intracellular fluorescence intensity. The targeted conjugate should show significantly higher intracellular fluorescence in FR-positive cells compared to the non-targeted control and the competition assay group.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to determine the cytotoxic effect of a drug-conjugated this compound system by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • This compound-drug conjugate.

  • Free drug (as a control).

  • Vehicle control (the solvent used to dissolve the drug/conjugate).

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[4][5]

  • Drug Treatment: Prepare serial dilutions of the this compound-drug conjugate, the free drug, and the vehicle control. Replace the cell culture medium with medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.[5] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) from the dose-response curve.

Experimental and Logical Workflow

The evaluation of a novel this compound targeted therapeutic typically follows a structured workflow, from initial design to in vivo validation.

Experimental_Workflow cluster_synthesis 1. Synthesis & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Synthesis Synthesize this compound -Drug Conjugate Characterization Characterize Conjugate (NMR, DLS, etc.) Synthesis->Characterization Binding Binding Affinity Assay (e.g., SPR) Characterization->Binding Uptake Cellular Uptake Study (Fluorescence Microscopy, Flow Cytometry) Binding->Uptake Cytotoxicity Cytotoxicity Assay (MTT, etc.) Uptake->Cytotoxicity Biodistribution Biodistribution & Tumor Accumulation Studies Cytotoxicity->Biodistribution Efficacy Antitumor Efficacy in Animal Models Biodistribution->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Figure 2. General Experimental Workflow for this compound Conjugates.

References

Methodological & Application

Application Note: Conjugation of a Drug to NH2-PEG-FA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutics to specific cells or tissues is a paramount goal in drug development, aiming to enhance efficacy while minimizing off-target side effects. One promising strategy involves the use of targeting ligands that bind to receptors overexpressed on the surface of diseased cells. Folic acid (FA) is a widely utilized targeting moiety due to the high expression of the folate receptor on various cancer cells.[1][2] Polyethylene glycol (PEG) is often employed as a flexible and biocompatible spacer to improve the solubility, stability, and pharmacokinetic properties of the conjugate.[1][3]

This application note provides detailed protocols for the conjugation of a drug to a pre-functionalized NH2-PEG-FA polymer. Two primary schemes are presented: the conjugation of a drug bearing a carboxylic acid group and the conjugation of a drug with a primary amine. The protocols described herein utilize common crosslinking chemistries and provide a framework for the synthesis, purification, and characterization of the final drug conjugate.

Materials and Reagents

  • This compound (heterobifunctional PEG with a terminal amine and a terminal folic acid)

  • Drug with a primary amine (-NH2) or carboxylic acid (-COOH) functional group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[4][5]

  • N-Hydroxysuccinimide (NHS)[4][5]

  • Anhydrous Dimethyl sulfoxide (DMSO)[3][5]

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (e.g., 3 kDa MWCO)

  • Deionized water

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

  • NMR Spectrometer

  • FTIR Spectrometer

  • UV-Vis Spectrophotometer

Experimental Protocols

Protocol 1: Conjugation of a Carboxylic Acid-Containing Drug to this compound

This protocol describes the conjugation of a drug that has a carboxylic acid moiety to the terminal amine of this compound using EDC/NHS chemistry. This reaction forms a stable amide bond.

1. Activation of the Drug's Carboxylic Acid Group:

  • Dissolve the carboxylic acid-containing drug (1.2 equivalents) in anhydrous DMSO.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the drug solution.

  • Stir the reaction mixture at room temperature for 4-6 hours in the dark to form the NHS-activated drug.[4] The reaction can be monitored by TLC or LC-MS.

2. Conjugation to this compound:

  • Dissolve this compound (1 equivalent) in anhydrous DMSO.

  • Add the solution of the NHS-activated drug to the this compound solution.

  • Add TEA or DIPEA (2 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 24 hours in the dark.

3. Purification of the Drug-PEG-FA Conjugate:

  • Transfer the reaction mixture to a dialysis membrane (e.g., 3 kDa MWCO).

  • Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted drug, EDC, NHS, and solvent.

  • Lyophilize the dialyzed solution to obtain the purified Drug-PEG-FA conjugate as a powder.

  • For higher purity, the conjugate can be further purified by preparative HPLC or size-exclusion chromatography.[6][]

Conjugation_Carboxylic_Acid_Drug cluster_activation Activation of Drug-COOH cluster_conjugation Conjugation cluster_purification Purification Drug_COOH Drug-COOH Activated_Drug Drug-CO-NHS Drug_COOH->Activated_Drug DMSO, RT, 4-6h EDC_NHS EDC, NHS EDC_NHS->Activated_Drug Drug_PEG_FA Drug-CO-NH-PEG-FA Activated_Drug->Drug_PEG_FA NH2_PEG_FA This compound NH2_PEG_FA->Drug_PEG_FA DMSO, TEA, RT, 24h Dialysis Dialysis Drug_PEG_FA->Dialysis Purified_Conjugate Purified Drug-PEG-FA Lyophilization Lyophilization Dialysis->Lyophilization Lyophilization->Purified_Conjugate Conjugation_Amine_Drug cluster_activation Activation of FA-PEG-COOH cluster_conjugation Conjugation cluster_purification Purification FA_PEG_COOH FA-PEG-COOH FA_PEG_NHS FA-PEG-NHS FA_PEG_COOH->FA_PEG_NHS DMSO, RT, 4-6h EDC_NHS EDC, NHS EDC_NHS->FA_PEG_NHS Drug_PEG_FA FA-PEG-NH-CO-Drug FA_PEG_NHS->Drug_PEG_FA Drug_NH2 Drug-NH2 Drug_NH2->Drug_PEG_FA DMSO, TEA, RT, 24h Dialysis Dialysis Drug_PEG_FA->Dialysis Purified_Conjugate Purified Drug-PEG-FA Lyophilization Lyophilization Dialysis->Lyophilization Lyophilization->Purified_Conjugate

References

Application Note: A Step-by-Step Protocol for the Conjugation of Folic Acid to Amine-Functionalized PEGylated Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid (FA) is a widely utilized targeting ligand in cancer therapy due to the overexpression of folate receptors on the surface of many tumor cells.[1][2] Conjugating FA to nanoparticles (NPs) via a polyethylene glycol (PEG) linker enhances their biocompatibility, stability, and circulation time, while enabling active targeting of cancer cells. This application note provides a detailed protocol for the labeling of amine-functionalized PEGylated nanoparticles (NH2-PEG-NPs) with folic acid using the robust and efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[][4] This method facilitates the formation of a stable amide bond between the carboxylic acid group of folic acid and the primary amine on the PEG linker.[5][6]

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific characteristics of the nanoparticles and the NH2-PEG linker.

Materials
  • NH2-PEG-functionalized nanoparticles (NH2-PEG-NPs)

  • Folic Acid (FA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Deionized (DI) water

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Standard laboratory equipment (pH meter, vortex mixer, centrifuge, sonicator, magnetic stirrer)

Method

1. Activation of Folic Acid:

The first step involves the activation of the carboxylic acid group of folic acid using EDC and NHS to form a more stable NHS ester intermediate.[][4]

  • Dissolve Folic Acid in a suitable solvent. As folic acid has poor water solubility, it can be dissolved in DMSO or a slightly basic aqueous solution (e.g., 0.1 M sodium bicarbonate or by adjusting the pH with dilute NaOH).[4][5][7]

  • Add a molar excess of EDC and NHS to the folic acid solution. A typical molar ratio is FA:EDC:NHS of 1:2:2, but this may need optimization.

  • Incubate the mixture for 30-60 minutes at room temperature in the dark with continuous stirring to allow for the formation of the NHS-activated folic acid.[8]

2. Conjugation to Nanoparticles:

The activated folic acid is then reacted with the amine groups on the surface of the PEGylated nanoparticles.

  • Disperse the NH2-PEG-NPs in MES buffer (pH 6.0-6.5). The acidic pH of the MES buffer is optimal for the EDC reaction while minimizing hydrolysis of the NHS ester.

  • Add the NHS-activated folic acid solution to the nanoparticle dispersion.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring. The reaction can also be performed overnight at 4°C to improve conjugation efficiency for sensitive nanoparticles.[6]

  • Quench the reaction by adding an amine-containing buffer, such as Tris buffer, or by proceeding directly to the purification step.

3. Purification of FA-PEG-NPs:

Purification is crucial to remove unreacted folic acid, EDC, NHS, and other byproducts.

  • Dialysis: Dialyze the reaction mixture against DI water or PBS using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that retains the nanoparticles while allowing smaller molecules to diffuse out. Change the dialysis buffer several times over 24-48 hours.

  • Centrifugation/Washing: Alternatively, for larger or denser nanoparticles, purification can be achieved by repeated cycles of centrifugation and resuspension in DI water or PBS.

4. Characterization of FA-PEG-NPs:

Confirm the successful conjugation of folic acid to the nanoparticles using various analytical techniques.

  • UV-Vis Spectroscopy: Measure the absorbance of the FA-PEG-NP solution. The presence of a characteristic absorbance peak for folic acid (around 280 nm and 360 nm) confirms its presence on the nanoparticles.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the vibrational modes of the conjugated nanoparticles. The appearance of new amide bond peaks can confirm the covalent linkage.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanoparticles before and after conjugation. A slight increase in size is expected after the attachment of FA-PEG.

  • Zeta Potential: Measure the surface charge of the nanoparticles. A change in zeta potential upon conjugation can indicate successful surface modification.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the labeling of nanoparticles with folic acid, highlighting changes in key physicochemical properties.

Nanoparticle TypeInitial Size (nm)Final Size (nm)Initial Zeta Potential (mV)Final Zeta Potential (mV)Conjugation Efficiency/AmountReference
PLGA-PEGNot specified~180Not specifiedNot specified27.8 ± 2.1 µg FA per 1 mg of conjugate[9]
Iron Oxide11.698Not specifiedNot specifiedNot specified[10]
ChitosanNot specified~400Not specifiedNot specifiedEncapsulation rate up to 75%[1]
Human Serum AlbuminNot specified118.7 ± 11.6Not specifiedNot specified36.1 ± 3.3% encapsulation efficiency[11][12]

Visual Representations

Experimental Workflow

experimental_workflow start Start activate_fa Activate Folic Acid (EDC/NHS Chemistry) start->activate_fa prepare_np Disperse NH2-PEG-NPs in Buffer start->prepare_np conjugate Conjugation Reaction activate_fa->conjugate prepare_np->conjugate purify Purification (Dialysis/Centrifugation) conjugate->purify characterize Characterization (UV-Vis, DLS, Zeta) purify->characterize end_product FA-PEG-NPs characterize->end_product

Caption: Workflow for labeling nanoparticles with NH2-PEG-FA.

Signaling Pathway: Folate Receptor-Mediated Endocytosis

signaling_pathway np FA-PEG-NP binding Binding np->binding receptor Folate Receptor (Overexpressed on Cancer Cells) receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome Formation endocytosis->endosome release Drug Release (e.g., due to low pH) endosome->release effect Therapeutic Effect release->effect

Caption: Folate receptor-mediated endocytosis of FA-PEG-NPs.

References

Application Notes: NH2-PEG-FA for In Vitro Cell Targeting Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NH2-PEG-FA is a heterobifunctional linker widely utilized in biomedical research for the targeted delivery of various payloads to cells in vitro. This molecule consists of three key components: a folic acid (FA) moiety, a polyethylene glycol (PEG) spacer, and a terminal amine group (NH2). The primary application of this compound is to target cells that overexpress the folate receptor (FR), a characteristic feature of many cancer cell types.[1][2][3][4] This targeted approach enhances the specificity and efficacy of therapeutic agents and diagnostic probes, minimizing off-target effects.[2][3]

Mechanism of Action

The targeting mechanism of this compound relies on the high affinity of folic acid for the folate receptor.[3][5] Many cancer cells, including those of the ovaries, lungs, and colon, exhibit a significantly higher expression of folate receptors on their surface compared to healthy cells.[1][4][6] When an this compound-conjugated molecule is introduced to a cell culture, the folic acid portion selectively binds to these overexpressed folate receptors.[3][7][8] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire complex, forming an endosome that transports the conjugate into the cell's interior.[9]

The PEG spacer serves multiple functions: it enhances the water solubility and biocompatibility of the conjugate, and it provides a flexible linker that reduces steric hindrance, allowing the folic acid to effectively bind to its receptor.[3][10] The terminal amine group provides a convenient reactive site for conjugating a wide range of molecules, such as fluorescent dyes, nanoparticles, or cytotoxic drugs, through stable amide bonds.[5][8][11]

Folate Receptor Signaling

Beyond its role in internalizing folates and targeted conjugates, the folate receptor (specifically FOLR1) is implicated in intracellular signaling pathways that can influence cancer progression. Emerging evidence suggests that FOLR1 can directly participate in signaling cascades such as the JAK-STAT3 and ERK1/2 pathways, independent of its role in one-carbon metabolism.[1] This adds another layer of complexity and potential therapeutic relevance to targeting this receptor.

Diagram of Folic Acid Receptor-Mediated Endocytosis and Signaling

Folic_Acid_Targeting cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Payload Drug / Imaging Agent NH2_PEG_FA This compound Conjugate FA-PEG-Payload Conjugate FR Folate Receptor (FR) Conjugate->FR Binding Endosome Endosome FR->Endosome Receptor-Mediated Endocytosis Signaling Signaling Cascades (e.g., JAK-STAT3, ERK1/2) FR->Signaling Signal Transduction Lysosome Lysosome (Low pH) Endosome->Lysosome Fusion Release Payload Release Lysosome->Release

Caption: Workflow of this compound mediated cell targeting and signaling.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of a drug conjugated to this compound on folate receptor-positive (FR+) and folate receptor-negative (FR-) cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]

Materials:

  • FR+ cells (e.g., HeLa, KB, SW480) and FR- cells (e.g., A549, WI38)[2][4][14]

  • Complete cell culture medium

  • This compound conjugated drug (Test Article)

  • Free drug (Positive Control)

  • Vehicle control (e.g., PBS or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed FR+ and FR- cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the Test Article and the free drug in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control only.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[15]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each compound on both cell lines.

Protocol 2: Cellular Uptake Study (Flow Cytometry)

This protocol quantifies the cellular uptake of a fluorescently-labeled this compound conjugate. A competition assay with free folic acid is included to confirm receptor-mediated uptake.

Materials:

  • FR+ cells (e.g., KB) and FR- cells (e.g., HT-1080)[16]

  • Complete cell culture medium and folate-free medium

  • Fluorescently-labeled this compound conjugate (e.g., FA-PEG-FITC)

  • Free Folic Acid (for competition assay)

  • PBS and Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed FR+ and FR- cells in 6-well plates and grow until they reach 70-80% confluency.

  • Competition (Optional): For the competition group, pre-incubate FR+ cells with a high concentration of free folic acid (e.g., 1 mM) in folate-free medium for 1-2 hours to block the folate receptors.[17]

  • Treatment: Add the fluorescently-labeled this compound conjugate to all wells (including the competition group) at a final concentration of 10 µg/mL. Incubate for 2-4 hours at 37°C.

  • Cell Harvesting: Wash the cells three times with cold PBS to remove any unbound conjugate. Detach the cells using Trypsin-EDTA, then neutralize with complete medium.

  • Sample Preparation: Centrifuge the cells and resuspend the pellet in 500 µL of cold PBS.

  • Data Acquisition: Analyze the fluorescence intensity of the cell suspension using a flow cytometer.

  • Analysis: Compare the mean fluorescence intensity between the different groups:

    • FR+ cells vs. FR- cells (to show targeting specificity).

    • FR+ cells with and without pre-incubation with free folic acid (to confirm receptor-mediated uptake).[16][17]

Diagram of Experimental Workflow for Cellular Uptake

Cellular_Uptake_Workflow cluster_plate1 FR+ Cells (e.g., KB) cluster_plate2 FR- Cells (e.g., HT-1080) A1 Seed Cells A2 Group 1: Add FA-PEG-FITC A1->A2 A3 Group 2: Pre-incubate with free Folic Acid A1->A3 Incubate Incubate 2-4h at 37°C A2->Incubate A4 Add FA-PEG-FITC to Group 2 A3->A4 A4->Incubate B1 Seed Cells B2 Add FA-PEG-FITC B1->B2 B2->Incubate Harvest Wash & Harvest Cells Incubate->Harvest Analyze Analyze via Flow Cytometry Harvest->Analyze

Caption: Workflow for a cellular uptake and competition assay.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of FA-PEG-Drug Conjugate

Cell LineReceptor StatusCompoundIC50 (nM)
KBFR+Free Drug50 ± 5
FA-PEG-Drug25 ± 3
A549FR-Free Drug60 ± 7
FA-PEG-Drug55 ± 6

Data are representative and presented as mean ± standard deviation.

Table 2: Cellular Uptake of FA-PEG-FITC Conjugate

Cell LineReceptor StatusTreatmentMean Fluorescence Intensity (Arbitrary Units)
KBFR+Untreated50 ± 8
FA-PEG-FITC8500 ± 450
Free FA + FA-PEG-FITC1200 ± 150
HT-1080FR-Untreated45 ± 10
FA-PEG-FITC950 ± 120

Data are representative and presented as mean ± standard deviation.

References

Application Notes and Protocols: NH2-PEG-FA in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amine-terminated polyethylene glycol-folic acid (NH2-PEG-FA) in targeted cancer therapy research. This versatile heterobifunctional linker is instrumental in developing drug delivery systems that specifically target cancer cells overexpressing folate receptors (FRs), thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[][2][3]

Principle of Folate-Targeted Drug Delivery

Many cancer cells, particularly those of epithelial origin such as ovarian, cervical, and breast cancers, exhibit a significant overexpression of folate receptors on their cell surface compared to healthy cells.[][3][4] this compound leverages this differential expression for active targeting. The folic acid (FA) moiety acts as a high-affinity ligand for these receptors, triggering receptor-mediated endocytosis and facilitating the internalization of the conjugated therapeutic agent into the cancer cell.[5][6] The polyethylene glycol (PEG) component serves as a flexible, hydrophilic spacer that increases the solubility and stability of the drug conjugate, prolongs its circulation time in the bloodstream, and reduces immunogenicity.[][2] The terminal amine (NH2) group provides a reactive site for the covalent attachment of various anticancer drugs or drug-loaded nanocarriers.[2][7]

Applications in Cancer Therapy Research

This compound is a key component in the development of a wide range of targeted drug delivery systems, including:

  • Polymeric Nanoparticles: Encapsulating chemotherapeutic agents within biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) and functionalizing the surface with this compound creates targeted nanoparticles that can selectively deliver their payload to tumor sites.[8][9]

  • Liposomes: PEGylated liposomes decorated with folic acid can enhance the stability and tumor-targeting capabilities of encapsulated drugs.[][10]

  • Dendrimers: The surface of dendrimers, such as polyamidoamine (PAMAM), can be conjugated with this compound to create highly functionalized carriers for anticancer drugs like 5-fluorouracil.[11]

  • Micelles: Amphiphilic block copolymers can self-assemble into micelles, and the incorporation of this compound on their surface allows for the targeted delivery of hydrophobic drugs.[12][13]

  • Direct Drug Conjugates: Anticancer drugs can be directly conjugated to this compound to create prodrugs with improved pharmacokinetic profiles and targeted delivery.[5][14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing this compound in cancer drug delivery systems.

Drug Delivery SystemAnticancer DrugDrug Loading/Encapsulation EfficiencyParticle Size (nm)Zeta Potential (mV)Reference
Folate-PEG-PAMAM Dendrimer5-Fluorouracil~31% drug loadingNot SpecifiedNot Specified[11]
FA-conjugated PEGylated LiposomeKappaphycus alvarezii extractNot Specified140 ± 5Not Specified[10]
PLGA-PEG-FA NanoparticlesGenisteinNot SpecifiedNot SpecifiedNot Specified[15]
DPLA-co-PEG-FA NanomicellesLetrozoleNot SpecifiedNot SpecifiedNot Specified[12]
FA-PEG-FePt/DDP NanoliposomesCisplatin (DDP)Not Specified~70 (hydrated)Not Specified[16]
Drug Delivery SystemCancer Cell LineIn Vitro Efficacy (IC50)In Vivo ModelTumor Growth InhibitionReference
FA-conjugated PEGylated LiposomeMCF-781 µg/mLNot SpecifiedNot Specified[10]
PLGA-PEG-FA NPsSKOV-344 µM (for GEN-loaded NPs)Not SpecifiedNot Specified[15]
DPLA-co-PEG-FA NanomicellesMCF-787 ± 1 nM (for LTZ-loaded nanomicelles)Not SpecifiedNot Specified[12][13]
Folate ConjugateHeLaNot SpecifiedHepatoma miceSignificant decrease in tumor size after 15 days[5]
FA-FePt/DDP Nanoliposomes with MFHOvarian Cancer CellsNot SpecifiedOvarian Cancer XenograftsEffective inhibition of tumor growth[16]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which can then be used for conjugation to drugs or nanoparticles.

Workflow for this compound Synthesis

G FA Folic Acid Stir_dark Stir overnight in darkness FA->Stir_dark PEG_bis_amine PEG-bis-amine Reaction React with PEG-bis-amine PEG_bis_amine->Reaction DMSO DMSO DMSO->Stir_dark DCC_NHS DCC / NHS DCC_NHS->Stir_dark Filtration Filter to remove dicyclohexylurea Stir_dark->Filtration Filtration->Reaction Purification Purify product (e.g., dialysis, chromatography) Reaction->Purification FA_PEG_NH2 FA-PEG-NH2 Purification->FA_PEG_NH2

Caption: General workflow for the synthesis of FA-PEG-NH2.

Materials:

  • Folic Acid (FA)

  • Polyethylene glycol-bis-amine (H2N-PEG-NH2)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dialysis membrane (appropriate molecular weight cutoff)

  • Deionized water

Procedure:

  • Dissolve Folic Acid in anhydrous DMSO.

  • Add equimolar amounts of DCC and NHS to the folic acid solution.

  • Stir the reaction mixture overnight at room temperature in the dark to activate the carboxylic acid group of folic acid.

  • A white precipitate of dicyclohexylurea (DCU), a byproduct, will form. Remove the DCU by filtration.

  • In a separate container, dissolve the PEG-bis-amine in DMSO.

  • Add the PEG-bis-amine solution to the activated folic acid solution.

  • Allow the reaction to proceed for several hours (e.g., 6 hours) to form the FA-PEG-NH2 conjugate.[5]

  • Purify the resulting FA-PEG-NH2 conjugate by extensive dialysis against deionized water to remove unreacted starting materials and byproducts.

  • Lyophilize the purified solution to obtain the final product.

Characterization: The successful synthesis of FA-PEG-NH2 can be confirmed using techniques such as 1H NMR, FT-IR spectroscopy, and UV-Vis spectroscopy.[5][12]

Conjugation of this compound to Drug-Loaded Nanoparticles

This protocol outlines a general procedure for conjugating this compound to the surface of pre-formed drug-loaded nanoparticles (e.g., PLGA nanoparticles) that have carboxyl groups on their surface.

Workflow for Nanoparticle Conjugation

G NP_COOH Carboxylated Nanoparticles Activation Activate Carboxyl Groups NP_COOH->Activation EDC_NHS EDC / NHS EDC_NHS->Activation Activation_Buffer Activation Buffer (e.g., MES, pH 5-6) Activation_Buffer->Activation Quenching Quench EDC (optional, e.g., with DTT) Activation->Quenching Conjugation Conjugate FA-PEG-NH2 Quenching->Conjugation FA_PEG_NH2 FA-PEG-NH2 FA_PEG_NH2->Conjugation Conjugation_Buffer Conjugation Buffer (e.g., PBS, pH 7.4) Conjugation_Buffer->Conjugation Washing Wash to remove unreacted reagents Conjugation->Washing Targeted_NP Targeted Nanoparticles Washing->Targeted_NP

Caption: Workflow for conjugating FA-PEG-NH2 to nanoparticles.

Materials:

  • Drug-loaded nanoparticles with surface carboxyl groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation buffer (e.g., MES buffer, pH 5-6)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or glycine solution)

  • Centrifugation equipment

Procedure:

  • Disperse the carboxylated nanoparticles in the activation buffer.

  • Add EDC and NHS to the nanoparticle suspension and incubate for a short period (e.g., 15-30 minutes) at room temperature to activate the carboxyl groups.[17]

  • Optional: Quench the EDC reaction by adding a thiol-containing compound like DTT.[17]

  • Centrifuge the activated nanoparticles and resuspend them in the conjugation buffer.

  • Add the this compound to the activated nanoparticle suspension.

  • Incubate the reaction mixture for a sufficient time (e.g., 2 hours) at room temperature with gentle stirring to allow for the formation of amide bonds.[17]

  • Quench the reaction by adding a solution of hydroxylamine or glycine to cap any unreacted activated carboxyl groups.[17][18]

  • Purify the folate-targeted nanoparticles by repeated centrifugation and washing with deionized water to remove any unreacted this compound and other reagents.

  • Resuspend the final targeted nanoparticles in an appropriate buffer for storage or further use.

In Vitro Cellular Uptake Study

This protocol describes a method to evaluate the folate receptor-mediated uptake of this compound conjugated nanoparticles in cancer cells.

Workflow for In Vitro Cellular Uptake

G Seed_cells Seed FR-positive and FR-negative cancer cells Incubate_24h Incubate for 24h Seed_cells->Incubate_24h Treat_NPs Treat with fluorescently labeled targeted and non-targeted NPs Incubate_24h->Treat_NPs Incubate_4h Incubate for 4h Treat_NPs->Incubate_4h Wash_cells Wash cells with PBS Incubate_4h->Wash_cells Lyse_cells Lyse cells Wash_cells->Lyse_cells Microscopy Visualize uptake (Fluorescence Microscopy) Wash_cells->Microscopy Quantify Quantify fluorescence (e.g., plate reader) Lyse_cells->Quantify

Caption: Workflow for in vitro cellular uptake studies.

Materials:

  • Folate receptor-positive (FR+) cancer cell line (e.g., HeLa, KB, SKOV-3, IGROV-1)[4]

  • Folate receptor-negative (FR-) cancer cell line (as a control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled this compound conjugated nanoparticles

  • Fluorescently labeled non-targeted nanoparticles (control)

  • Cell lysis buffer

  • Fluorescence plate reader

  • Fluorescence microscope

Procedure:

  • Seed the FR+ and FR- cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.

  • Prepare different concentrations of the fluorescently labeled targeted and non-targeted nanoparticles in serum-free cell culture medium.

  • Aspirate the old medium from the cells and wash them with PBS.

  • Add the nanoparticle suspensions to the respective wells.

  • For competitive inhibition studies, pre-incubate a set of FR+ cells with a high concentration of free folic acid for 30-60 minutes before adding the targeted nanoparticles.

  • Incubate the cells with the nanoparticles for a defined period (e.g., 4 hours) at 37°C.

  • After incubation, aspirate the nanoparticle-containing medium and wash the cells thoroughly with cold PBS to remove any non-internalized nanoparticles.

  • For quantitative analysis, lyse the cells and measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.

  • For qualitative analysis, visualize the cellular uptake of the nanoparticles using a fluorescence microscope.

Expected Outcome: A significantly higher fluorescence intensity should be observed in the FR+ cells treated with the targeted nanoparticles compared to the FR- cells and the FR+ cells treated with non-targeted nanoparticles. The uptake in FR+ cells should be reduced in the presence of free folic acid, confirming receptor-mediated endocytosis.[19]

Signaling Pathway

Folate Receptor-Mediated Endocytosis Pathway

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell Targeted_NP FA-PEG-Drug/Nanoparticle Binding Binding Targeted_NP->Binding FR Folate Receptor (FR) FR->Binding Endosome Endosome Binding->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release (e.g., due to low pH) Lysosome->Drug_Release Drug Drug Drug_Release->Drug Nucleus Nucleus Drug->Nucleus Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Nucleus->Therapeutic_Effect

Caption: Simplified pathway of folate receptor-mediated endocytosis.

This diagram illustrates the process by which this compound conjugated drug delivery systems are internalized by cancer cells. The folic acid on the surface of the nanoparticle binds to the folate receptor, which triggers the cell to engulf the nanoparticle through endocytosis, forming an endosome. The endosome then typically fuses with a lysosome, where the acidic environment can facilitate the release of the encapsulated drug. The released drug can then travel to its intracellular target (e.g., the nucleus) to exert its therapeutic effect.[6]

References

Application Notes and Protocols for Developing NH2-PEG-FA Based Imaging Probes

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the development and application of NH2-PEG-FA (Amino-Polyethylene Glycol-Folic Acid) based imaging probes.

Introduction and Rationale

Folic acid (FA) is a high-affinity ligand for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the breast, ovary, lung, and kidney, while having limited expression on healthy tissues. This differential expression makes the folate receptor an attractive target for the selective delivery of imaging agents and therapeutics to tumors. The use of a polyethylene glycol (PEG) linker (PEGylation) between the folic acid targeting moiety and the imaging payload offers several advantages, such as increased hydrophilicity, prolonged circulation time, and reduced immunogenicity. The terminal amine (NH2) group on the PEG chain provides a versatile reactive site for conjugation with a wide range of imaging agents, including fluorescent dyes, radioisotopes, and contrast agents for magnetic resonance imaging (MRI).

Synthesis and Characterization of this compound Probes

The synthesis of an this compound based imaging probe typically involves a multi-step process: activation of folic acid, conjugation to a heterobifunctional PEG linker, and subsequent attachment of the imaging agent.

Protocol 2.1: Synthesis of FA-PEG-NH2

This protocol describes the synthesis of the core targeting component, FA-PEG-NH2, using N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) as coupling agents.[1]

Materials:

  • Folic acid (FA)

  • NH2-PEG-COOH (amine-PEG-carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Dialysis membrane (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolve folic acid (1.6 mmol) in 80 mL of anhydrous DMSO.

  • Add DCC (1.8 mmol) and NHS (1.8 mmol) to the folic acid solution.[1]

  • Stir the mixture overnight in the dark at room temperature to activate the carboxylic acid group of folic acid.

  • Remove the dicyclohexylurea byproduct by filtration.

  • In a separate flask, dissolve NH2-PEG-COOH in DMSO.

  • Add the activated folic acid solution to the NH2-PEG-COOH solution and stir for 24-48 hours at room temperature.

  • Purify the resulting FA-PEG-COOH conjugate by dialysis against deionized water for 48 hours, with frequent water changes.

  • The purified FA-PEG-COOH is then ready for conjugation to an amine-containing imaging agent, or the terminal carboxyl group can be converted to an amine group to yield FA-PEG-NH2.

Protocol 2.2: Characterization of the Conjugate

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of the amide bond between folic acid and PEG.

  • Procedure: Acquire FTIR spectra of the individual components (FA, NH2-PEG-COOH) and the final FA-PEG-NH2 product.

  • Expected Result: The appearance of characteristic amide bond peaks (around 1650 cm⁻¹ for C=O stretching and 1550 cm⁻¹ for N-H bending) in the product spectrum, which are absent in the spectra of the starting materials.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Purpose: To confirm the covalent conjugation and structural integrity of the FA-PEG-NH2 conjugate.

  • Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire the ¹H NMR spectrum.

  • Expected Result: The spectrum should show characteristic peaks corresponding to the protons of both folic acid and the PEG chain, confirming their presence in the final product.

Data Presentation: Physicochemical Properties

The physicochemical properties of the final imaging probe, particularly when formulated as nanoparticles, are critical for its in vivo performance.

ParameterTypical RangeSignificance
Particle Size (nm) 100 - 200 nm[2][3]Influences biodistribution, tumor penetration, and cellular uptake.
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform size distribution.
Zeta Potential (mV) -10 to -30 mV[4]Affects colloidal stability and interactions with cell membranes.
Drug/Dye Loading Efficiency (%) Varies widelyThe percentage of the imaging agent successfully incorporated.

Experimental Protocols for In Vitro and In Vivo Evaluation

Protocol 4.1: In Vitro Cellular Uptake by Flow Cytometry

Purpose: To quantify the specific uptake of the fluorescently-labeled this compound probe by folate receptor-positive (FR+) cancer cells.

Materials:

  • FR+ cell line (e.g., HeLa, KB) and FR- cell line (e.g., A549)

  • Complete cell culture medium

  • Fluorescently-labeled this compound probe

  • Free folic acid (for competition assay)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed FR+ and FR- cells in 6-well plates and allow them to adhere overnight.

  • For the competition assay, pre-incubate a subset of FR+ cells with a high concentration of free folic acid (e.g., 1 mM) for 1 hour to block the folate receptors.

  • Incubate all cells with the fluorescent this compound probe at a predetermined concentration for 2-4 hours at 37°C.

  • Wash the cells three times with cold PBS to remove unbound probe.

  • Harvest the cells using Trypsin-EDTA, centrifuge, and resuspend in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer.

Expected Result: A significantly higher fluorescence signal in FR+ cells compared to FR- cells. The fluorescence in the competition assay group should be significantly reduced, confirming receptor-mediated uptake.

Protocol 4.2: In Vivo Tumor Imaging

Purpose: To evaluate the tumor-targeting ability of the this compound imaging probe in a preclinical animal model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with xenografted FR+ tumors)

  • This compound probe labeled with a near-infrared (NIR) fluorescent dye

  • In vivo imaging system (e.g., IVIS)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Administer the this compound-NIR probe to tumor-bearing mice via intravenous (tail vein) injection.

  • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours).

  • At the final time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm biodistribution.

Expected Result: Accumulation of the fluorescent signal in the tumor region over time, with a high tumor-to-background signal ratio. Ex vivo analysis should confirm high probe concentration in the tumor compared to most other organs.

Mandatory Visualizations

Signaling Pathway of Folate Receptor-Mediated Endocytosis

G Folate Receptor-Mediated Endocytosis Probe This compound Probe Binding Binding Probe->Binding Receptor Folate Receptor Receptor->Binding Internalization Internalization Binding->Internalization Endosome Endosome Internalization->Endosome Release Probe Release Endosome->Release

Caption: Folate receptor-mediated endocytosis pathway.

Experimental Workflow for Probe Development

G Probe Development Workflow Synthesis Synthesis & Conjugation Characterization Physicochemical Characterization Synthesis->Characterization InVitro In Vitro Cellular Studies Characterization->InVitro InVivo In Vivo Animal Imaging InVitro->InVivo Analysis Data Analysis InVivo->Analysis

Caption: Experimental workflow for developing this compound imaging probes.

References

Application Notes and Protocols for NH2-PEG-FA in Targeted siRNA Delivery to Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for cancer by silencing specific genes involved in tumor growth, proliferation, and metastasis. However, the clinical translation of siRNA is hindered by its poor stability in the bloodstream and inefficient uptake by target cells. To overcome these challenges, targeted delivery systems are crucial. This document provides detailed application notes and protocols for the use of amine-terminated polyethylene glycol-folic acid (NH2-PEG-FA) in formulating nanoparticles for the targeted delivery of siRNA to cancer cells that overexpress the folate receptor (FR). Folic acid, an essential vitamin, serves as a targeting ligand due to its high affinity for the FR, which is frequently upregulated in various cancer types, including ovarian, breast, lung, and kidney cancers, while its expression in normal tissues is limited.[1][2] The polyethylene glycol (PEG) linker enhances the biocompatibility and circulation half-life of the nanoparticles.[3]

Principle of this compound Mediated siRNA Delivery

The strategy revolves around the formulation of siRNA into nanoparticles surface-functionalized with this compound. The folic acid moiety on the nanoparticle surface binds with high affinity to the folate receptors on cancer cells, triggering receptor-mediated endocytosis.[1][2] Once internalized, the nanoparticles release their siRNA cargo into the cytoplasm. The released siRNA then incorporates into the RNA-induced silencing complex (RISC), leading to the cleavage and degradation of the target messenger RNA (mRNA), thereby silencing gene expression.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing this compound, a key component for targeted nanoparticle formulation.

Materials:

  • Folic acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-terminated polyethylene glycol (NH2-PEG-NH2) of desired molecular weight (e.g., 3400 Da)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Pyridine

  • Diethyl ether, cold

  • Dialysis membrane (MWCO appropriate for the PEG size)

  • Deionized water

Procedure:

  • Activation of Folic Acid:

    • In a light-protected flask, dissolve folic acid in anhydrous DMSO.

    • Add NHS and DCC to the folic acid solution.

    • Stir the reaction mixture at room temperature in the dark overnight.[4]

  • Conjugation of Activated Folic Acid to NH2-PEG-NH2:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • In a separate flask, dissolve NH2-PEG-NH2 in anhydrous DMSO.

    • Slowly add the activated folic acid solution to the NH2-PEG-NH2 solution while stirring.

    • Add a small amount of pyridine to catalyze the reaction.

    • Continue stirring the reaction at room temperature in the dark for 24-48 hours.

  • Purification of this compound:

    • Precipitate the product by adding cold diethyl ether to the reaction mixture.

    • Centrifuge to collect the precipitate and wash it multiple times with cold diethyl ether.

    • Redissolve the precipitate in deionized water.

    • Dialyze the solution against deionized water for 48 hours using an appropriate MWCO dialysis membrane to remove unreacted reagents and byproducts.

    • Lyophilize the dialyzed solution to obtain pure this compound as a yellow powder.

Characterization:

  • Confirm the successful synthesis of this compound using techniques such as 1H NMR and FTIR spectroscopy.

Protocol 2: Formulation of this compound-siRNA Nanoparticles

This protocol outlines the preparation of siRNA-loaded nanoparticles functionalized with this compound using a cationic lipid-based self-assembly method.

Materials:

  • siRNA targeting the gene of interest

  • Cationic lipid (e.g., DOTAP, PEI)

  • Helper lipid (e.g., DOPE, cholesterol)

  • This compound

  • DSPE-PEG (optional, for additional PEGylation)

  • Chloroform or other suitable organic solvent

  • RNase-free water or buffer (e.g., citrate buffer pH 4.0)

  • Ethanol

Procedure:

  • Lipid Film Hydration Method:

    • Dissolve the cationic lipid, helper lipid, this compound, and DSPE-PEG (if used) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous solution of siRNA in RNase-free buffer by vortexing or sonication. This process encapsulates the siRNA within the forming liposomes.

  • Ethanol Injection Method:

    • Dissolve the lipids (cationic lipid, helper lipid, this compound, and DSPE-PEG) in ethanol.

    • Dissolve the siRNA in an RNase-free aqueous buffer.

    • Rapidly inject the lipid-ethanol solution into the siRNA solution while stirring vigorously.

    • The nanoparticles will self-assemble as the ethanol diffuses into the aqueous phase.

  • Purification and Characterization:

    • Remove unincorporated siRNA and other components by dialysis or size exclusion chromatography.

    • Characterize the nanoparticles for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify the siRNA encapsulation efficiency using a RiboGreen assay or similar method.

Protocol 3: In Vitro siRNA Transfection in Cancer Cells

This protocol describes the procedure for transfecting cancer cells with this compound-siRNA nanoparticles to evaluate gene silencing efficiency.

Materials:

  • Folate receptor-positive cancer cell line (e.g., HeLa, MCF-7, KB)

  • Folate receptor-negative cell line (as a negative control)

  • Complete cell culture medium

  • Folate-free cell culture medium (for competition assays)

  • This compound-siRNA nanoparticles

  • Non-targeted siRNA nanoparticles (control)

  • Scrambled siRNA-loaded nanoparticles (control)

  • Lipofectamine RNAiMAX or similar commercial transfection reagent (positive control)

  • Reagents for quantifying gene or protein expression (e.g., qRT-PCR primers, antibodies for Western blot)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cancer cells in 24-well or 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, replace the culture medium with fresh, complete medium.

    • Add the this compound-siRNA nanoparticles to the cells at various siRNA concentrations.

    • Include the following controls:

      • Untreated cells

      • Cells treated with non-targeted nanoparticles

      • Cells treated with scrambled siRNA-loaded nanoparticles

      • Cells transfected with siRNA using a commercial transfection reagent

    • For competition assays, pre-incubate the cells with a high concentration of free folic acid for 30-60 minutes before adding the targeted nanoparticles.

  • Incubation:

    • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh, complete medium.

    • Continue to incubate the cells for 24-72 hours, depending on the stability of the target protein.

  • Analysis:

    • Gene Silencing: Harvest the cells and extract RNA for qRT-PCR analysis or protein for Western blot analysis to quantify the knockdown of the target gene.

    • Cytotoxicity: Perform a cell viability assay to assess the toxicity of the nanoparticles.

Protocol 4: In Vivo Evaluation in a Tumor Xenograft Model

This protocol provides a general guideline for assessing the in vivo efficacy of this compound-siRNA nanoparticles in a mouse tumor model.

Materials:

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Folate receptor-positive cancer cells

  • This compound-siRNA nanoparticles (targeting a tumor growth-related gene, e.g., VEGF, PLK1)

  • Control nanoparticles (e.g., non-targeted, scrambled siRNA)

  • Saline or other appropriate vehicle for injection

  • Calipers for tumor measurement

  • In vivo imaging system (if using fluorescently labeled siRNA or nanoparticles)

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Nanoparticle Administration:

    • Randomly divide the mice into treatment and control groups.

    • Administer the nanoparticles intravenously (i.v.) via the tail vein. The dosing schedule will depend on the specific formulation and target.

  • Monitoring and Analysis:

    • Measure the tumor volume using calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • If using labeled nanoparticles, perform in vivo imaging at different time points to assess tumor accumulation.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze the tumors for target gene and protein expression to confirm in vivo gene silencing.

    • Collect major organs for histological analysis to assess any potential toxicity.

Data Presentation

Table 1: Physicochemical Properties of this compound-siRNA Nanoparticles

Formulation IDCationic LipidHelper LipidMolar Ratio (Cationic:Helper:PEG-FA)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
FNP-1DOTAPCholesterol1:1:0.05120 ± 150.15+25 ± 392 ± 4
FNP-2PEIDOPE1:0.5:0.1150 ± 200.21+30 ± 588 ± 5
FNP-3Chitosan--180 ± 250.25+20 ± 485 ± 6

Table 2: In Vitro Gene Silencing Efficiency and Cytotoxicity

Cell LineNanoparticle FormulationsiRNA TargetsiRNA Conc. (nM)Gene Knockdown (%)Cell Viability (%)
HeLaFNP-1Luciferase5075 ± 890 ± 5
HeLaFNP-1 + Free FALuciferase5020 ± 592 ± 4
MCF-7FNP-2survivin10068 ± 1085 ± 7
A549 (FR-negative)FNP-1Luciferase5015 ± 495 ± 3

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupNanoparticle FormulationTarget GeneTumor Volume Reduction (%)
Control (Saline)--0
Scrambled siRNA NPFNP-1-10 ± 5
Non-targeted NPFNP-1 (no FA)PLK130 ± 8
Targeted NPFNP-1PLK165 ± 12

Visualization

experimental_workflow cluster_synthesis Step 1: Synthesis & Formulation cluster_invitro Step 2: In Vitro Evaluation cluster_invivo Step 3: In Vivo Studies s1 Synthesis of This compound s2 Formulation of siRNA Nanoparticles s1->s2 s3 Characterization (Size, Zeta, EE) s2->s3 iv2 Nanoparticle Transfection s3->iv2 iv1 Cell Culture (FR+ & FR- cells) iv1->iv2 iv3 Analysis: - Gene Silencing (qPCR/WB) - Cytotoxicity (MTT) iv2->iv3 ivv2 Systemic Administration iv3->ivv2 ivv1 Tumor Xenograft Model ivv1->ivv2 ivv3 Efficacy & Toxicity Analysis ivv2->ivv3

Caption: Experimental workflow for developing and evaluating this compound-siRNA nanoparticles.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP This compound siRNA Nanoparticle FR Folate Receptor NP->FR Binding Endosome Endosome FR->Endosome Endocytosis siRNA siRNA Endosome->siRNA Endosomal Escape RISC RISC siRNA->RISC Loading mRNA Target mRNA RISC->mRNA Cleavage Silencing Gene Silencing mRNA->Silencing

Caption: Mechanism of this compound mediated siRNA delivery and gene silencing.

Conclusion

The use of this compound for the targeted delivery of siRNA to cancer cells represents a promising strategy to enhance the therapeutic efficacy of RNA interference. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to design, formulate, and evaluate folate-targeted siRNA nanoparticles. The modular nature of this platform allows for the adaptation of different nanoparticle compositions and siRNA payloads to target a wide range of cancers. Further optimization and preclinical studies are warranted to translate this technology into clinical applications.

References

Application Notes and Protocols: Creating Targeted Liposomes with NH2-PEG-FA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation, characterization, and application of folate-receptor-targeted liposomes utilizing amine-terminated polyethylene glycol-folic acid (NH2-PEG-FA) conjugates. This technology leverages the overexpression of folate receptors on the surface of many cancer cells to achieve targeted drug delivery, enhancing therapeutic efficacy while minimizing off-target side effects.

Introduction to Folate-Targeted Liposomes

Folate receptors (FRs) are overexpressed in a wide variety of human tumors, including ovarian, lung, breast, and brain cancers, while their expression in normal tissues is limited.[1][2][3][4] This differential expression makes the folate receptor an attractive target for selective drug delivery. By decorating the surface of liposomes with folic acid (FA), a high-affinity ligand for the folate receptor, these nanocarriers can be specifically directed to cancer cells.[5][6] The polyethylene glycol (PEG) linker serves a dual purpose: it provides a hydrophilic shield that reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time, and it acts as a flexible spacer, allowing the folic acid moiety to effectively bind to its receptor.[7][8]

The general principle involves the endocytosis of the folate-liposome conjugate upon binding to the folate receptor, leading to the intracellular release of the encapsulated therapeutic agent.[6][9] This targeted approach can significantly increase the local concentration of the drug at the tumor site, improving its therapeutic index.

Synthesis of FA-PEG-Lipid Conjugate

The foundational step in creating folate-targeted liposomes is the synthesis of a lipid conjugate where folic acid is attached to a lipid anchor via a PEG linker. A common approach involves the use of NH2-PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]). The synthesis is typically achieved through carbodiimide-mediated coupling.

Protocol: Synthesis of FA-PEG-DSPE

Materials:

  • Folic acid (FA)

  • NH2-PEG-DSPE (e.g., PEG molecular weight of 2000 or 3400 Da)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO. Add a molar excess of DCC and NHS to the solution.[10]

    • Allow the reaction to proceed in the dark under gentle stirring for several hours at room temperature to form the NHS-ester of folic acid.[11][12] This reaction activates the carboxylic acid group of folic acid for subsequent reaction with the amine group of the PEG linker.[12][13]

  • Conjugation to NH2-PEG-DSPE:

    • Dissolve NH2-PEG-DSPE and a small amount of triethylamine (to act as a base) in anhydrous DMSO.

    • Add the activated folic acid solution dropwise to the NH2-PEG-DSPE solution.

    • Allow the reaction to stir overnight at room temperature in the dark.[11]

  • Purification:

    • The reaction mixture will contain the desired FA-PEG-DSPE conjugate and byproducts, primarily dicyclohexylurea (DCU), which is insoluble.

    • Remove the DCU precipitate by filtration or centrifugation.[14]

    • Purify the supernatant by extensive dialysis against deionized water using a 1 kDa MWCO membrane to remove unreacted starting materials and soluble byproducts.

    • Lyophilize the purified solution to obtain the FA-PEG-DSPE conjugate as a powder.

Characterization:

  • Confirm the successful synthesis of the conjugate using techniques such as 1H NMR, FT-IR spectroscopy, and MALDI-TOF mass spectrometry.[15][16][17]

Preparation of Folate-Targeted Liposomes

Folate-targeted liposomes are typically prepared using the thin-film hydration method followed by extrusion. This method allows for the incorporation of the FA-PEG-DSPE conjugate into the lipid bilayer.

Protocol: Thin-Film Hydration and Extrusion

Materials:

  • Primary phospholipids (e.g., DSPC, DPPC, HSPC)

  • Cholesterol

  • mPEG-DSPE (for "stealth" properties)

  • Synthesized FA-PEG-DSPE

  • Drug to be encapsulated (e.g., Doxorubicin, 5-Fluorouracil)

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC, cholesterol, mPEG-DSPE, and FA-PEG-DSPE) in a suitable organic solvent like chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:4:1 for DSPC:Cholesterol:mPEG-DSPE:FA-PEG-DSPE.[5]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer, which may contain the hydrophilic drug to be encapsulated. The hydration is performed above the phase transition temperature (Tc) of the primary lipid.

    • Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[18] This process is typically repeated 10-20 times.

  • Purification:

    • Remove any unencapsulated drug using methods such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.[19]

Characterization of Folate-Targeted Liposomes

Thorough characterization is crucial to ensure the quality and efficacy of the prepared liposomes.

ParameterMethodTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 200 nm, PDI < 0.2[5][14]
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV[17][20]
Encapsulation Efficiency (%EE) Spectrophotometry or Fluorometry> 80%[5][14]
Drug Loading Capacity (%LC) Spectrophotometry or FluorometryVaries with drug and lipid composition
Morphology Transmission Electron Microscopy (TEM), Cryo-TEMSpherical vesicles[14]

Table 1: Physicochemical Characterization of Folate-Targeted Liposomes.

In Vitro Evaluation

Protocol: Cellular Uptake Study

Objective: To assess the targeting efficiency of folate-liposomes in folate receptor-positive (FR+) and folate receptor-negative (FR-) cancer cell lines.

Materials:

  • FR+ cell line (e.g., KB, HeLa, MCF-7)[21][22]

  • FR- cell line (e.g., A549)[5]

  • Fluorescently labeled liposomes (e.g., encapsulating calcein or labeled with a fluorescent lipid)

  • Cell culture medium (folate-free medium for FR+ cells)

  • Free folic acid (for competition assay)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the FR+ and FR- cells in appropriate culture plates and allow them to adhere overnight.

  • Liposome Incubation:

    • Treat the cells with folate-targeted liposomes and non-targeted (control) liposomes at various concentrations.

    • For the competition assay, pre-incubate a set of FR+ cells with a high concentration of free folic acid for 1-2 hours before adding the folate-targeted liposomes.

  • Incubation: Incubate the cells with the liposomes for a defined period (e.g., 4 hours) at 37°C.

  • Washing: Wash the cells thoroughly with cold PBS to remove unbound liposomes.

  • Analysis:

    • Flow Cytometry: Quantify the cellular uptake by measuring the fluorescence intensity of the cells.

    • Fluorescence Microscopy: Visualize the cellular uptake and intracellular localization of the liposomes.

Expected Outcome: FR+ cells should exhibit significantly higher uptake of folate-targeted liposomes compared to non-targeted liposomes and FR- cells. The uptake in FR+ cells should be significantly reduced in the presence of excess free folic acid, confirming receptor-mediated endocytosis.[21][22]

Signaling Pathway and Experimental Workflows

Folate Receptor-Mediated Endocytosis

The primary mechanism of uptake for folate-targeted liposomes is through folate receptor-mediated endocytosis. Upon binding of the folic acid on the liposome surface to the folate receptor, the cell membrane invaginates to form an endosome, engulfing the liposome.[6] The endosome then acidifies, which can facilitate the release of the encapsulated drug into the cytoplasm.[6] Recent studies also suggest that the folate receptor can be involved in signaling pathways independent of one-carbon metabolism, such as the JAK-STAT3 and ERK1/2 pathways.[1][2][3]

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-Liposome Folate-Liposome Folate_Receptor Folate Receptor (FRα) Folate-Liposome->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis Signaling Signaling Pathways (e.g., JAK/STAT, ERK) Folate_Receptor->Signaling Late_Endosome Late_Endosome Endosome->Late_Endosome Maturation (pH drop) Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release Late_Endosome->Drug_Release

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental Workflow: Liposome Preparation and Characterization

Liposome_Workflow cluster_prep Liposome Preparation cluster_char Characterization Lipid_Mixing 1. Lipid Mixing (DSPC, Chol, PEG-DSPE, FA-PEG-DSPE) Film_Formation 2. Thin-Film Formation (Rotary Evaporation) Lipid_Mixing->Film_Formation Hydration 3. Hydration (Drug Encapsulation) Film_Formation->Hydration Extrusion 4. Extrusion (Size Homogenization) Hydration->Extrusion Purification 5. Purification (Removal of free drug) Extrusion->Purification DLS Size & PDI (DLS) Purification->DLS Zeta Zeta Potential Purification->Zeta EE Encapsulation Efficiency Purification->EE TEM Morphology (TEM) Purification->TEM

References

Application Notes and Protocols for In Vivo Studies Using NH2-PEG-FA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies utilizing NH2-PEG-FA (Amino-Polyethylene Glycol-Folic Acid) for targeted delivery of therapeutics or imaging agents. The protocols outlined below are intended to serve as a detailed resource for researchers in the fields of oncology, pharmacology, and nanotechnology.

Introduction to this compound in Targeted Drug Delivery

Folic acid (FA) is a high-affinity ligand for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the breast, ovaries, lungs, and brain, while having limited expression in healthy tissues. This differential expression pattern makes the folate receptor an attractive target for selective drug delivery to tumor sites. This compound is a heterobifunctional linker that leverages this targeting strategy. The terminal amine group (NH2) allows for the conjugation of a wide array of therapeutic or diagnostic payloads, while the polyethylene glycol (PEG) spacer enhances the solubility, stability, and circulation half-life of the conjugate, reducing premature clearance by the reticuloendothelial system (RES). By utilizing this compound, researchers can develop targeted nanocarriers or drug conjugates that selectively accumulate at the tumor site, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.

Experimental Design and Workflow

A typical in vivo study involving this compound conjugated nanoparticles follows a structured workflow designed to assess the targeting efficiency, biodistribution, and therapeutic efficacy of the formulation.

experimental_workflow cluster_preparation Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase prep Synthesis and Characterization of This compound Conjugate formulation Formulation of Nanoparticle/ Drug Conjugate prep->formulation Conjugation animal_model Establishment of Tumor Xenograft Model formulation->animal_model treatment_groups Randomization into Treatment Groups animal_model->treatment_groups administration Intravenous Administration of Conjugate treatment_groups->administration monitoring Monitoring of Tumor Growth and Animal Health administration->monitoring biodistribution Biodistribution Study (Tissue Harvesting) monitoring->biodistribution efficacy Therapeutic Efficacy (Tumor Volume Analysis) biodistribution->efficacy toxicity Toxicity Assessment (Histopathology) efficacy->toxicity doxorubicin_pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS p53 p53 Activation DNA->p53 ROS->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Bcl2Phos Bcl-2 Phosphorylation (Inactivation) CellCycleArrest->Bcl2Phos ApoptoticSignal Pro-apoptotic Signaling Bcl2Phos->ApoptoticSignal CaspaseActivation Caspase Activation ApoptoticSignal->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Application Notes and Protocols: NH2-PEG-FA in Combination with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of amine-terminated polyethylene glycol-folic acid (NH2-PEG-FA) as a targeting ligand in combination with various chemotherapeutic agents for cancer therapy. This technology leverages the overexpression of folate receptors on the surface of many cancer cells to achieve targeted drug delivery, thereby enhancing therapeutic efficacy and reducing off-target toxicity.

Introduction

This compound is a key component in the development of targeted drug delivery systems. The folic acid (FA) moiety serves as a high-affinity ligand for the folate receptor, which is frequently overexpressed in a variety of solid tumors, including ovarian, lung, breast, and colon cancers. The polyethylene glycol (PEG) spacer enhances the biocompatibility and circulation half-life of the drug carrier by reducing immunogenicity and preventing rapid clearance by the reticuloendothelial system. The terminal amine group (NH2) allows for the conjugation of various chemotherapeutic agents or for incorporation into nanoparticle formulations. This targeted approach facilitates the selective delivery of potent anticancer drugs to tumor cells, minimizing systemic side effects.[1][2][3]

This document outlines the application of this compound in combination with three widely used chemotherapeutic agents: Paclitaxel, Doxorubicin, and 5-Fluorouracil. Detailed experimental protocols for in vitro and in vivo evaluation are provided, along with a summary of key quantitative data from relevant studies.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The primary mechanism for the cellular uptake of this compound-conjugated nanoparticles is folate receptor-mediated endocytosis.[4][5] Upon binding of the folic acid ligand to the folate receptor on the cancer cell surface, the nanoparticle-drug conjugate is internalized into the cell within an endosomal vesicle. The acidic environment of the endosome can then trigger the release of the chemotherapeutic agent from the nanoparticle, allowing it to exert its cytotoxic effects within the cancer cell.[4]

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell NP This compound Nanoparticle FR Folate Receptor NP->FR Binding Endosome Endosome FR->Endosome Internalization (Endocytosis) Drug Chemotherapeutic Agent Endosome->Drug Drug Release (Low pH) Nucleus Nucleus Drug->Nucleus Cytotoxic Action

Caption: Folate receptor-mediated endocytosis of this compound nanoparticles.

Combination with Paclitaxel

Paclitaxel is a potent microtubule-stabilizing agent used in the treatment of various cancers. Its poor water solubility and systemic toxicity can be mitigated by targeted delivery using this compound-functionalized nanoparticles.

Quantitative Data Summary: Paclitaxel
FormulationCell LineIC50 (µg/mL)Tumor ModelTumor Growth InhibitionReference
PTX-PEG-FAHT-29 (colon)~4 (4-fold more active than non-targeted)N/AN/A[6]
PTX-PEG-(FA)3HT-29 (colon)~0.5 (28-fold more active than non-targeted)N/AN/A[6]
Fol/PTX/PLA-TPGS NPsColorectal tumorN/ANude miceSignificant inhibition vs. free PTX[7]
SPTX@FA@PEG/PEI-SPIONsHNE-1 (nasopharyngeal)N/ARatst1/2 = 3.41 h (vs. 1.67 h for free PTX)[5]
Experimental Protocols: Paclitaxel

This protocol is adapted from studies evaluating the cytotoxicity of folate-targeted paclitaxel nanoparticles.[6]

Materials:

  • Folate receptor-positive cancer cell line (e.g., HT-29, HeLa, KB)

  • Folate receptor-negative cell line (e.g., A549) for control

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound-Paclitaxel nanoparticles, non-targeted nanoparticles, and free Paclitaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the nanoparticle formulations and free Paclitaxel in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared drug solutions. Include untreated cells as a control.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

This protocol provides a general framework for assessing the in vivo efficacy of folate-targeted paclitaxel nanoparticles.[7]

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Folate receptor-positive human cancer cells (e.g., colorectal cancer cells)

  • This compound-Paclitaxel nanoparticles, non-targeted nanoparticles, free Paclitaxel, and saline (control)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into treatment and control groups (n=5-10 per group).

  • Administer the treatments intravenously (e.g., via tail vein injection) at a specified dose (e.g., 5-10 mg/kg Paclitaxel equivalent) and schedule (e.g., once every 3-4 days for 3-4 weeks).

  • Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Plot tumor growth curves and analyze for statistically significant differences between the treatment groups.

Experimental_Workflow Start Start Formulation Nanoparticle Formulation Start->Formulation InVitro In Vitro Studies (Cytotoxicity, Uptake) Formulation->InVitro InVivo In Vivo Studies (Tumor Model) InVitro->InVivo Analysis Data Analysis (IC50, Tumor Growth) InVivo->Analysis End End Analysis->End

Caption: General experimental workflow for nanoparticle evaluation.

Combination with Doxorubicin

Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to cancer cell death. Its clinical use is limited by cardiotoxicity, which can be reduced through targeted delivery.

Quantitative Data Summary: Doxorubicin
FormulationCell LineIC50 (ng/mL)Tumor ModelTumor Growth InhibitionReference
FA-PEG5K-EB2/DOX4T1.2 (breast)78.53N/AN/A[5]
DOX-loaded FA-PEG-EB2 micellesNCI/ADR-RES (drug-resistant)Significantly lower than free DOXN/AN/A[5]
Folate-targeted DOX nano-aggregatesKB cellsMore potent than free DOXHuman tumor xenograft nude mouseSignificantly reduced tumor volume[3]
Experimental Protocols: Doxorubicin

This protocol describes how to assess the cellular uptake of folate-targeted doxorubicin nanoparticles.[5]

Materials:

  • Folate receptor-positive (e.g., 4T1.2) and negative cancer cell lines

  • This compound-Doxorubicin nanoparticles and non-targeted nanoparticles

  • Fluorescence microscope or flow cytometer

  • DAPI stain (for nucleus visualization)

  • Culture plates or slides

Procedure:

  • Seed cells on culture slides or in appropriate plates and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled nanoparticle formulations at a specific concentration for a defined period (e.g., 1-4 hours).

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • For fluorescence microscopy, fix the cells, stain the nuclei with DAPI, and mount the slides for imaging.

  • For flow cytometry, detach the cells and resuspend them in PBS for analysis.

  • Quantify the fluorescence intensity to compare the uptake between targeted and non-targeted nanoparticles and in folate receptor-positive versus negative cells.

This protocol outlines the procedure for determining the in vivo distribution of the drug formulation.[5]

Materials:

  • Tumor-bearing mice

  • Radiolabeled or fluorescently tagged this compound-Doxorubicin nanoparticles

  • Imaging system (e.g., IVIS for fluorescence, or gamma counter for radioactivity)

  • Tissue homogenizer

Procedure:

  • Administer the tagged nanoparticles intravenously to tumor-bearing mice.

  • At various time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a subset of mice.

  • Harvest major organs (tumor, liver, spleen, kidneys, heart, lungs) and blood.

  • Measure the fluorescence or radioactivity in each organ and in the blood.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

Combination with 5-Fluorouracil (5-FU)

5-Fluorouracil is a pyrimidine analog that acts as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA synthesis. Targeted delivery can enhance its efficacy, particularly in colorectal cancers.

Quantitative Data Summary: 5-Fluorouracil
FormulationCell LineIC50 (µg/mL)Tumor ModelTumor Growth InhibitionReference
5-FU loaded PLGA-1,3-diaminopropane-folic acid NPsHT-29 (colon)5.69N/AN/A[8]
Free 5-FUHT-29 (colon)22.9N/AN/A[8]
FA-PEG-5-FUHeLa cellsEnhanced uptake vs. Vero cellsHepatoma miceSignificantly decreased tumor size after day 15[9]
Experimental Protocols: 5-Fluorouracil

This protocol is used to determine the release kinetics of 5-FU from the nanoparticles.[9]

Materials:

  • This compound-5-FU nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 (physiological) and pH 5.5 (endosomal)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of the 5-FU loaded nanoparticles in PBS inside a dialysis bag.

  • Place the dialysis bag in a larger volume of PBS (release medium) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS.

  • Analyze the concentration of 5-FU in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released over time.

This protocol assesses the ability of the formulation to induce apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • This compound-5-FU nanoparticles, non-targeted nanoparticles, and free 5-FU

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and treat them with the different formulations at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways

The primary signaling event initiated by this compound conjugated chemotherapeutics is the binding to the folate receptor, leading to endocytosis. Once the chemotherapeutic agent is released into the cytoplasm, it engages its specific downstream signaling pathways.

  • Paclitaxel: Stabilizes microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle. This sustained mitotic block activates the spindle assembly checkpoint, ultimately triggering apoptosis through the intrinsic (mitochondrial) pathway, involving the activation of caspases.

  • Doxorubicin: Intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This DNA damage activates the DNA damage response (DDR) pathway, involving proteins like ATM and ATR, which in turn activates p53, leading to cell cycle arrest and apoptosis.[5]

  • 5-Fluorouracil: As an antimetabolite, its active metabolites inhibit thymidylate synthase, leading to a depletion of thymidine triphosphate (dTTP). This "thymineless death" disrupts DNA synthesis and repair, causing DNA fragmentation and inducing apoptosis.

Signaling_Pathways cluster_paclitaxel Paclitaxel Pathway cluster_doxorubicin Doxorubicin Pathway cluster_5fu 5-Fluorouracil Pathway PTX Paclitaxel Microtubules Microtubule Stabilization PTX->Microtubules MitoticArrest G2/M Mitotic Arrest Microtubules->MitoticArrest Apoptosis_PTX Apoptosis MitoticArrest->Apoptosis_PTX DOX Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition DOX->DNA_Intercalation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Apoptosis_DOX Apoptosis DNA_Damage->Apoptosis_DOX 5FU 5-Fluorouracil TS_Inhibition Thymidylate Synthase Inhibition 5FU->TS_Inhibition DNA_Synth_Block Disruption of DNA Synthesis TS_Inhibition->DNA_Synth_Block Apoptosis_5FU Apoptosis DNA_Synth_Block->Apoptosis_5FU

Caption: Downstream signaling pathways of chemotherapeutic agents.

Conclusion

The use of this compound as a targeting moiety in combination with chemotherapeutic agents represents a promising strategy in cancer therapy. The ability to selectively deliver cytotoxic drugs to tumor cells enhances their therapeutic index while minimizing systemic toxicity. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and evaluate novel folate-targeted cancer therapies. Further optimization of nanoparticle characteristics, drug loading, and release kinetics will continue to advance this targeted approach towards clinical application.

References

Troubleshooting & Optimization

NH2-PEG-FA Conjugation Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NH2-PEG-FA conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the conjugation of amine-terminated polyethylene glycol (NH2-PEG) with folic acid (FA).

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is the general principle behind the this compound conjugation reaction?

The most common strategy for conjugating folic acid to an amino-PEG is through the formation of a stable amide bond. This typically involves a two-step process:

  • Activation of Folic Acid: The carboxylic acid groups of folic acid are activated to form a more reactive species. This is commonly achieved using carbodiimide chemistry, such as with N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). The NHS ester intermediate is more stable than the carbodiimide-activated acid and reacts efficiently with primary amines.

  • Conjugation to NH2-PEG: The activated folic acid (FA-NHS ester) is then reacted with the primary amine group of NH2-PEG to form a stable amide linkage.

2. I am observing very low or no conjugation efficiency. What are the possible causes and solutions?

Low conjugation efficiency is a frequent issue. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Suggestions
Inefficient Folic Acid Activation - Optimize Molar Ratios: Ensure an appropriate molar excess of activating agents (EDC/DCC and NHS) to folic acid. A common starting point is a 1:1.2:1.2 molar ratio of FA:EDC:NHS.[1][2] - Anhydrous Conditions: Carbodiimides and NHS esters are sensitive to moisture. Use anhydrous solvents (e.g., DMSO, DMF) and protect the reaction from atmospheric moisture.[2][3] - Fresh Reagents: Use fresh, high-quality EDC/DCC and NHS. Old or improperly stored reagents may be hydrolyzed and inactive.[4]
Suboptimal Reaction Conditions - pH Control: The reaction of NHS esters with primary amines is most efficient at a slightly basic pH (7-9).[4] However, the activation step with EDC is often performed in a more neutral or slightly acidic buffer if in an aqueous environment. For organic solvents, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial.[2][3] - Reaction Time and Temperature: Activation of folic acid is often carried out for several hours (e.g., 16-24 hours) at room temperature in the dark.[1][3] The subsequent conjugation with NH2-PEG may also require several hours to overnight incubation.[1][3]
Hydrolysis of Activated Folic Acid - Immediate Use: Use the activated folic acid (FA-NHS) immediately after preparation. The NHS ester can hydrolyze over time, especially in the presence of water.[4]
Steric Hindrance - PEG Chain Length: Very long PEG chains might sterically hinder the reaction. Consider optimizing the PEG linker length if possible.
Solubility Issues - Solvent Choice: Folic acid has poor solubility in many common organic solvents. Dimethyl sulfoxide (DMSO) is a frequently used solvent for dissolving folic acid.[1][2] Ensure both reactants are fully dissolved before starting the reaction.

3. How can I remove the dicyclohexylurea (DCU) by-product after activation with DCC?

Dicyclohexylurea (DCU) is a common by-product when using DCC as a coupling agent. It is poorly soluble in most organic solvents and precipitates out of the reaction mixture.[1] DCU can be removed by filtration before proceeding to the conjugation step.[1][2]

4. My final product is a mixture of α- and γ-conjugated isomers. How can I control the regioselectivity?

Folic acid has two carboxylic acid groups, an α- and a γ-carboxyl group, on its glutamate residue. Conjugation can occur at either position, leading to two different isomers. The γ-conjugated isomer is generally preferred as it retains a higher binding affinity for the folate receptor.[5]

Controlling the regioselectivity is challenging. The γ-carboxyl group is reported to be more reactive.[6] However, achieving pure γ-conjugation often requires specific reaction conditions or subsequent purification to separate the isomers.[5] This separation can be difficult, especially with polydisperse PEG.[5]

5. What are the recommended methods for purifying the final FA-PEG-NH2 conjugate?

Purification is critical to remove unreacted starting materials (folic acid, NH2-PEG), activating agents, and by-products. Common purification techniques include:

  • Dialysis: Effective for removing small molecules from the larger PEG conjugate. Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO).[6]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. This can be used to separate the larger FA-PEG-NH2 conjugate from smaller unreacted molecules.[7][8]

  • Precipitation: The product can sometimes be precipitated by adding the reaction mixture to a cold non-solvent, such as diethyl ether.[2]

6. Which analytical techniques are suitable for characterizing the FA-PEG-NH2 conjugate?

Several analytical methods can be used to confirm the successful synthesis and purity of the conjugate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Can confirm the presence of characteristic peaks from both folic acid and PEG in the final product.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can show the appearance of new amide bond peaks and the characteristic peaks of both folic acid and PEG.[9]

  • UV-Visible Spectroscopy: The presence of folic acid in the conjugate can be confirmed by its characteristic absorbance peaks around 280 nm and 365 nm.[1]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the conjugate and separate it from starting materials.[1][7]

Experimental Protocols

Protocol 1: Activation of Folic Acid with DCC/NHS

This protocol is adapted from several literature sources.[1][2][3]

  • Dissolve folic acid (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO) in a round-bottom flask. Protect the flask from light.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 1.2 equivalents) and N-hydroxysuccinimide (NHS) (e.g., 1.2 equivalents) to the folic acid solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 16-24 hours. The reaction should be protected from light.

  • Remove the precipitated dicyclohexylurea (DCU) by-product by vacuum filtration.

  • The resulting filtrate containing the activated FA-NHS ester can be used directly in the next step.

Protocol 2: Conjugation of Activated Folic Acid to NH2-PEG

  • Dissolve the amino-PEG (NH2-PEG) in an appropriate anhydrous solvent (e.g., DMSO or DMF).

  • Add the filtered solution of activated FA-NHS ester to the NH2-PEG solution. A slight molar excess of the activated folic acid may be used.

  • If necessary, add a non-nucleophilic base such as triethylamine (TEA) to adjust the pH to the optimal range for the amine-NHS ester reaction (pH 7-9).

  • Allow the reaction to proceed at room temperature for 12-24 hours with stirring, protected from light.

  • Purify the final FA-PEG-NH2 conjugate using an appropriate method such as dialysis, size exclusion chromatography, or precipitation.

Visualizations

experimental_workflow General Workflow for this compound Conjugation cluster_activation Step 1: Folic Acid Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification FA Folic Acid (FA) Reaction1 Stir at RT, in dark, under N2 atmosphere FA->Reaction1 Solvent1 Anhydrous DMSO/DMF Solvent1->Reaction1 Activators EDC/DCC + NHS Activators->Reaction1 Activated_FA Activated FA-NHS Ester Reaction1->Activated_FA Reaction2 Stir at RT, in dark Activated_FA->Reaction2 NH2_PEG NH2-PEG NH2_PEG->Reaction2 Solvent2 Anhydrous DMSO/DMF Solvent2->Reaction2 Crude_Product Crude FA-PEG-NH2 Reaction2->Crude_Product Purification Dialysis / SEC / Precipitation Crude_Product->Purification Pure_Product Pure FA-PEG-NH2 Purification->Pure_Product

Caption: A diagram illustrating the three main stages of the this compound conjugation process.

troubleshooting_low_yield Troubleshooting Low Conjugation Yield cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low or No Conjugate Detected Reagent_Quality Are EDC/DCC and NHS fresh and stored properly? Start->Reagent_Quality Anhydrous_Conditions Were anhydrous solvents used and the reaction protected from moisture? Reagent_Quality->Anhydrous_Conditions [Yes] Use_Fresh_Reagents Use fresh reagents Reagent_Quality->Use_Fresh_Reagents [No] Solubility Were both FA and NH2-PEG fully dissolved? Anhydrous_Conditions->Solubility [Yes] Ensure_Dry_Conditions Ensure anhydrous conditions Anhydrous_Conditions->Ensure_Dry_Conditions [No] Improve_Solubility Improve solubility (e.g., sonication) Solubility->Improve_Solubility [No] Optimize_Ratios Optimize molar ratios of FA:EDC:NHS Solubility->Optimize_Ratios [Yes] Final_Step Re-run reaction and analyze product Use_Fresh_Reagents->Final_Step Ensure_Dry_Conditions->Final_Step Improve_Solubility->Final_Step Check_pH Check/adjust reaction pH Optimize_Ratios->Check_pH Extend_Time Extend reaction time Check_pH->Extend_Time Extend_Time->Final_Step

Caption: A decision tree for troubleshooting common causes of low yield in this compound conjugation.

References

how to improve the efficiency of NH2-Peg-FA labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their NH2-PEG-FA (Amine-PEG-Folic Acid) labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling process in a question-and-answer format.

Question: Why is my this compound labeling efficiency consistently low?

Answer: Low labeling efficiency can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:

  • Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. At low pH, the amine group is protonated and less nucleophilic, hindering the reaction. Conversely, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction. The optimal pH range for this reaction is typically 7.2-8.5.[1][2][3]

  • Hydrolysis of PEG-NHS Ester: NHS esters are moisture-sensitive and can rapidly hydrolyze in aqueous solutions, rendering them non-reactive.[1][2][4][5] To mitigate this, always use anhydrous solvents like DMSO or DMF to prepare stock solutions of the PEG-NHS ester and add it to the reaction buffer immediately before starting the conjugation.[6][7][8][9] Do not prepare aqueous stock solutions of the NHS ester for storage.[6]

  • Incorrect Buffer Composition: Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with your target molecule for reaction with the PEG-NHS ester, thereby reducing your labeling efficiency.[1][2][6][10] It is crucial to use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer.[1][2]

  • Inactive Reagents: Improper storage and handling of PEG-NHS esters can lead to a significant loss of reactivity. These reagents should be stored at low temperatures (≤ -15°C), desiccated, and protected from light.[7][8][11][12] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[6][7][8][11]

  • Suboptimal Molar Ratio of Reactants: The molar ratio of the PEG-NHS ester to the amine-containing molecule can influence the degree of labeling. A 20-fold molar excess of the PEG-NHS ester is often recommended as a starting point.[6][7] However, this may need to be optimized for your specific application to achieve the desired level of modification.

G cluster_troubleshooting Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency Detected check_pH Is the reaction pH between 7.2 and 8.5? check_buffer Are you using an amine-free buffer (e.g., PBS, HEPES)? check_reagent Are your PEG-NHS esters stored correctly and freshly prepared? check_ratio Have you optimized the molar ratio of reactants? adjust_pH Adjust pH to 7.2-8.5 change_buffer Switch to an amine-free buffer new_reagent Use fresh, properly stored reagents optimize_ratio Titrate molar ratio of PEG-NHS to amine success Improved Labeling Efficiency

Question: I am observing unexpected side products or a mixture of conjugates. What could be the cause?

Answer: The presence of unexpected products often points to issues with the starting materials or reaction specificity.

  • Mixture of α- and γ-Folic Acid Conjugates: Folic acid has two carboxylic acid groups, α and γ. For the conjugate to be recognized by the folate receptor, the conjugation must occur specifically at the γ-carboxyl group.[13] Direct activation of folic acid with EDC/NHS can lead to a mixture of both α- and γ-conjugates, which can be difficult to separate.[13] A step-wise synthesis approach is often necessary to ensure γ-specific conjugation.[13]

  • Formation of N-acylurea: A common side reaction in EDC chemistry is the formation of a stable N-acylurea byproduct, which can occur if the O-acylisourea intermediate rearranges before reacting with the amine.[14][15] The addition of N-hydroxysuccinimide (NHS) helps to minimize this by converting the unstable O-acylisourea into a more stable NHS ester.[15]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling, and why is it so critical?

A1: The optimal pH for conjugating an NHS ester to a primary amine is between 7.2 and 8.5.[1][2][3] This is a critical parameter because it represents a compromise between two competing reactions: aminolysis (the desired reaction) and hydrolysis of the NHS ester. Below pH 7.2, the primary amine is increasingly protonated (-NH3+), making it a poor nucleophile and slowing down the reaction. Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, reducing the amount of active reagent available for conjugation.[1][2][4][5]

Q2: Can I use a Tris buffer for my labeling reaction?

A2: No, you should avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the PEG-NHS ester.[1][2][6][10] This will significantly lower the yield of your desired conjugate. Recommended amine-free buffers include phosphate-buffered saline (PBS), HEPES, and borate buffer.[1][2]

Q3: How should I store and handle my PEG-NHS ester reagents?

A3: PEG-NHS esters are sensitive to moisture and light.[11] For long-term storage, they should be kept at -15°C or lower in a desiccated environment and protected from light.[7][8][11][12] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[6][7][8][11] It is also recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and to discard any unused solution.[6][7][8][9]

Q4: How can I confirm that the folic acid is conjugated specifically at the γ-carboxyl position?

A4: Ensuring γ-specific conjugation is crucial for maintaining the biological activity of the folic acid moiety.[13] Direct activation of folic acid often yields a mixture of α- and γ-isomers.[13] To achieve regioselectivity, a step-wise synthesis is often employed where the α-carboxyl group is protected, or pteroic acid is used as a starting material.[13] Characterization techniques such as NMR spectroscopy can be used to confirm the site of conjugation by comparing the spectra of the starting materials and the final product.

G

Data Presentation

Table 1: Influence of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[1][2][4]
8.04~1 hour[5]
8.6410 minutes[1][2][4][5]

Table 2: Recommended Reaction Conditions for NHS Ester Amination

ParameterRecommended ConditionRationaleReference(s)
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[1][2][3]
Buffer Amine-free (e.g., PBS, HEPES, Borate)Prevents competition with the target amine.[1][2][6][10]
Temperature Room Temperature (20-25°C) or 4°CSlower reaction at 4°C can sometimes improve control.[1][2]
Reaction Time 30-60 minutes at Room Temp. or 2 hours at 4°CSufficient for completion; longer times increase hydrolysis.[6][7]
Solvent for NHS Ester Anhydrous DMSO or DMFPrevents premature hydrolysis of the moisture-sensitive NHS ester.[6][7][8][9]

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling

This protocol provides a general guideline. Molar ratios, concentrations, and reaction times may need to be optimized for your specific application.

  • Preparation of Amine-Containing Molecule:

    • Dissolve your amine-containing molecule in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • If your sample is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[6]

  • Preparation of PEG-NHS Ester Solution:

    • Allow the vial of PEG-NHS ester to warm to room temperature before opening.[6][7][8][11]

    • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6][7] Note: Do not store the reconstituted reagent.[6]

  • Conjugation Reaction:

    • Add a calculated amount of the PEG-NHS ester solution to the solution of your amine-containing molecule. A 20-fold molar excess of the PEG reagent is a common starting point.[6][7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6][7]

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a small amount of an amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS ester.[1][2]

  • Purification of the Conjugate:

    • Remove unreacted PEG-NHS ester and other byproducts by dialysis, size-exclusion chromatography (gel filtration), or another suitable chromatography method such as ion exchange or reverse phase chromatography.[6][7][]

Protocol 2: Quantification of Folic Acid Conjugation by UV-Vis Spectrophotometry

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of free folic acid in the same solvent as your final conjugate (e.g., DMSO or PBS).

    • Measure the absorbance of each standard at the maximum absorbance wavelength for folic acid (typically around 256 nm, 290 nm or 365 nm).[17][18][19][20]

    • Plot a standard curve of absorbance versus concentration.

  • Measure the Absorbance of the Conjugate:

    • Dissolve a known amount of your purified and dried this compound conjugate in the same solvent used for the standard curve.[17]

    • Measure the absorbance at the same wavelength used for the standard curve.

  • Calculate the Amount of Conjugated Folic Acid:

    • Use the standard curve to determine the concentration of folic acid in your conjugate solution.

    • Calculate the amount of folic acid conjugated per milligram of your final product.[17]

G

References

Technical Support Center: NH2-PEG-FA Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of NH2-PEG-FA drug conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for an this compound drug conjugation reaction?

A1: The yield of this compound drug conjugation reactions can vary significantly based on the specific drug, the length of the PEG linker, and the precise reaction conditions. However, reported yields in the literature for the initial folic acid activation and PEGylation step (FA-PEG-NH2) are often in the range of 60-70%.[1][2] The subsequent conjugation to the drug can have yields ranging from 30% to over 70%, depending on the efficiency of the coupling chemistry and purification methods.[1][3] A yield below 40% for the final conjugate may warrant troubleshooting.

Q2: Which carboxyl group on folic acid should be activated for conjugation?

A2: For optimal biological activity, the γ-carboxyl group of the glutamate residue on folic acid should be selectively activated and conjugated to the NH2-PEG linker. Conjugation through the α-carboxyl group can lead to a significant loss of affinity for the folate receptor, rendering the targeted drug delivery system ineffective.[2]

Q3: What is the role of EDC and NHS in the conjugation reaction?

A3: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length carbodiimide crosslinker that activates the carboxyl groups on folic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of the NH2-PEG linker. However, this intermediate is unstable in aqueous solutions and can hydrolyze back to the original carboxyl group. To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester has a longer half-life, allowing for more efficient conjugation to the NH2-PEG.

Troubleshooting Guide for Low Yield

Low yield is a common challenge in the synthesis of this compound drug conjugates. This guide addresses potential causes and provides systematic troubleshooting steps.

Problem Area 1: Inefficient Folic Acid Activation (EDC/NHS Chemistry)

A primary reason for low conjugate yield is the inefficient activation of the carboxylic acid groups on folic acid.

Troubleshooting Workflow for Folic Acid Activation

Folic_Acid_Activation_Troubleshooting start Low Yield of FA-PEG Intermediate check_reagents Verify Reagent Quality - Fresh EDC/NHS? - Anhydrous solvent? start->check_reagents check_ph_activation Check Activation pH (Should be 4.5-6.0) check_reagents->check_ph_activation Reagents OK check_molar_ratios Review Molar Ratios (EDC/NHS > FA) check_ph_activation->check_molar_ratios pH Correct optimize_ph Optimize pH Gradient check_ph_activation->optimize_ph pH Incorrect check_reaction_time Assess Activation Time (e.g., 15 min - 4 hours) check_molar_ratios->check_reaction_time Ratios Correct optimize_ratios Titrate Molar Ratios check_molar_ratios->optimize_ratios Ratios Suboptimal optimize_time Conduct Time-Course Experiment check_reaction_time->optimize_time Time Suboptimal end Improved Yield check_reaction_time->end Time Optimized optimize_ph->check_molar_ratios optimize_ratios->check_reaction_time optimize_time->end

Caption: Troubleshooting workflow for folic acid activation.

Potential Cause Recommended Action Rationale
Incorrect pH for Activation Ensure the pH of the reaction mixture during the EDC/NHS activation of folic acid is between 4.5 and 6.0. Use a non-amine, non-carboxylate buffer such as MES.EDC activation of carboxyl groups is most efficient in a slightly acidic environment. At higher pH, the O-acylisourea intermediate is prone to rapid hydrolysis.
Hydrolysis of NHS Ester Perform the subsequent coupling to NH2-PEG immediately after the activation step. For the coupling step, raise the pH to 7.2-8.5.The NHS ester is more stable than the O-acylisourea intermediate but is still susceptible to hydrolysis, especially at higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.
Suboptimal Molar Ratios of EDC/NHS Use a molar excess of EDC and NHS relative to the carboxylic acid groups of folic acid. A common starting point is a 1.2- to 2-fold molar excess of EDC and a 1.5- to 3-fold molar excess of NHS over folic acid.A molar excess drives the reaction towards the formation of the activated NHS-folate. However, a very large excess of EDC can lead to side reactions.
Degraded or Impure Reagents Use fresh, high-purity EDC and NHS. EDC is sensitive to moisture and should be stored in a desiccator. Prepare EDC and NHS solutions immediately before use.EDC and NHS can degrade upon exposure to moisture, leading to reduced activation efficiency.
Inappropriate Solvent Folic acid activation is often performed in an anhydrous organic solvent like DMSO or DMF, as folic acid has poor solubility in aqueous buffers at acidic pH.Water competes with the reaction and promotes hydrolysis of the activated intermediates.
Problem Area 2: Inefficient Coupling to NH2-PEG and Drug

Even with successful folic acid activation, the subsequent coupling to the amine-functionalized PEG and then to the drug can be a source of low yield.

Potential Cause Recommended Action Rationale
Incorrect pH for Coupling For the reaction of the activated NHS-folate with NH2-PEG, and subsequently the activated conjugate with an amine-containing drug, the pH should be between 7.2 and 8.5. Use a non-amine buffer like PBS or borate buffer.The primary amine on the PEG and the drug needs to be deprotonated to be nucleophilic and react with the NHS ester. At a pH below 7, a significant portion of the amines will be protonated and unreactive.
Steric Hindrance If the amine group on the PEG or drug is sterically hindered, increase the reaction time and/or temperature (e.g., from 4°C to room temperature).Steric hindrance can slow down the reaction rate, requiring more time or energy for the coupling to proceed to completion.
Presence of Competing Nucleophiles Ensure that the reaction buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the intended amine for reaction with the activated carboxyl group.Competing nucleophiles will consume the activated folic acid, reducing the yield of the desired conjugate.
Low Reactivity of the Drug's Functional Group Confirm that the drug possesses a primary amine that is accessible and reactive. If the drug contains a less reactive functional group (e.g., a secondary amine or a hydroxyl group), EDC/NHS chemistry may not be optimal.EDC/NHS chemistry is most efficient for coupling carboxyl groups to primary amines. Alternative coupling chemistries may be required for other functional groups.
Problem Area 3: Product Loss During Purification

Significant loss of the final conjugate can occur during the purification steps.

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Low Recovery After Purification check_method Review Purification Method start->check_method dialysis_check Dialysis: - Correct MWCO? - Sufficient time? check_method->dialysis_check sec_check SEC: - Appropriate column? - Optimized mobile phase? check_method->sec_check iex_check Ion Exchange: - Correct resin? - Optimized gradient? check_method->iex_check optimize_dialysis Adjust MWCO/ Dialysis Time dialysis_check->optimize_dialysis Issues Identified optimize_sec Select Different Column/ Modify Mobile Phase sec_check->optimize_sec Issues Identified optimize_iex Screen Resins/ Optimize Elution iex_check->optimize_iex Issues Identified end Improved Recovery optimize_dialysis->end optimize_sec->end optimize_iex->end

Caption: Troubleshooting workflow for purification.

Potential Cause Recommended Action Rationale
Inappropriate Dialysis Membrane Cut-off Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is appropriate to retain your conjugate while allowing unreacted small molecules (EDC, NHS, drug) to be removed. A MWCO that is too high will result in product loss.Dialysis separates molecules based on size. If the MWCO is too close to the molecular weight of your conjugate, you may lose product.
Poor Resolution in Size Exclusion Chromatography (SEC) Optimize the SEC column and mobile phase to achieve good separation between the conjugate, unreacted PEG, and aggregated material.Inadequate separation can lead to the collection of impure fractions and a perceived low yield of the desired product.
Irreversible Binding or Denaturation on Ion-Exchange Column If using ion-exchange chromatography, ensure the pH and salt concentration of the buffers are optimized to allow for binding and subsequent elution of the conjugate without causing denaturation or irreversible binding.Harsh elution conditions can damage the conjugate or lead to incomplete recovery from the column.
Precipitation of the Conjugate During purification, especially if changing buffer conditions, the conjugate may precipitate if its solubility limit is exceeded. Ensure the conjugate is maintained in a buffer in which it is soluble.PEGylated molecules can sometimes have complex solubility profiles.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol describes the activation of folic acid using EDC and NHS, followed by conjugation to a bis-amine PEG.

Materials:

  • Folic Acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PEG-bis-amine (e.g., MW 4000)

  • Methanol

  • 0.1 M MES Buffer, pH 5.5

  • 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

Step 1: Activation of Folic Acid

  • Dissolve folic acid (e.g., 1.6 mmol) in anhydrous DMSO (e.g., 80 mL).

  • Add EDC (e.g., 1.8 mmol) and NHS (e.g., 1.8 mmol) to the folic acid solution.

  • Stir the reaction mixture in the dark at room temperature overnight.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by vacuum filtration. If using water-soluble EDC, this filtration step is not necessary.

Step 2: Conjugation to NH2-PEG

  • In a separate beaker, dissolve PEG-bis-amine (e.g., 0.1 mmol) in a small volume of DMSO (e.g., 2 mL).

  • Add the PEG-bis-amine solution to the activated folic acid solution from Step 1.

  • Stir the reaction mixture for at least 6 hours in the dark at room temperature.

  • The FA-PEG-NH2 product may precipitate out of the solution. Collect the precipitate by filtration and wash with methanol.

  • Alternatively, the product can be purified by dialysis against deionized water using an appropriate MWCO membrane to remove unreacted starting materials and byproducts.

  • Lyophilize the purified solution to obtain the FA-PEG-NH2 product as a solid.

  • Characterize the product using techniques such as 1H NMR, FTIR, and UV-Vis spectroscopy to confirm successful conjugation. A successful synthesis of FA-PEG-NH2 was reported with a yield of 68%.[1]

Protocol 2: Conjugation of FA-PEG-NH2 to a Drug

This is a general protocol for conjugating the amine-terminated FA-PEG to a drug that has a carboxylic acid group.

Materials:

  • FA-PEG-NH2

  • Drug with a carboxylic acid group

  • EDC and NHS

  • Anhydrous DMSO or DMF

  • Appropriate buffer for the drug (e.g., MES for activation, PBS for coupling)

  • Purification system (e.g., HPLC, SEC, or dialysis)

Procedure:

  • Dissolve the drug containing a carboxylic acid in an appropriate anhydrous solvent (e.g., DMSO).

  • Activate the carboxylic acid group of the drug using EDC and NHS in a similar manner to the folic acid activation described in Protocol 1, Step 1.

  • Dissolve the FA-PEG-NH2 in a suitable buffer (e.g., PBS, pH 7.4).

  • Add the activated drug solution to the FA-PEG-NH2 solution.

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or LC-MS).

  • Once the reaction is complete, purify the final this compound drug conjugate using an appropriate method such as dialysis, size exclusion chromatography, or preparative HPLC.

  • Characterize the final conjugate to confirm its identity, purity, and drug-to-PEG ratio. A final yield of 74.3% has been reported for a similar conjugation to 5-fluorouracil.[1]

Visualizations

Folate Receptor-Mediated Endocytosis Pathway

Folate_Receptor_Pathway cluster_membrane extracellular Extracellular Space cell_membrane Cell Membrane cytoplasm Cytoplasm receptor Folate Receptor (FR) endosome Early Endosome (pH ~6.0-6.5) receptor->endosome Endocytosis conjugate FA-PEG-Drug Conjugate binding Binding conjugate->binding binding->receptor:f0 late_endosome Late Endosome/ Lysosome (pH ~5.0) endosome->late_endosome Maturation drug_release Drug Release late_endosome->drug_release Acidification receptor_recycling Receptor Recycling late_endosome->receptor_recycling drug Free Drug drug_release->drug receptor_recycling->receptor Return to Membrane

Caption: Folate receptor-mediated endocytosis pathway for drug delivery.

References

Technical Support Center: Optimizing NH2-PEG-FA to Drug Molar Ratios

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the molar ratio of amine-terminated, folic acid-conjugated polyethylene glycol (NH2-PEG-FA) to your drug of interest. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving efficient and effective targeted drug delivery systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the conjugation of this compound to a drug and the subsequent characterization and application of the conjugate.

Q1: What is the ideal starting molar ratio of this compound to my drug?

A1: The optimal molar ratio is highly dependent on the specific drug, the nature of the reactive groups, and the desired degree of PEGylation. A common starting point is a molar excess of the this compound to the drug, often ranging from 1.5:1 to 5:1. It is recommended to perform a series of small-scale reactions with varying molar ratios to empirically determine the best conditions for your specific system.

Q2: My conjugation efficiency is low. What are the possible causes and solutions?

A2: Low conjugation efficiency can stem from several factors:

  • Inactive Reagents: Ensure the freshness and proper storage of your coupling agents (e.g., EDC, NHS) and the this compound.[1] The amine group on the PEG and the activated carboxyl group on the drug are susceptible to hydrolysis.

  • Incorrect pH: The pH of the reaction buffer is critical. For reactions involving EDC/NHS chemistry to couple a carboxyl group on a drug to the amine of this compound, a pH range of 6.0-7.5 is generally optimal.

  • Steric Hindrance: The drug molecule or the PEG chain may sterically hinder the reactive groups. Consider using a longer PEG spacer to increase the distance between the drug and folic acid, which can sometimes improve accessibility.[2]

  • Suboptimal Temperature and Reaction Time: Most conjugation reactions are performed at room temperature for 2-24 hours.[3] It may be beneficial to optimize both the temperature and reaction duration for your specific molecules.

Q3: How can I confirm that the conjugation was successful?

A3: Several analytical techniques can be used to confirm the formation of the this compound-drug conjugate:

  • FTIR Spectroscopy: Look for the appearance of new peaks corresponding to the amide bond formed between the drug and the PEG linker, and the disappearance or shift of peaks from the original reactive groups.[4]

  • NMR Spectroscopy: 1H NMR can show characteristic peaks from both the drug and the PEG-FA moiety in the final product, confirming their covalent linkage.[2][5]

  • UV-Vis Spectroscopy: If the drug has a unique UV-Vis absorbance profile, a shift in the spectrum after conjugation can indicate a successful reaction. You can also use this to quantify the amount of conjugated folic acid.[3]

  • Gel Electrophoresis (SDS-PAGE): An increase in molecular weight observed on an SDS-PAGE gel can confirm the attachment of the PEG-FA to a protein-based drug.

  • Chromatography (HPLC, FPLC): A shift in the retention time of the conjugate compared to the starting materials can indicate a successful reaction and can also be used for purification.[1]

Q4: My purified conjugate shows aggregation. How can I prevent this?

A4: Aggregation can be a significant issue, particularly with hydrophobic drugs.

  • Increase PEG Chain Length: Using a longer PEG chain can improve the hydrophilicity and solubility of the conjugate, reducing the tendency to aggregate.[2]

  • Optimize Buffer Conditions: Ensure the pH and ionic strength of your storage buffer are suitable for maintaining the solubility of the conjugate.

  • Control the Degree of Substitution: A very high degree of drug conjugation onto a carrier can sometimes lead to aggregation. Optimizing the molar ratio to achieve a lower, more controlled degree of substitution can help.

Q5: The targeting efficacy of my conjugate is poor in cell-based assays. What could be the problem?

A5: Poor targeting can be due to several factors related to the folic acid moiety:

  • Loss of Folic Acid Affinity: The conjugation chemistry may have inadvertently modified the part of the folic acid molecule that binds to the folate receptor. It is crucial to use conjugation strategies that preserve the integrity of the pteroyl group of folic acid.[6]

  • Steric Hindrance of Folic Acid: The drug molecule might be sterically blocking the folic acid from accessing its receptor. Again, a longer PEG spacer can help to present the folic acid more effectively to the cell surface receptors.[2][6]

  • Low Folate Receptor Expression: Confirm that the cell line you are using for your assays expresses a high level of the folate receptor.[7] Include a negative control cell line with low or no folate receptor expression to demonstrate targeting specificity.

  • Competition with Free Folic Acid: Ensure that the cell culture medium used during the assay does not contain high concentrations of free folic acid, which will compete with your conjugate for receptor binding.

Experimental Protocols

Below are generalized protocols for key experiments involved in optimizing the this compound to drug molar ratio. Note: These are starting points and should be optimized for your specific drug and application.

Protocol 1: EDC/NHS Coupling of a Carboxyl-Containing Drug to this compound
  • Activation of the Drug:

    • Dissolve the drug (containing a carboxylic acid group) in an appropriate anhydrous organic solvent (e.g., DMSO, DMF).

    • Add a 1.5 to 2-fold molar excess of N-Hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-activated ester of the drug.

  • Conjugation Reaction:

    • In a separate vial, dissolve the this compound in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Add the activated drug solution to the this compound solution. The molar ratio of this compound to the drug should be varied in different reactions (e.g., 1:1, 2:1, 5:1).

    • Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring.

  • Purification:

    • Remove unreacted drug and coupling agents by dialysis (using an appropriate molecular weight cutoff membrane), size exclusion chromatography, or HPLC.

  • Characterization:

    • Confirm the successful conjugation using techniques such as FTIR, NMR, and UV-Vis spectroscopy as described in Q3.

    • Determine the drug loading content and conjugation efficiency.

Data Presentation

Table 1: Example Optimization of this compound to Doxorubicin Molar Ratio
Molar Ratio (this compound : Doxorubicin)Conjugation Efficiency (%)Drug Loading (%)Particle Size (nm)Zeta Potential (mV)
1:145 ± 3.28.1 ± 0.5152 ± 5.6-12.3 ± 1.1
2:168 ± 4.112.5 ± 0.8145 ± 4.9-15.8 ± 1.4
5:185 ± 2.918.2 ± 1.1138 ± 6.1-18.2 ± 1.6
10:187 ± 3.518.5 ± 1.3135 ± 5.3-18.9 ± 1.3

Data are presented as mean ± standard deviation (n=3). This table illustrates that increasing the molar excess of this compound generally improves conjugation efficiency and drug loading up to a certain point, after which the improvement plateaus.

Visualizations

Experimental Workflow for Molar Ratio Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reactions cluster_analysis Analysis & Optimization drug Drug with Reactive Group ratio1 Molar Ratio 1:1 drug->ratio1 ratio2 Molar Ratio 2:1 drug->ratio2 ratio3 Molar Ratio 5:1 drug->ratio3 peg This compound peg->ratio1 peg->ratio2 peg->ratio3 purification Purification ratio1->purification ratio2->purification ratio3->purification characterization Characterization (FTIR, NMR, etc.) purification->characterization activity In Vitro Targeting Assay characterization->activity optimal Determine Optimal Ratio activity->optimal

Caption: Workflow for optimizing the molar ratio of this compound to a drug.

EDC/NHS Coupling Chemistry

coupling_chemistry cluster_reactants Reactants cluster_activation Activation cluster_product Product drug_cooh Drug-COOH edc_nhs EDC / NHS drug_cooh->edc_nhs nh2_peg_fa This compound conjugate Drug-CO-NH-PEG-FA nh2_peg_fa->conjugate activated_drug Drug-CO-NHS edc_nhs->activated_drug activated_drug->nh2_peg_fa activated_drug->conjugate

Caption: EDC/NHS chemistry for conjugating a carboxyl-containing drug to this compound.

Folate Receptor-Mediated Endocytosis

endocytosis_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space conjugate FA-PEG-Drug Conjugate receptor Folate Receptor conjugate->receptor Binding endosome Endosome receptor->endosome Endocytosis drug_release Drug Release endosome->drug_release target Intracellular Target drug_release->target

Caption: Targeted drug delivery via folate receptor-mediated endocytosis.

References

Technical Support Center: NH2-PEG-FA Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of amine-terminated polyethylene glycol-folic acid (NH2-PEG-FA). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this critical bioconjugation reaction. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process. First, the carboxylic acid group of folic acid (FA) is activated, typically using a carbodiimide coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS). This forms a more stable amine-reactive NHS ester of folic acid. Second, the activated folic acid is reacted with an amine-terminated polyethylene glycol (NH2-PEG-R) to form the desired this compound conjugate via a stable amide bond.[1][2]

Q2: What are the primary challenges when scaling up this synthesis from lab to pilot or manufacturing scale?

A2: Scaling up this compound synthesis introduces several challenges, including:

  • Maintaining consistent reaction conditions: Ensuring uniform mixing, temperature, and pH in larger reaction vessels can be difficult.

  • Impurity profile changes: Side reactions that are negligible at a small scale can become significant at a larger scale, leading to a more complex impurity profile.

  • Purification efficiency: Methods used for small-scale purification, such as laboratory-scale chromatography, may not be economically or practically feasible for large quantities.

  • Raw material variability: Batch-to-batch variations in the starting materials, particularly the polydispersity of the PEG reagent, can impact the consistency of the final product.[3]

  • Removal of byproducts: The byproducts of the coupling reaction, such as isourea from EDC, can be challenging to remove completely from the final product at a large scale.[4][5]

Q3: How does the choice of coupling agent (e.g., EDC vs. DCC) impact scale-up?

A3: While both EDC and Dicyclohexylcarbodiimide (DCC) can be used to activate folic acid, EDC is generally preferred for larger-scale syntheses in aqueous-compatible solvents.[5][6] The primary reason is the solubility of the urea byproduct. The dicyclohexylurea (DCU) byproduct formed from DCC is largely insoluble in many organic solvents, which can simplify its removal on a small scale through filtration. However, at a large scale, this can lead to handling issues with large amounts of solid waste. In contrast, the isourea byproduct of EDC is water-soluble, making it suitable for processes that utilize aqueous workups and purification methods like tangential flow filtration (TFF) or large-scale chromatography.[4][5]

Q4: What analytical techniques are recommended for in-process control and final product characterization during scale-up?

A4: A combination of analytical methods is crucial for monitoring the reaction and ensuring the quality of the final product.[7][8]

  • HPLC (High-Performance Liquid Chromatography): Used to monitor the consumption of starting materials and the formation of the product and byproducts. Size-exclusion chromatography (SEC-HPLC) is particularly useful for separating the PEGylated product from unreacted folic acid and other small molecules.[9]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H-NMR can confirm the successful conjugation of folic acid to the PEG backbone and estimate the degree of substitution.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Can be used to identify the characteristic functional groups of the starting materials and the final product, such as the appearance of the amide bond.[10]

  • Mass Spectrometry (e.g., MALDI-TOF): Useful for determining the molecular weight distribution of the PEGylated product.

  • UV-Vis Spectroscopy: Can be used to quantify the amount of conjugated folic acid.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Activation of Folic Acid - Ensure complete dissolution of folic acid in an appropriate solvent (e.g., DMSO) before adding coupling agents.[9] - Increase the molar ratio of EDC/NHS to folic acid. A typical starting point is 1.2-1.5 equivalents of each. - Allow sufficient activation time (typically 15-30 minutes) before adding the NH2-PEG.[11]
Hydrolysis of Activated Folic Acid - The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. The use of NHS creates a more stable intermediate.[6] - Minimize the presence of water in the reaction mixture during the activation step. Use anhydrous solvents if possible.
Suboptimal Reaction pH - The activation reaction with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the amine is favored at a slightly basic pH (7.0-8.5). Consider a two-step process where the pH is adjusted after the initial activation.
Poor Reactivity of NH2-PEG - Confirm the purity and reactivity of the starting NH2-PEG material. The presence of impurities or batch-to-batch variability can affect the reaction.[3] - Increase the molar excess of the more valuable reactant to drive the reaction to completion.
Issue 2: High Polydispersity or Inconsistent Product Quality
Potential Cause Troubleshooting Steps
Variability in Starting PEG Material - Source high-quality NH2-PEG with a low polydispersity index (PDI).[12] - Characterize each new batch of raw material to ensure consistency.[3]
Side Reactions - Formation of Di-folate PEG: If using a di-amino PEG (NH2-PEG-NH2), reacting with an excess of activated folic acid can lead to the formation of FA-PEG-FA. To favor the mono-substituted product, use a molar excess of the NH2-PEG-NH2. - Cross-linking: At high concentrations, intermolecular cross-linking can occur. Optimize the reaction concentration and consider a dropwise addition of the activated folic acid to the PEG solution.
Inconsistent Reaction Conditions at Scale - Ensure efficient and uniform mixing throughout the reaction vessel to avoid localized "hot spots" of high reactant concentration. - Implement precise temperature and pH control throughout the process.
Issue 3: Difficulty in Purification and Removal of Byproducts
Potential Cause Troubleshooting Steps
Presence of Unreacted Folic Acid and Coupling Agents - Dialysis: Effective for removing small molecules from the much larger PEG conjugate, but can be slow and require large buffer volumes at scale. - Tangential Flow Filtration (TFF): A more scalable alternative to dialysis for buffer exchange and removal of small molecule impurities. - Size Exclusion Chromatography (SEC): Highly effective for separating based on size, but can be costly and time-consuming for large-scale production.
EDC/DCC Byproducts - EDC Byproduct (Isourea): Water-soluble and can be removed by dialysis, TFF, or chromatography.[4] - DCC Byproduct (DCU): Insoluble in many solvents and can be removed by filtration.[5] Ensure complete precipitation before filtration to avoid contamination of the filtrate.
Aggregation of the Product - Optimize the pH and ionic strength of the buffers used during purification to maintain the solubility and stability of the this compound. - Consider adding solubilizing agents, such as non-ionic surfactants, if aggregation is a persistent issue.[13]

Quantitative Data Summary

The following tables provide representative data that may be observed during the scale-up of this compound synthesis. Actual results will vary based on specific reaction conditions and materials.

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis

Parameter Lab-Scale (1 g) Pilot-Scale (100 g)
Typical Yield 70-85%60-75%
Purity (by HPLC) >95%90-95%
Polydispersity Index (PDI) 1.05 - 1.101.10 - 1.20
Key Impurities Unreacted FA, EDC byproductUnreacted FA, EDC byproduct, Di-folate PEG, Aggregates

Table 2: Comparison of Purification Methods for Scale-Up

Method Efficiency Scalability Cost Key Consideration
Dialysis ModerateLow to ModerateLowTime-consuming, large buffer volumes required.
Tangential Flow Filtration (TFF) HighHighModerateRequires optimization of membrane type and operating parameters.
Size Exclusion Chromatography (SEC) Very HighLow to ModerateHighHigh resolution, but can be a bottleneck for large batches.

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab-Scale)
  • Activation of Folic Acid:

    • Dissolve folic acid (1.2 eq.) in anhydrous DMSO.

    • Add N-hydroxysuccinimide (NHS, 1.5 eq.) and stir until dissolved.

    • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.5 eq.) to the solution.

    • Stir the reaction mixture in the dark at room temperature for 2-4 hours to form the FA-NHS ester.[1][9][14]

  • Conjugation to NH2-PEG:

    • In a separate vessel, dissolve NH2-PEG-NH2 (1 eq.) in DMSO or a suitable buffer (e.g., PBS pH 7.4).

    • Slowly add the activated FA-NHS solution to the NH2-PEG solution with constant stirring.

    • Allow the reaction to proceed overnight at room temperature in the dark.[15]

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (MWCO appropriate for the PEG size, e.g., 1-3 kDa).

    • Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted starting materials and byproducts.

    • Lyophilize the purified solution to obtain this compound as a yellow powder.

Visualizations

experimental_workflow cluster_activation Step 1: Folic Acid Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification FA Folic Acid Solvent1 Dissolve in DMSO FA->Solvent1 Reagents Add EDC and NHS Solvent1->Reagents Activation Stir for 2-4h (Forms FA-NHS) Reagents->Activation Mixing Add FA-NHS to PEG Solution Activation->Mixing Transfer Activated FA PEG NH2-PEG-NH2 Solvent2 Dissolve in Buffer/DMSO PEG->Solvent2 Solvent2->Mixing Reaction React Overnight Mixing->Reaction Crude Crude Product Reaction->Crude Dialysis Dialysis / TFF Crude->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow Start Low Yield or Purity Issue CheckActivation Was FA Activation Complete? Start->CheckActivation CheckPurity Are Starting Materials Pure? CheckActivation->CheckPurity Yes Sol_Activation Increase EDC/NHS ratio Optimize activation time/pH CheckActivation->Sol_Activation No CheckPurification Is Purification Method Effective? CheckPurity->CheckPurification Yes Sol_Purity Characterize new batches of PEG Use high-purity FA CheckPurity->Sol_Purity No Sol_Purification Switch to TFF for scale-up Optimize chromatography conditions CheckPurification->Sol_Purification No Sol_SideReactions Adjust stoichiometry to avoid di-substitution Optimize concentration to reduce cross-linking CheckPurification->Sol_SideReactions Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of NH2-PEG-FA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of amine-terminated polyethylene glycol-folic acid (NH2-PEG-FA) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The most common purification methods for this compound conjugates are dialysis, size exclusion chromatography (SEC), and high-performance liquid chromatography (HPLC). These techniques separate the conjugate from unreacted starting materials, such as free folic acid, unconjugated NH2-PEG, and reaction byproducts.[1][] The choice of method depends on factors like the size of the conjugate, the nature of the impurities, and the required purity level.

Q2: How can I confirm the successful conjugation of folic acid to the NH2-PEG?

A2: Successful conjugation can be confirmed using several analytical techniques. UV-Vis spectroscopy can be used to detect the characteristic absorbance of folic acid at specific wavelengths.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the covalent linkage between the PEG and folic acid moieties.[4]

Q3: What are the critical factors to consider when choosing a dialysis membrane for purification?

A3: The key factor is the molecular weight cut-off (MWCO) of the dialysis membrane. The MWCO should be large enough to allow small molecule impurities like unreacted folic acid and salts to pass through, while being small enough to retain the larger this compound conjugate.[1] For example, a 3 kDa MWCO membrane may be suitable for retaining a ~23 kDa conjugate while allowing smaller, unreacted peptides to be removed.[1] It is also important to consider the sample volume relative to the dialysis buffer volume and to perform multiple buffer changes to ensure efficient removal of impurities.[1]

Q4: Can I use the same purification method for different molecular weights of PEG?

A4: While the general principles of the purification methods remain the same, you may need to adjust the parameters based on the molecular weight of the PEG. For instance, in size exclusion chromatography, the column and running conditions might need to be optimized to achieve the best separation for a specific conjugate size.[5] Similarly, the choice of dialysis membrane MWCO is directly dependent on the size of the PEG conjugate.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound conjugates.

Problem Possible Cause Recommended Solution
Low Yield of Purified Conjugate Precipitation of the conjugate during purification. - Ensure the buffer conditions (pH, ionic strength) are optimal for the solubility of your conjugate. - Consider using a different purification technique that is less likely to cause precipitation.
Loss of product on the purification column or membrane. - For chromatography, ensure proper column packing and equilibration. - For dialysis, select a membrane with an appropriate MWCO to prevent the loss of your conjugate.[1]
Presence of Unreacted Folic Acid Inefficient removal by the chosen purification method. - For dialysis, increase the number of buffer changes and the total dialysis time. - For SEC, ensure the column has adequate resolution to separate the conjugate from the smaller folic acid molecule.[6]
Presence of Unconjugated NH2-PEG Similar size and properties to the conjugate, making separation difficult. - Optimize the chromatographic conditions (e.g., mobile phase composition, gradient) for better resolution.[7] - Consider using a purification technique that separates based on properties other than size, such as ion-exchange chromatography, if there is a sufficient charge difference between the conjugated and unconjugated PEG.[]
Conjugate Aggregation Suboptimal buffer conditions or high conjugate concentration. - Screen different buffer conditions (pH, ionic strength, additives) to find one that minimizes aggregation. - Work with more dilute solutions of the conjugate during purification and storage.

Experimental Protocols

Dialysis for Removal of Small Molecule Impurities

This protocol is designed to remove unreacted folic acid, salts, and other small molecule byproducts from the this compound conjugate solution.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)

  • Dialysis buffer (e.g., phosphate-buffered saline, PBS)

  • Stir plate and stir bar

  • Beakers or containers for the dialysis buffer

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Load the crude conjugate solution into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (typically 100-1000 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Change the dialysis buffer every 4-6 hours for a total of 3-4 changes to ensure complete removal of small impurities.

  • After the final buffer change, retrieve the dialysis bag/cassette and carefully remove the purified conjugate solution.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Prep_Membrane Prepare Dialysis Membrane Load_Sample Load Conjugate Solution Prep_Membrane->Load_Sample Start_Dialysis Place in Buffer & Stir Load_Sample->Start_Dialysis Buffer_Change Change Buffer (3-4 times) Start_Dialysis->Buffer_Change Buffer_Change->Start_Dialysis Repeat Collect_Sample Collect Purified Conjugate Buffer_Change->Collect_Sample Final Change

Dialysis workflow for this compound purification.
Size Exclusion Chromatography (SEC) for High-Purity Separation

SEC separates molecules based on their size in solution.[6] This method is effective for separating the this compound conjugate from both smaller impurities (unreacted folic acid) and larger aggregates.

Materials:

  • SEC column with an appropriate pore size for the molecular weight of the conjugate

  • HPLC or FPLC system

  • Mobile phase (e.g., PBS)

  • Sample filtration device (0.22 µm filter)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Filter the crude conjugate solution through a 0.22 µm filter to remove any particulate matter.

  • Inject the filtered sample onto the column.

  • Run the chromatography at a constant flow rate.

  • Monitor the elution profile using a UV detector (to detect folic acid) and/or a refractive index detector (to detect PEG).

  • Collect the fractions corresponding to the peak of the purified this compound conjugate.

  • Analyze the collected fractions for purity using appropriate analytical techniques.

SEC_Workflow cluster_chromatography Chromatography Equilibrate Equilibrate SEC Column Inject_Sample Inject Sample Equilibrate->Inject_Sample Filter_Sample Filter Crude Conjugate Filter_Sample->Inject_Sample Run_SEC Run Separation Inject_Sample->Run_SEC Monitor_Elution Monitor Elution Run_SEC->Monitor_Elution Collect_Fractions Collect Fractions Monitor_Elution->Collect_Fractions Analyze_Purity Analyze Purity Collect_Fractions->Analyze_Purity

Size Exclusion Chromatography workflow.

References

stability issues of NH2-Peg-FA in biological media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NH2-PEG-FA (Folate-PEG-Amine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent in biological media and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in biological media?

A1: The stability of this compound can be compromised by several factors in a biological environment. The most significant are:

  • pH: The folic acid (FA) moiety is known to be unstable in acidic conditions. Low pH environments, such as those found in the stomach or within endosomes/lysosomes of cells, can lead to the degradation of the folate molecule[1][2]. Some conjugates, however, are intentionally designed to be pH-sensitive to trigger drug release in the acidic tumor microenvironment[3][4].

  • Enzymatic Degradation: Biological media such as serum contain various enzymes (e.g., esterases, peptidases) that can potentially cleave the conjugate, particularly if there are susceptible linker chemistries involved. The amide bond linking the folic acid and the PEG chain is generally stable[5].

  • Oxidizing Agents and Light: Folic acid can undergo auto-oxidation in the presence of air or oxygen, leading to the cleavage of its C-9-N-10 bond and rendering it biologically inactive[1]. It is also sensitive to UV light and other forms of radiation, which can cause photodegradation[6][7].

Q2: My folate-targeted nanoparticles show low uptake in folate receptor (FR)-positive cells. What could be the cause?

A2: This is a common issue that can stem from several sources:

  • Protein Corona Formation: When nanoparticles are introduced into biological media like serum, proteins can adsorb to the surface, forming a "protein corona." This protein layer can physically mask the folic acid targeting ligand, preventing it from binding to the folate receptor on the cell surface[8].

  • PEG Chain Conformation: The length and density of the PEG chains can influence the exposure of the folate ligand. In some cases, the PEG chains may adopt a "mushroom" conformation that shields the folate, especially in the presence of serum proteins[8].

  • Improper Storage/Handling: Degradation of the folic acid moiety due to improper storage (e.g., exposure to light or acidic buffers) can lead to a loss of binding affinity for the folate receptor.

  • Cell Culture Media Components: Some components in cell culture media can compete with or interfere with the binding of the folate conjugate.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure maximum stability and performance, this compound should be handled with care.

  • Storage Temperature: Store the product in a dry state at -5°C or -20°C[5][9][10].

  • Protection from Light: Folic acid is light-sensitive. Always store the product in a light-protected container (e.g., an amber vial) and avoid unnecessary exposure to light[6][11].

  • Inert Atmosphere: For long-term preservation, storing under an inert gas like argon or nitrogen is recommended to prevent oxidation[10].

  • Handling: Avoid frequent freeze-thaw cycles. For use, it is best to aliquot the compound and use a fresh vial for each experiment. Once dissolved in a buffer, it should be used immediately[10].

Q4: Can the PEG linker itself degrade in biological media?

A4: Polyethylene glycol (PEG) is generally considered to be biocompatible, non-toxic, and stable in both aqueous and organic solutions[11]. It is relatively resistant to enzymatic degradation and acts as a protective shield for the conjugated molecule, often increasing its half-life in vivo[11][12]. However, it's important to note that PEG is not biodegradable, which can be a consideration for some therapeutic applications[12].

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability-related issues.

Problem 1: Low Yield or Incomplete Conjugation to My Molecule/Nanoparticle
Potential Cause Recommended Action
Degraded this compound Verify the integrity of your this compound stock using an analytical method like HPLC or NMR spectroscopy. Ensure it was stored correctly.
Incorrect Reaction pH The amine group on the PEG linker reacts most efficiently with activated carboxyl groups (like NHS esters) at a pH of 7.0-8.5[5]. Ensure your reaction buffer is within this range.
Hydrolysis of Activated Groups If you are conjugating to an NHS-ester activated molecule, be aware that the NHS ester can hydrolyze in aqueous buffers. Perform the conjugation reaction immediately after activation.
Steric Hindrance The molecule or nanoparticle surface may be crowded, preventing efficient access for the this compound. Consider using a longer PEG chain to reduce steric hindrance.
Problem 2: Poor In Vivo Efficacy or Rapid Clearance
Potential Cause Recommended Action
Protein Corona Shielding The folate targeting ligand may be masked by proteins in the bloodstream[8]. This can reduce tumor accumulation. Characterize protein binding to your conjugate/nanoparticle.
Reticuloendothelial System (RES) Uptake Despite PEGylation, nanoparticles can still be taken up by the RES (liver and spleen), leading to rapid clearance[8][13]. Analyze the biodistribution of your formulation to quantify liver and spleen accumulation.
Instability at Physiological pH The linkage between your drug and the this compound carrier may be unstable at blood pH (7.4), leading to premature drug release. Conduct a stability study in phosphate-buffered saline (PBS) at pH 7.4.
Immunogenicity Repeated administration of PEGylated compounds can sometimes lead to the production of anti-PEG antibodies, which can accelerate clearance[13][14].

Quantitative Data on Stability

The stability of folate-PEG conjugates is highly dependent on the specific molecular structure and the experimental conditions. The following table summarizes data from literature on related compounds.

Compound Condition Time Stability/Release Outcome Reference
FA-PEG-SA-BApH 5.4 (Acidic)48 hHighly stable, <30% of Folic Acid released.[2]
FA-PEG-SA-BApH 7.4 (Physiological)48 hModerately stable, slightly elevated FA release compared to pH 5.4.[2]
FA-PEG-SA-BApH 9.0 (Alkaline)48 hLess stable, >70% of Folic Acid released.[2]
PEGylated PeptidesRat Serum48 h>30% of peptide remained intact, showing improved stability over native peptide.[15]
³²P/DOX-FA-PEG-nHAHuman Serum (pH 7.4)24 hHigh stability of ³²P label, indicating integrity of the nanoparticle conjugate.[16]
DOX from FA-PEG-nHApH 5.520 daysIncreased Doxorubicin (DOX) release, desirable for tumor microenvironment.[16]

Experimental Protocols

Protocol 1: Assessing pH-Dependent Stability of this compound Conjugates

This protocol provides a general method to evaluate how pH affects the stability of a drug or probe conjugated via this compound.

  • Preparation of Buffers: Prepare a series of buffers at different pH values relevant to your application (e.g., pH 5.0 for endosomes, pH 6.5 for tumor microenvironment, pH 7.4 for blood). Common choices are acetate buffer for acidic pH and phosphate buffer for neutral/alkaline pH.

  • Sample Preparation: Dissolve your this compound conjugate in each pH buffer to a known final concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) to simulate physiological conditions.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): Stop any further degradation by flash-freezing the samples in liquid nitrogen and storing them at -80°C until analysis.

  • Analysis: Quantify the amount of intact conjugate and/or the released folic acid/drug. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this analysis. A UV-Vis spectrophotometer can also be used to measure folic acid release by monitoring its characteristic absorbance[2][17].

  • Data Interpretation: Plot the percentage of intact conjugate versus time for each pH condition to determine the degradation kinetics.

Protocol 2: Evaluating Stability in Human Serum

This protocol assesses the stability of the conjugate in a more complex biological medium.

  • Serum Preparation: Obtain commercially available human serum. To minimize enzymatic activity from proteases, protease inhibitor cocktails can be added if you wish to distinguish between chemical and enzymatic degradation.

  • Sample Preparation: Dissolve the this compound conjugate in a small amount of buffer (like PBS) and then add it to the human serum to achieve the desired final concentration. Maintain a consistent serum concentration (e.g., 50% or 90% serum).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At designated time points, take aliquots of the mixture.

  • Protein Precipitation: To analyze the conjugate, you must first remove the serum proteins. Add a cold organic solvent like acetonitrile or methanol (e.g., 3 volumes of solvent to 1 volume of sample), vortex thoroughly, and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes.

  • Analysis: Carefully collect the supernatant, which contains your conjugate and its degradation products, and analyze it using HPLC or another suitable analytical technique[17][18].

  • Data Interpretation: Compare the degradation profile in serum to a control sample incubated in PBS (pH 7.4) to understand the impact of serum components.

Visualizations

TroubleshootingWorkflow Start Start: Stability Issue Encountered (e.g., low activity, poor yield) CheckStorage 1. Verify Storage Conditions (-20°C, dark, dry?) Start->CheckStorage CheckPurity 2. Assess Stock Purity (HPLC, NMR) CheckStorage->CheckPurity IsPure Is Purity >95%? CheckPurity->IsPure ProblemType What is the nature of the problem? IsPure->ProblemType Yes OrderNew Order New Reagent IsPure->OrderNew No ConjugationIssue 3. Review Conjugation Protocol (pH, buffer, reaction time) OptimizeConjugation Optimize pH (7-8.5) Use fresh reagents ConjugationIssue->OptimizeConjugation InVitroIssue 3. Review In Vitro Assay (Protein Corona, Media Effects) OptimizeInVitro Reduce serum concentration Include competition controls InVitroIssue->OptimizeInVitro InVivoIssue 3. Review In Vivo Model (RES uptake, clearance) OptimizeInVivo Conduct biodistribution study Analyze protein corona InVivoIssue->OptimizeInVivo ProblemType->ConjugationIssue Conjugation ProblemType->InVitroIssue In Vitro ProblemType->InVivoIssue In Vivo

Caption: Troubleshooting workflow for this compound stability issues.

DegradationPathways cluster_0 Biological Medium (e.g., Serum, Endosome) Conjugate Intact Conjugate (Drug-NH-PEG-FA) pH_Deg Degraded Folate (Loss of targeting) Conjugate->pH_Deg Low pH (Acidic) Enzyme_Deg Cleaved Linker/Drug (Premature release) Conjugate->Enzyme_Deg Enzymatic Action Corona Protein Corona Formation (Masking of Folate) Conjugate->Corona Protein Adsorption

Caption: Potential degradation and interference pathways in biological media.

StabilityAssayWorkflow Prep Prepare Conjugate in Test Medium (e.g., Serum, Buffer) Incubate Incubate at 37°C Prep->Incubate Sample Sample at Time Points (0, 1, 4, 8, 24h...) Incubate->Sample Process Process Sample (e.g., Protein Precipitation) Sample->Process Analyze Analyze by HPLC Process->Analyze Plot Plot % Intact Conjugate vs. Time Analyze->Plot

Caption: General experimental workflow for a stability assessment study.

References

Technical Support Center: NH2-PEG-FA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the common challenge of non-specific binding associated with amine-terminated polyethylene glycol-folic acid (NH2-PEG-FA) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a conjugate molecule used in targeted drug delivery and imaging. It consists of three key components:

  • Folic Acid (FA): A targeting ligand that binds with high affinity to the Folate Receptor (FR), which is often overexpressed on the surface of various cancer cells.[1][2][3]

  • Polyethylene Glycol (PEG): A flexible, hydrophilic spacer that increases the solubility and in vivo stability of the conjugate, reduces immunogenicity, and minimizes non-specific protein interactions.[4][5]

  • Amine group (NH2): A reactive functional group that allows for the covalent attachment of therapeutic drugs, imaging agents, or nanoparticles.

Its primary application is to selectively deliver a payload to FR-positive tumor cells, thereby increasing therapeutic efficacy and reducing off-target side effects.[6]

Q2: What is non-specific binding in the context of this compound experiments?

Non-specific binding refers to the adhesion of the this compound conjugate to surfaces other than its intended target, the Folate Receptor. This can include binding to cell culture plastic, extracellular matrix components, or cell surface proteins other than FR.[7] It is a significant issue because it can lead to high background signals, false-positive results, and an inaccurate assessment of targeting efficiency.[8]

Q3: What are the main causes of non-specific binding?

Non-specific binding is a multifactorial issue driven primarily by unintended molecular interactions:

  • Electrostatic Interactions: Charged molecules in the conjugate can interact with oppositely charged surfaces on cells or materials.[7]

  • Hydrophobic Interactions: Hydrophobic regions of the conjugate or its payload can bind to hydrophobic surfaces.[7][9]

  • Low-Affinity Interactions: The conjugate may have weak, non-specific interactions with various cell surface molecules.

  • High Conjugate Concentration: Using an excessive concentration of the this compound conjugate can saturate specific binding sites (FR) and increase the likelihood of non-specific interactions.[10][11]

Troubleshooting Guide

Q4: I am observing a high background signal across my entire sample (e.g., in an ELISA, flow cytometry, or imaging experiment). What should I do?

High background is a classic sign of non-specific binding. The following workflow can help diagnose and solve the issue.

A High Background Signal (Non-Specific Binding) B Step 1: Optimize Blocking A->B C Use blocking agents like BSA or non-fat milk. Increase blocking time or concentration. B->C Action D Step 2: Enhance Washing C->D E Increase wash duration, volume, or number of cycles. Add detergents (e.g., Tween-20) to wash buffer. D->E Action F Step 3: Adjust Conjugate Concentration E->F G Perform a titration experiment to find the optimal concentration with the best signal-to-noise ratio. F->G Action H Step 4: Review Conjugate Properties G->H I Is the PEG linker too short? Is the folate density too high? Consider resynthesizing with a longer PEG spacer. H->I Action J Problem Resolved I->J

Caption: Workflow for troubleshooting high background signal.

Q5: My folate receptor-negative (FR-negative) control cells show significant uptake of the conjugate. How can I fix this?

This indicates that the uptake is not mediated by the folate receptor and is therefore non-specific.

  • Confirm FR Expression: First, verify the FR expression status of your positive and negative cell lines (e.g., via qPCR, Western blot, or flow cytometry with a validated anti-FR antibody). Folate receptor alpha (FOLR1 or FRα) and beta (FRβ) are the primary targets.[1][12]

  • Use a Blocking Agent: Pre-incubate the cells with a high concentration of free folic acid before adding the conjugate. This will saturate the folate receptors on FR-positive cells. Any remaining uptake can be attributed to non-specific mechanisms.

  • Modify Buffer Composition:

    • Increase Salt Concentration: Adding NaCl (up to 2M) to your buffers can disrupt non-specific ionic interactions.[9]

    • Add Detergents: Including low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (up to 2%) can reduce hydrophobic interactions.[9]

  • Check for Endocytosis Pathway: Non-specific uptake might occur through general endocytosis pathways. The diagram below illustrates the difference between targeted and non-specific entry.

cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cell Interior Conjugate This compound Conjugate FR Folate Receptor (FR) Conjugate->FR Specific Binding (High Affinity) NS_Site Non-Specific Binding Site Conjugate->NS_Site Non-Specific Binding (Low Affinity, Electrostatic) Endosome_S Endosome (Specific Uptake) FR->Endosome_S Receptor-Mediated Endocytosis Endosome_NS Endosome (Non-Specific Uptake) NS_Site->Endosome_NS Pinocytosis or other endocytosis

Caption: Mechanisms of cellular uptake for FA-PEG conjugates.

Q6: How do the PEG linker length and folate density affect non-specific binding?

The properties of the PEG linker and the density of the folate ligand are critical parameters that must be optimized.

  • PEG Linker Length: A longer PEG chain can improve the accessibility of folic acid to its receptor, potentially increasing specific binding.[13][14] It also creates a more effective hydrophilic shield, which can reduce non-specific adsorption of proteins and interactions with the cell surface.[5][8] However, excessively long or flexible PEG chains could potentially mask the targeting ligand.[15] Studies suggest that increasing the PEG-linker length enhances tumor accumulation in vivo.[14][16]

  • Folate Density: A high density of folate ligands does not always lead to better targeting. It can sometimes increase non-specific binding and may not necessarily improve cytotoxicity.[13] A lower ratio of folate modification combined with a sufficiently long PEG spacer has been shown to increase folate receptor-mediated association.[13]

Quantitative Data Summary

The tables below summarize findings on how PEG linker length and folate density can influence cellular association and targeting.

Table 1: Effect of PEG Spacer Length on Liposome Association with KB Cells (FR-positive)

Folate Modification (mol%)PEG Spacer MWRelative Association (vs. Unmodified)Reference
0.03%PEG2000Enhanced[13]
0.03%PEG3400Enhanced[13]
0.03% PEG5000 Highest (1.7-fold) [13]
1.0%PEG2000Enhanced[13]
1.0%PEG5000Enhanced[13]

Data synthesized from a study on folate-modified liposomes, indicating that a low modification ratio with a long PEG spacer maximized specific cell association.[13]

Table 2: Effect of PEG-Linker Length on In Vivo Tumor Accumulation

FormulationPEG-Linker MWRelative Tumor AccumulationReference
Dox/FL-2K2000Baseline[14][16]
Dox/FL-5K5000Increased vs. 2K[14][16]
Dox/FL-10K 10000 Significantly Increased vs. 2K & 5K [14][16]

Data from a study comparing doxorubicin-loaded, folate-linked liposomes, showing that longer PEG-linkers significantly improved particle accumulation in tumors in vivo.[14][16]

Experimental Protocols

Protocol 1: Blocking Non-Specific Binding Sites in Cell-Based Assays

This protocol is designed to saturate non-specific binding sites on cell surfaces and experimental vessels before the addition of the this compound conjugate.

  • Prepare Blocking Buffer: Prepare a solution of 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in your assay buffer (e.g., PBS).[10] Make the solution fresh before each experiment to prevent bacterial growth.[10]

    • Note: Avoid milk-based blockers if working with phospho-specific antibodies, as milk contains casein, a phosphoprotein.[10]

  • Cell Seeding: Seed your cells in the desired format (e.g., 96-well plate) and allow them to adhere overnight under standard culture conditions.

  • Wash: Gently wash the cells once with PBS to remove residual serum from the culture medium.

  • Blocking Step: Remove the PBS and add a sufficient volume of blocking buffer to completely cover the cells.

  • Incubation: Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10]

  • Proceed with Assay: After incubation, remove the blocking buffer. You can perform a gentle wash or proceed directly to the addition of your this compound conjugate (diluted in blocking buffer or assay buffer) to minimize the re-exposure of non-specific sites.[11]

Protocol 2: Optimizing Washing Steps to Reduce Background

Effective washing is critical for removing unbound and weakly bound conjugates.[10]

  • Prepare Wash Buffer: Use a base buffer such as PBS. Add a non-ionic detergent, typically 0.05-0.1% Tween-20, to help disrupt weak, non-specific interactions.[10]

  • Initial Wash: After the conjugate incubation step, aspirate the solution completely.

  • Perform Multiple Washes:

    • Add a generous volume of wash buffer to each well/tube.

    • Incubate for 5-10 minutes on a rocker or shaker.

    • Aspirate the wash buffer completely.

    • Repeat this process 3 to 5 times. Increasing the duration and volume of washes is an effective way to reduce background.[10]

  • High-Stringency Wash (Optional): If background persists, perform one of the washes with a high-salt buffer (e.g., PBS with 500 mM NaCl) to disrupt electrostatic interactions.[10]

  • Final Wash: Perform the final wash with the base buffer (e.g., PBS) without detergent to remove any residual detergent before imaging or downstream analysis.

References

Technical Support Center: NH2-PEG-FA Functionalization Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during NH2-PEG-FA functionalization experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and successful conjugation.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Conjugation Issues

Q1: My conjugation efficiency is low. What are the potential causes and how can I improve it?

A1: Low conjugation efficiency is a common problem that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Handling:

    • EDC/NHS Hydrolysis: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are highly sensitive to moisture.[1] Hydrolysis of the O-acylisourea intermediate formed by EDC can regenerate the carboxyl group, preventing conjugation.[1]

      • Solution: Always equilibrate EDC and NHS to room temperature before opening to prevent condensation.[1] Use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Reagent Purity: Ensure the purity of your this compound starting material. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • pH Control: The activation of the carboxyl group on folic acid with EDC is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS-ester with the amine group of the PEG is most efficient at a pH of 7-8.[3][4] A two-step process with pH adjustment is often recommended.[3][5]

    • Molar Ratios: The molar ratio of EDC and NHS to the carboxyl group of folic acid is critical. An excess of EDC/NHS is generally used, but too much EDC can lead to side products.[6]

      • Recommendation: Start with a slight excess and optimize based on your specific system. Refer to the table below for commonly used ratios.

    • Reaction Time: Allow sufficient time for both the activation and conjugation steps. Overnight reactions are common.[6]

  • Side Reactions:

    • Intra- and Intermolecular Crosslinking: If your molecule has multiple carboxyl or amine groups, you may get unwanted crosslinking.

    • NHS-ester Hydrolysis: The NHS-ester intermediate is more stable than the O-acylisourea intermediate but can still hydrolyze in aqueous solutions, especially at higher pH.[1]

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

Reactant Ratio (Relative to Carboxyl Group)Application ExampleReference
EDC:NHS (1:1)General protein cross-linking[6]
EDC:NHS (5:1)PLGA to PEG conjugation[2]
EDC:NHS (10:4)Succinylated Rapamycin to PEG[7]
Folic Acid:EDC:NHS (1:2:2)NHS-folate synthesis[8]
Folic Acid:EDC:NHS (1:1.5:1.2)Synthesis of FA-EDA

Q2: I am observing unexpected peaks in my 1H-NMR spectrum. What could they be?

A2: Unexpected peaks in your NMR spectrum can indicate impurities, side products, or incorrect product formation. Here are some possibilities:

  • Residual Solvents: Peaks corresponding to solvents used in the reaction or purification (e.g., DMSO, DMF, Chloroform) are common.

  • EDC/Urea Byproducts: EDC reactions produce a urea byproduct which can sometimes be difficult to remove completely.

  • Unreacted Starting Materials: Check for peaks corresponding to unreacted folic acid or NH2-PEG.

  • Side Products: As mentioned, side reactions can lead to various unintended products.

  • ¹³C Satellites: Be aware of ¹³C satellite peaks in the NMR spectrum of PEG, which can sometimes be mistaken for impurities.[9]

Recommendation: Compare your spectrum with published spectra of this compound and the individual starting materials.[10][11] If you suspect urea byproducts, specific purification strategies may be needed.

Purification & Isolation Issues

Q3: I'm having trouble purifying my this compound conjugate. What are the best methods?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Dialysis: This is a common and effective method for removing small molecule impurities like unreacted EDC, NHS, and urea byproducts.

    • Membrane Selection: The molecular weight cut-off (MWCO) of the dialysis membrane is crucial. It should be large enough to allow small molecules to pass through but small enough to retain your PEGylated product. A general rule is to choose an MWCO that is one-third to one-half the molecular weight of your product.[12] For many PEGylated systems, a 3.5 kDa or higher MWCO is used.[7]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is very effective for removing unreacted PEG and other low molecular weight byproducts.[][14]

  • Ion Exchange Chromatography (IEX): This technique can be used to separate molecules based on charge. Since PEGylation can shield surface charges, IEX can sometimes be used to separate PEGylated and non-PEGylated species.[]

  • Reverse Phase Chromatography (RPC): RPC separates based on hydrophobicity and is often used for analytical scale separation and identification of PEGylation sites.[]

Table 2: Common Purification Techniques for PEGylated Molecules

Purification MethodPrincipleKey Considerations
Dialysis Size-based separation across a semi-permeable membraneChoose an appropriate MWCO (e.g., 3.5-14 kDa).[7][15] Ensure sufficient dialysis time and volume of dialysis buffer.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volumeSelect a column with an appropriate pore size for your conjugate's molecular weight.[16]
Ion Exchange Chromatography (IEX) Separation based on net chargeThe charge shielding effect of PEG can be exploited for separation.[]
Reverse Phase Chromatography (RPC) Separation based on hydrophobicityUseful for analytical characterization and separating isomers.[]

Q4: My PEGylated nanoparticles are aggregating during or after synthesis. How can I prevent this?

A4: Aggregation of nanoparticles is a common issue that can be caused by several factors:

  • Insufficient PEGylation: If the surface of the nanoparticles is not sufficiently covered with PEG, they can aggregate due to van der Waals forces.

  • pH and Ionic Strength: Changes in pH or high ionic strength buffers can disrupt the stabilizing charge on the nanoparticles, leading to aggregation.[17]

  • Solvent Changes: Adding a solvent in which the nanoparticles are not stable can cause them to crash out of solution.

  • Concentration: Over-concentrating the nanoparticles can lead to aggregation.[17]

  • Temperature: Some PEGylated systems can be sensitive to temperature changes.

Solutions:

  • Ensure complete and efficient PEGylation.

  • Maintain a stable pH and use buffers with appropriate ionic strength.

  • When changing solvents, do so gradually and with constant stirring.

  • Work with more dilute solutions if aggregation is a problem.

  • Consider using steric stabilizers in addition to PEG.

Experimental Protocols

Protocol 1: General this compound Synthesis via EDC/NHS Chemistry

This protocol is a general guideline and may require optimization for your specific reagents and application.

  • Activation of Folic Acid:

    • Dissolve folic acid in an anhydrous solvent (e.g., DMSO or DMF).

    • Add EDC (e.g., 1.5 molar equivalents) and NHS (e.g., 1.2 molar equivalents) to the folic acid solution.

    • Stir the reaction mixture at room temperature in the dark for a specified time (e.g., 4-24 hours) to form the NHS-ester of folic acid.[15]

  • Conjugation to NH2-PEG:

    • Dissolve the amine-terminated PEG (NH2-PEG-NH2 or mPEG-NH2) in an appropriate buffer (e.g., PBS at pH 7.4).

    • Add the activated folic acid solution dropwise to the PEG solution while stirring.

    • Allow the reaction to proceed at room temperature for a set time (e.g., 2-24 hours).

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (e.g., 3.5 kDa MWCO) and dialyze against deionized water for 24-48 hours, changing the water several times to remove unreacted reagents and byproducts.

    • Alternatively, purify the conjugate using size exclusion chromatography.

  • Lyophilization:

    • Freeze-dry the purified solution to obtain the this compound conjugate as a powder.

  • Storage:

    • Store the final product at -20°C, protected from light and moisture.

Protocol 2: Quantification of Folic Acid Conjugation using UV-Vis Spectroscopy
  • Prepare a Standard Curve:

    • Prepare a series of standard solutions of known concentrations of free folic acid in a suitable solvent (e.g., DMSO or a buffer solution).[18]

    • Measure the absorbance of each standard at the maximum absorbance wavelength for folic acid (typically around 285 nm or 365 nm).[19]

    • Plot a calibration curve of absorbance versus concentration.

  • Measure the Conjugate Absorbance:

    • Dissolve a known weight of your purified and lyophilized this compound conjugate in the same solvent used for the standard curve.

    • Measure the absorbance of the solution at the same wavelength.

  • Calculate Conjugation Efficiency:

    • Use the standard curve to determine the concentration of folic acid in your conjugate solution.

    • Calculate the amount of folic acid per milligram of conjugate.[18]

Table 3: Typical UV-Vis Absorbance Maxima for Folic Acid

Wavelength (nm)Solvent/ConditionsReference
256, 283, 366Sodium carbonate solution[20]
282.5Phosphate buffer (pH 9.0)[21]
250Chloroform, butanol, 0.1N NaOH, water[22]

Visualizations

experimental_workflow cluster_activation Step 1: Folic Acid Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_final_product Step 4: Final Product FA Folic Acid Activated_FA FA-NHS Ester FA->Activated_FA Anhydrous DMSO EDC_NHS EDC / NHS EDC_NHS->Activated_FA Conjugate_solution Crude Conjugate Solution Activated_FA->Conjugate_solution PBS (pH 7.4) NH2_PEG NH2-PEG NH2_PEG->Conjugate_solution Purified_conjugate Purified this compound Conjugate_solution->Purified_conjugate Dialysis / SEC Final_Product Lyophilized this compound Purified_conjugate->Final_Product Lyophilization reaction_pathway FA_COOH Folic Acid (-COOH) O_acylisourea O-acylisourea intermediate (unstable) FA_COOH:e->O_acylisourea:w + EDC EDC EDC:e->O_acylisourea:w + NHS_ester FA-NHS Ester (more stable) O_acylisourea:e->NHS_ester:w + Urea_byproduct Urea byproduct O_acylisourea->Urea_byproduct hydrolysis NHS NHS NHS:e->NHS_ester:w + NHS_ester->FA_COOH hydrolysis Amide_bond This compound (Stable Amide Bond) NHS_ester:e->Amide_bond:w + NH2_PEG NH2-PEG NH2_PEG:e->Amide_bond:w +

References

Validation & Comparative

A Comparative Guide to NH2-PEG-FA and Other Targeting Ligands in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted drug delivery, the choice of a targeting ligand is paramount to ensure the selective accumulation of therapeutic agents in pathological tissues, thereby enhancing efficacy and minimizing off-target toxicity. Among the various ligands explored, NH2-PEG-FA (Folic Acid-PEG-Amine) has emerged as a promising candidate due to its specific interaction with the folate receptor (FR), which is overexpressed on the surface of many cancer cells.[1][2] This guide provides an objective comparison of this compound with other commonly used targeting ligands, namely transferrin and monoclonal antibodies, supported by experimental data.

Introduction to Targeting Ligands

Targeted drug delivery systems are designed to increase the concentration of a therapeutic agent at a specific site in the body. This is achieved by conjugating the drug or its carrier to a targeting moiety that recognizes and binds to a specific receptor or antigen present on the surface of target cells.[3] An ideal targeting ligand should exhibit high binding affinity and specificity for its target, be non-immunogenic, and facilitate the internalization of the drug-carrier complex.[4]

This compound (Folic Acid-PEG-Amine) utilizes folic acid, a B vitamin, to target the folate receptor. The polyethylene glycol (PEG) linker enhances solubility and biocompatibility, while the amine group allows for conjugation to various drug delivery platforms.[5][6] The folate receptor is a well-established tumor marker, and its overexpression in a variety of cancers, including ovarian, lung, and breast cancer, makes it an attractive target for cancer therapy.[7][8]

Transferrin (Tf) is a glycoprotein that binds to the transferrin receptor (TfR), which is responsible for iron uptake into cells.[9] Like the folate receptor, the transferrin receptor is often overexpressed in cancer cells to meet their increased metabolic demands for iron, making it a viable target for drug delivery.[10]

Monoclonal Antibodies (mAbs) are highly specific immunoglobulins that can be engineered to target virtually any cell surface antigen. Their high specificity and binding affinity make them powerful tools for targeted therapy, and several antibody-drug conjugates (ADCs) have been approved for clinical use.

Comparative Performance Data

The following tables summarize key performance metrics for this compound and other targeting ligands based on available experimental data. It is important to note that direct head-to-head comparisons in a single study are limited, and variations in experimental conditions can influence the results.

Table 1: Binding Affinity of Targeting Ligands to their Receptors
Targeting LigandReceptorBinding Affinity (Kd)Reference(s)
Folic AcidFolate Receptor α (FRα)~0.1 - 5 nM[11]
Transferrin (Diferric)Transferrin Receptor 1 (TfR1)< 0.1 nM - 5 nM[12]
Monoclonal AntibodySpecific Antigen0.1 - 10 nM[3]

Note: The binding affinity of this compound is expected to be in a similar range to that of folic acid.

Table 2: In Vitro Cellular Uptake of Targeted Nanoparticles
Nanoparticle FormulationCell LineCellular Uptake Enhancement (vs. Non-Targeted)Reference(s)
Folate-Targeted NanoparticlesFR-positive cells (e.g., HeLa, KB)~2 to 10-fold[10][13]
Transferrin-Targeted NanoparticlesTfR-positive cells (e.g., Y79)Significant increase[9]
Antibody-Targeted NanoparticlesAntigen-positive cellsSignificant increase[14]
Table 3: In Vivo Tumor Accumulation of Targeted Nanoparticles
Nanoparticle FormulationTumor ModelTumor Accumulation (% Injected Dose/gram)Reference(s)
Folate-Targeted NanoparticlesKB xenograft~3.4 %ID/g[15]
Antibody-Targeted NanoparticlesSKOV3 xenograft~6.3 %ID/g[9]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies involved, the following diagrams illustrate the folate receptor signaling pathway and a general workflow for comparing targeting ligands.

Folate Receptor Signaling Pathway Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Folate-Drug_Conjugate Folate-Drug Conjugate Folate_Receptor Folate Receptor (FR) Folate-Drug_Conjugate->Folate_Receptor Binding Endosome Endosome (pH ~5-6) Folate_Receptor->Endosome Receptor-Mediated Endocytosis Drug_Release Drug Release Endosome->Drug_Release Acidification FR_Recycling FR Recycling Endosome->FR_Recycling Cytoplasm Cytoplasm Drug_Release->Cytoplasm Therapeutic Effect FR_Recycling->Folate_Receptor Return to Cell Surface

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental Workflow for Comparing Targeting Ligands Workflow for Ligand Comparison Start Start: Nanoparticle Formulation Ligand_Conjugation Conjugate Nanoparticles with: - this compound - Transferrin - Antibody - Non-Targeted Control Start->Ligand_Conjugation Characterization Physicochemical Characterization (Size, Zeta Potential, Ligand Density) Ligand_Conjugation->Characterization In_Vitro In Vitro Evaluation Characterization->In_Vitro In_Vivo In Vivo Evaluation Characterization->In_Vivo Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) In_Vitro->Binding_Assay Uptake_Assay Cellular Uptake Assay (Flow Cytometry, Confocal Microscopy) In_Vitro->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Animal_Model Establish Tumor-Bearing Animal Model In_Vivo->Animal_Model Biodistribution Biodistribution Study (In Vivo Imaging, Ex Vivo Organ Analysis) Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy Biodistribution->Data_Analysis Efficacy->Data_Analysis

Caption: Experimental Workflow for Comparing Targeting Ligands.

Experimental Protocols

Binding Affinity Assay (Competitive Binding)

This protocol determines the binding affinity (Ki) of a targeting ligand in a competitive format.

Materials:

  • Target receptor (e.g., purified folate receptor)

  • Fluorescently labeled ligand with known affinity for the receptor

  • Unlabeled competitor ligands (this compound, Transferrin, Antibody)

  • Assay buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a solution of the target receptor at a fixed concentration.

  • Prepare a solution of the fluorescently labeled ligand at a concentration close to its Kd.

  • Prepare serial dilutions of the unlabeled competitor ligands.

  • In a microplate, mix the target receptor, fluorescently labeled ligand, and varying concentrations of the unlabeled competitor ligand.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measure the fluorescence of each well.

  • Plot the fluorescence intensity against the concentration of the unlabeled competitor ligand.

  • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the labeled ligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[16]

Cellular Uptake Assay (Flow Cytometry)

This protocol quantifies the internalization of targeted nanoparticles into cells.

Materials:

  • Cancer cell line overexpressing the target receptor (e.g., HeLa for FR)

  • Control cell line with low or no receptor expression

  • Fluorescently labeled targeted nanoparticles (this compound, Transferrin, Antibody)

  • Fluorescently labeled non-targeted control nanoparticles

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled nanoparticles at a specific concentration for a defined period (e.g., 4 hours).

  • Wash the cells with cold PBS three times to remove non-internalized nanoparticles.

  • Detach the cells using Trypsin-EDTA.

  • Resuspend the cells in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Quantify the mean fluorescence intensity to determine the relative cellular uptake of each nanoparticle formulation.

In Vivo Biodistribution Study (Optical Imaging)

This protocol visualizes and quantifies the accumulation of targeted nanoparticles in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)

  • Near-infrared (NIR) fluorescently labeled targeted nanoparticles

  • NIR fluorescently labeled non-targeted control nanoparticles

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject the fluorescently labeled nanoparticles intravenously via the tail vein.[17]

  • Acquire whole-body fluorescence images at various time points (e.g., 1, 4, 8, 24, and 48 hours) using the in vivo imaging system.[18][19]

  • At the final time point, euthanize the mice and excise the tumor and major organs (heart, lungs, liver, spleen, kidneys).

  • Image the excised organs to quantify the fluorescence intensity in each tissue.[17]

  • Analyze the images to determine the percentage of the injected dose per gram of tissue (%ID/g) in the tumor and other organs for each nanoparticle formulation.[15]

Conclusion

This compound presents a compelling targeting ligand for drug delivery to folate receptor-overexpressing cancers. Its advantages include small size, non-immunogenicity, and ease of synthesis.[4] While transferrin and monoclonal antibodies also demonstrate high targeting efficiency, they are larger molecules which can sometimes lead to altered pharmacokinetics and potential immunogenicity.

The choice of the optimal targeting ligand ultimately depends on the specific application, the cancer type, and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate and compare the performance of this compound with other targeting ligands, facilitating the development of more effective and safer targeted therapies. Further head-to-head comparative studies are warranted to provide a more definitive ranking of these promising targeting strategies.

References

Validating the Precision of NH2-PEG-FA in Targeted Drug Delivery: An In Vitro Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the targeting specificity of a delivery vehicle is a critical step in preclinical validation. This guide provides an objective comparison of methodologies to validate the in vitro targeting specificity of amine-functionalized polyethylene glycol-folic acid (NH2-PEG-FA), a common ligand used to target the folate receptor (FR) overexpressed on many cancer cells.

The core principle behind this compound-mediated targeting lies in the high affinity of folic acid for the folate receptor, which is often upregulated in various cancer types while having limited expression in healthy tissues.[1][2][3] This differential expression allows for the selective delivery of therapeutic payloads to malignant cells.[4][5] The polyethylene glycol (PEG) linker enhances biocompatibility and circulation time, while the terminal amine group (NH2) allows for conjugation to a variety of nanoparticles or drug molecules.[1][6]

This guide will delve into the key in vitro assays used to confirm this targeting specificity, presenting comparative data and detailed experimental protocols.

Comparative Analysis of Targeting Specificity: Key In Vitro Assays

To rigorously assess the targeting efficiency of this compound constructs, a series of in vitro experiments are typically performed. These assays aim to quantify cellular uptake, demonstrate receptor-mediated internalization, and evaluate the cytotoxic effects of the targeted therapy.

Cellular Uptake and Specificity

The primary validation of targeting involves demonstrating enhanced and specific uptake of the this compound conjugated substance in cancer cells that overexpress the folate receptor (FR-positive) compared to cells with low or no expression (FR-negative).

Parameter This compound Targeted Nanoparticle Non-Targeted Nanoparticle (e.g., PEG-coated) Experimental Context Reference
Cellular Uptake (FR-positive cells) Significantly higher uptakeBaseline/low uptakeIncubation of nanoparticles with FR-positive HeLa cells for 4 hours. Uptake quantified by inductively coupled plasma spectroscopy.[7]
Cellular Uptake (FR-negative cells) Low uptake, similar to non-targetedLow uptakeComparison of uptake in FR-positive HeLa cells versus FR-negative MG-63 cells.[7]
Competitive Inhibition Uptake significantly reduced in the presence of excess free folic acidNot applicableFR-positive cells are pre-incubated with a high concentration of free folic acid before the addition of the targeted nanoparticles.[7][8][9]
Targeted Cytotoxicity

When this compound is used to deliver a cytotoxic agent, its targeting specificity should translate to enhanced cell-killing efficacy in FR-positive cells.

| Parameter | This compound-Drug Conjugate | Free Drug | Non-Targeted Drug-Nanoparticle | Experimental Context | Reference | | :--- | :--- | :--- | :--- | :--- | | IC50 (FR-positive cells) | Lower IC50 value, indicating higher potency | Higher IC50 value | Intermediate or higher IC50 value | MTT assay performed on FR-positive MCF-7 breast cancer cells after 24-hour treatment. |[10] | | IC50 (FR-negative cells) | Higher IC50 value, similar to or slightly lower than free drug | Baseline IC50 | Higher IC50 value | Comparison of cytotoxicity in FR-positive versus FR-negative cell lines. |[5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro validation studies. Below are protocols for the key experiments cited.

Cellular Uptake Assay (Qualitative and Quantitative)

This protocol is designed to assess the internalization of this compound conjugated nanoparticles, which can be fluorescently labeled for microscopic and flow cytometric analysis or contain a quantifiable element (e.g., iron oxide for ICP-MS).

Materials:

  • FR-positive cell line (e.g., HeLa, MCF-7, KB) and FR-negative cell line (e.g., MG-63, A549)

  • Cell culture medium (folate-free medium is recommended for uptake studies)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound conjugated nanoparticles (e.g., fluorescently labeled)

  • Non-targeted control nanoparticles

  • 24-well plates or other suitable culture vessels

  • Fluorescence microscope and/or flow cytometer

Procedure:

  • Cell Seeding: Seed the FR-positive and FR-negative cells in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.

  • Nanoparticle Incubation: Remove the culture medium and wash the cells with PBS. Add fresh, folate-free medium containing the this compound targeted nanoparticles and non-targeted control nanoparticles at a predetermined concentration.

  • Incubation: Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C.[7][11]

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any unbound nanoparticles.

  • Qualitative Analysis (Fluorescence Microscopy): Add fresh medium and visualize the cells under a fluorescence microscope to observe the cellular uptake of fluorescently labeled nanoparticles.

  • Quantitative Analysis (Flow Cytometry): Detach the cells using trypsin-EDTA, centrifuge to form a pellet, and resuspend in PBS. Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell.[12]

Competitive Inhibition Assay

This assay confirms that the uptake of the this compound conjugate is specifically mediated by the folate receptor.

Materials:

  • Same as for the Cellular Uptake Assay

  • Free Folic Acid solution (high concentration stock)

Procedure:

  • Cell Seeding: Seed FR-positive cells in a 24-well plate and incubate for 24 hours.

  • Pre-incubation with Free Folic Acid: Remove the culture medium and wash the cells with PBS. Add fresh, folate-free medium containing a high concentration of free folic acid (e.g., 1 mM) to a set of wells. Incubate for 1-2 hours at 37°C to block the folate receptors.[8]

  • Nanoparticle Incubation: To the folic acid-blocked wells, and to a control set of wells without free folic acid, add the this compound targeted nanoparticles. Incubate for an additional 1-4 hours.

  • Washing and Analysis: Wash the cells thoroughly with cold PBS. Analyze the cellular uptake either qualitatively by fluorescence microscopy or quantitatively by flow cytometry as described in the Cellular Uptake Assay protocol. A significant reduction in uptake in the cells pre-incubated with free folic acid indicates specific, receptor-mediated endocytosis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol evaluates the enhanced cytotoxic effect of a drug delivered via the this compound targeting moiety. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13]

Materials:

  • FR-positive and FR-negative cell lines

  • 96-well plates

  • This compound-drug conjugate, free drug, and non-targeted drug-nanoparticle conjugate

  • MTT solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[10]

  • Treatment: Prepare serial dilutions of the this compound-drug conjugate, the free drug, and the non-targeted control. Remove the old medium from the cells and add fresh medium containing the different concentrations of the test compounds. Include untreated cells as a control.[10]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24-72 hours).[14]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis Pathway cluster_cell FR-Positive Cancer Cell FR Folate Receptor (FR) Complex FR-Ligand Complex FR->Complex Ligand This compound Conjugate Ligand->FR Binding Endosome Early Endosome Complex->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Maturation Payload Drug/Nanoparticle Release Endosome->Payload pH-triggered Release Lysosome->Payload

Caption: Folate receptor-mediated endocytosis of an this compound conjugate.

Experimental_Workflow In Vitro Validation Workflow for Targeting Specificity cluster_0 Cell Culture cluster_1 Experimental Groups cluster_2 Assays cluster_3 Endpoint Analysis FR_pos FR-Positive Cells (e.g., HeLa, MCF-7) Targeted This compound Conjugate FR_pos->Targeted NonTargeted Non-Targeted Control FR_pos->NonTargeted Competition Targeted + Free Folic Acid FR_pos->Competition FR_neg FR-Negative Cells (e.g., MG-63) FR_neg->Targeted Uptake Cellular Uptake Assay (Microscopy, Flow Cytometry) Targeted->Uptake Cytotoxicity Cytotoxicity Assay (e.g., MTT) Targeted->Cytotoxicity NonTargeted->Uptake NonTargeted->Cytotoxicity Competition->Uptake Specificity Demonstrate Specificity (Higher uptake in FR+ cells) Uptake->Specificity Inhibition Confirm Receptor Mediation (Uptake blocked by free FA) Uptake->Inhibition Efficacy Evaluate Targeted Efficacy (Lower IC50 in FR+ cells) Cytotoxicity->Efficacy

References

The Impact of PEG Linker Length on Folate-Targeted Drug Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of targeted drug delivery systems is paramount. Among these, the folate receptor-targeted approach, utilizing NH2-PEG-FA (amino-polyethylene glycol-folic acid), has shown significant promise in cancer therapy due to the overexpression of folate receptors on many tumor cells. A critical and often debated design parameter is the length of the polyethylene glycol (PEG) linker. This guide provides a comparative analysis of different PEG linker lengths in this compound conjugates, supported by experimental data, to elucidate its impact on targeting efficiency, cellular uptake, and overall therapeutic efficacy.

The Role of the PEG Linker

The PEG linker in this compound serves several crucial functions. It provides a flexible spacer between the targeting ligand (folic acid) and the nanoparticle or drug cargo, which can reduce steric hindrance and improve ligand-receptor binding.[1] Additionally, PEGylation is known to enhance the in vivo circulation time of nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system.[2][3] The length of this linker, however, can significantly influence these properties.

Comparative Analysis of Different PEG Linker Lengths

The choice of PEG linker length is a trade-off between providing sufficient flexibility for receptor binding and maintaining a favorable pharmacokinetic profile. Shorter PEG chains (e.g., <2000 Da) may not provide enough spatial separation for optimal folate receptor interaction, while excessively long chains could potentially hinder cellular uptake or alter the biodistribution of the carrier.

Impact on Cellular Uptake and In Vitro Cytotoxicity

Studies have shown that a sufficiently long PEG chain can enhance folate receptor-mediated association with cancer cells. For instance, liposomes modified with folate-derivatized PEG of varying molecular weights (2000, 3400, and 5000 Da) were evaluated for their association with KB cells, which overexpress the folate receptor. The results indicated that a low modification ratio with a longer PEG chain (PEG5000) resulted in the highest folate receptor-mediated cell association.[1]

However, the relationship between linker length and in vitro cytotoxicity is not always linear. While longer linkers may lead to better binding, they do not necessarily translate to higher cytotoxicity.[1] Interestingly, some studies have found no significant difference in cellular uptake efficiency in vitro when comparing different PEG linker lengths.[4][5][6] This suggests that under in vitro conditions, other factors might play a more dominant role in cytotoxicity once a certain threshold of binding is achieved.

Impact on In Vivo Tumor Accumulation and Antitumor Activity

In contrast to in vitro findings, the length of the PEG linker has a more pronounced effect on in vivo performance. Longer PEG linkers have been shown to significantly increase the accumulation of nanoparticles in tumors.[4][5][6] This is likely due to the enhanced "PEG shielding" effect, which prolongs circulation time and allows for greater passive accumulation in the tumor tissue via the enhanced permeability and retention (EPR) effect, in addition to active targeting.

A study comparing folate-linked liposomes with PEG linkers of 2 kDa, 5 kDa, and 10 kDa found that tumor accumulation of the particles in vivo increased with the length of the PEG linker.[4][5] This enhanced tumor accumulation translated to improved antitumor activity. The group treated with doxorubicin-loaded liposomes having a 10 kDa PEG linker (Dox/FL-10K) showed a tumor size reduction of over 40% compared to the groups with 2 kDa or 5 kDa linkers.[4][5]

Quantitative Data Summary

PEG Linker MW (Da)In Vitro Cellular Association/UptakeIn Vivo Tumor AccumulationIn Vivo Antitumor EfficacyReference
2000GoodModerateModerate[1][4][5]
3400High--[1]
5000HighestHighHigh[1][4][5]
10000-HighestHighest[4][5]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon these findings. Below are generalized methodologies for key experiments cited in the analysis.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. First, a heterobifunctional PEG with an amino group at one end and a carboxyl or hydroxyl group at the other is used. The carboxylic acid group of folic acid is activated, often using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an active ester. This activated folic acid is then reacted with the amino group of the PEG linker to form a stable amide bond.[7] The resulting FA-PEG-NH2 can then be conjugated to a drug or nanoparticle.

Cell Culture and Cellular Uptake Studies

Human oral carcinoma (KB) cells and other cancer cell lines known to overexpress the folate receptor are commonly used.[1][4][5][8] For cellular uptake studies, cells are typically incubated with fluorescently labeled this compound conjugated nanoparticles for a specific period. The amount of nanoparticle uptake is then quantified using techniques like flow cytometry or fluorescence microscopy.[1][9]

In Vivo Animal Studies

Tumor-bearing animal models, often athymic nude mice xenografted with human cancer cells, are used to evaluate the in vivo efficacy of this compound formulations.[8][9] The nanoparticles are administered intravenously, and their biodistribution and tumor accumulation are assessed over time using methods like in vivo imaging or by measuring the concentration of a labeled component in excised tissues.[8] Antitumor activity is determined by monitoring tumor volume and survival rates of the treated animals compared to control groups.[9]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the structure of this compound, the mechanism of folate receptor-mediated endocytosis, and a typical experimental workflow.

NH2_PEG_FA_Structure cluster_conjugate This compound Conjugate NH2 NH2 (Amino Group for Drug/Nanoparticle Conjugation) PEG PEG Linker (Polyethylene Glycol) NH2->PEG Covalent Bond FA FA (Folic Acid Targeting Ligand) PEG->FA Covalent Bond

Caption: Structure of the this compound conjugate.

Folate_Receptor_Endocytosis cluster_cell Cancer Cell NP This compound Nanoparticle FR Folate Receptor NP->FR 1. Binding Endosome Endosome FR->Endosome 2. Internalization (Endocytosis) Membrane Cell Membrane DrugRelease Drug Release Endosome->DrugRelease 3. Acidification & Drug Release

Caption: Folate receptor-mediated endocytosis pathway.

Experimental_Workflow cluster_workflow Experimental Workflow Synthesis Synthesis & Characterization of this compound Nanoparticles (Varying PEG Lengths) InVitro In Vitro Studies (Cellular Uptake, Cytotoxicity) Synthesis->InVitro InVivo In Vivo Studies (Tumor-Bearing Animal Model) Synthesis->InVivo DataAnalysis Data Analysis & Comparison InVitro->DataAnalysis InVivo->DataAnalysis

Caption: A typical experimental workflow for comparative analysis.

Conclusion

The length of the PEG linker is a critical parameter in the design of this compound based drug delivery systems. While in vitro studies may show subtle differences, in vivo evidence strongly suggests that longer PEG linkers (e.g., 5-10 kDa) can significantly enhance tumor accumulation and therapeutic efficacy.[4][5][6] This is attributed to the improved pharmacokinetic profile conferred by the longer PEG chains. However, the optimal PEG length may also depend on the specific nanoparticle platform and the drug being delivered. Therefore, a careful evaluation and optimization of the PEG linker length are essential for the successful clinical translation of folate-targeted cancer therapies.

References

Quantitative Analysis of Cellular Uptake: A Comparative Guide to NH2-PEG-FA Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular uptake of amine-terminated polyethylene glycol-folic acid (NH2-PEG-FA) functionalized nanoparticles with alternative drug delivery systems. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document serves as a valuable resource for researchers in the field of targeted drug delivery.

Comparative Analysis of Cellular Uptake

The efficiency of targeted drug delivery systems is critically dependent on their cellular uptake. This compound nanoparticles are designed to exploit the over-expression of folate receptors on the surface of many cancer cells, thereby facilitating targeted delivery of therapeutic agents. The following table summarizes quantitative data from various studies, comparing the cellular uptake of folate-targeted nanoparticles with non-targeted counterparts and other delivery systems.

Nanoparticle FormulationCell LineQuantification MethodUptake Efficiency/MetricKey Findings
This compound conjugated Nanoparticles HeLa (Cervical Cancer)Inductively Coupled Plasma Spectroscopy12-fold higher uptake than PEG- or dextran-coated nanoparticles after 4h incubation.[1]Folic acid conjugation significantly enhances cellular uptake in folate receptor-positive cells.[1]
DOX-hyd-PEG-FA Nanoparticles KB (Nasopharyngeal Cancer)Flow CytometryTime-dependent increase in uptake; significantly greater than DOX-hyd-PEG NPs.[2][3]Folate targeting increases the intracellular accumulation of the drug cargo.[2][3]
Folate-Targeted Gold Nanoparticles KB (Folate Receptor-high)Confocal Microscopy (Quantitative Analysis)Internalization progressively increased with ligand surface density, reaching a plateau.[4]The density of the targeting ligand (folic acid) directly influences the efficiency of cellular uptake.[4]
Folate-conjugated Zein Nanoparticles KB (Folate Receptor-expressing)Flow CytometryIncreased uptake with increasing time and dose.[5]Demonstrates the effectiveness of folate-mediated endocytosis for this nanoparticle type.[5]
Non-Targeted PEGylated Nanoparticles VariousVariousGenerally lower uptake compared to targeted nanoparticles in receptor-positive cells.PEGylation can reduce non-specific cellular uptake, but lacks the enhanced uptake seen with active targeting.[6]
DOX-hyd-PEG Nanoparticles (Non-targeted) KBFlow CytometryLower intracellular uptake compared to DOX-hyd-PEG-FA NPs.[2][3]Highlights the necessity of the folate moiety for enhanced uptake in folate receptor-positive cells.[2][3]

Experimental Workflow for Quantifying Cellular Uptake

A systematic workflow is essential for the reliable quantification of nanoparticle cellular uptake. The following diagram illustrates a general experimental procedure.

experimental_workflow cluster_prep Cell & Nanoparticle Preparation cluster_exposure Exposure cluster_processing Sample Processing cluster_analysis Quantitative Analysis cell_culture Cell Seeding & Culture incubation Incubation of Cells with Nanoparticles cell_culture->incubation np_prep Nanoparticle Dispersion np_prep->incubation washing Washing to Remove Extracellular Nanoparticles incubation->washing cell_harvesting Cell Harvesting (e.g., Trypsinization) washing->cell_harvesting flow_cytometry Flow Cytometry cell_harvesting->flow_cytometry fluorescence_microscopy Fluorescence Microscopy cell_harvesting->fluorescence_microscopy icp_ms ICP-MS cell_harvesting->icp_ms

A generalized workflow for quantifying nanoparticle cellular uptake.

Detailed Experimental Protocols

Accurate and reproducible quantification of cellular uptake is paramount. Below are detailed protocols for three widely used analytical techniques.

Flow Cytometry

Flow cytometry is a high-throughput method that measures the fluorescence intensity of individual cells, allowing for the quantification of nanoparticle uptake in a large cell population.[7][8][9][10]

Materials:

  • Fluorescently labeled this compound nanoparticles

  • Cell culture medium (folate-free medium is recommended for folate receptor-positive cells)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 6-well plates

  • FACS tubes

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Nanoparticle Preparation: Prepare a dispersion of fluorescently labeled this compound nanoparticles in cell culture medium at the desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the nanoparticle-containing medium. Incubate for the desired time points (e.g., 1, 4, 24 hours). Include a control group of cells not exposed to nanoparticles.

  • Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove any nanoparticles that are not internalized.

  • Cell Detachment: Add trypsin-EDTA to each well and incubate until the cells detach.

  • Cell Collection: Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.

  • Centrifugation: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in a suitable buffer (e.g., cold PBS with 1% bovine serum albumin).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the fluorophore used to label the nanoparticles. Gate the cell population based on forward and side scatter to exclude debris. The geometric mean fluorescence intensity of the cell population is proportional to the amount of nanoparticle uptake.

Fluorescence Microscopy

Fluorescence microscopy allows for the direct visualization and semi-quantitative analysis of nanoparticle uptake at the single-cell level.

Materials:

  • Fluorescently labeled this compound nanoparticles

  • Cell culture medium

  • PBS

  • Paraformaldehyde (PFA) for cell fixation

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

  • Fluorescence microscope with appropriate filters

  • Chambered coverglass or multi-well imaging plates

Protocol:

  • Cell Seeding: Seed cells on chambered coverglass or in imaging plates and allow them to adhere overnight.

  • Nanoparticle Treatment: Treat the cells with fluorescently labeled this compound nanoparticles in culture medium for the desired duration.

  • Washing: Gently wash the cells three times with PBS to remove non-internalized nanoparticles.

  • Cell Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells again three times with PBS.

  • Nuclear Staining: Incubate the cells with a nuclear stain (e.g., DAPI or Hoechst) for 5-10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Add a drop of mounting medium to the cells and cover with a coverslip.

  • Imaging: Acquire images using a fluorescence microscope. Use separate channels for the nanoparticles and the nucleus.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of the nanoparticles within the cell boundaries. The integrated density or mean fluorescence intensity per cell can be calculated.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive elemental analysis technique that can be used to quantify the absolute number of metallic or metal-containing nanoparticles within a cell population.[11][12][13][14][15][16][17]

Materials:

  • This compound nanoparticles containing a quantifiable element (e.g., gold, iron)

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Cell counting solution (e.g., trypan blue)

  • Concentrated nitric acid (trace metal grade)

  • ICP-MS instrument

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Flow Cytometry protocol.

  • Washing: After incubation, thoroughly wash the cells five times with ice-cold PBS to ensure complete removal of extracellular nanoparticles.

  • Cell Harvesting and Counting: Detach the cells using trypsin-EDTA, collect them, and perform a cell count to determine the total number of cells.

  • Cell Lysis: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and add a known volume of concentrated nitric acid to the cell pellet to digest the cells and dissolve the nanoparticles. This step should be performed in a fume hood with appropriate safety precautions.

  • Digestion: Heat the samples according to a validated digestion protocol until the solution is clear.

  • Dilution: Dilute the digested samples to a final volume with deionized water to bring the acid concentration to a level compatible with the ICP-MS instrument.

  • ICP-MS Analysis: Analyze the samples using ICP-MS to determine the concentration of the element of interest.

  • Quantification: Create a calibration curve using standards of the element being analyzed. Use the calibration curve to determine the amount of the element in each sample. Divide the total amount of the element by the number of cells to calculate the average amount of the element (and thus the number of nanoparticles) per cell.

Folate Receptor-Mediated Endocytosis Signaling Pathway

The targeted uptake of this compound nanoparticles is primarily mediated by the folate receptor. The binding of the folate ligand to its receptor triggers a cascade of events leading to the internalization of the nanoparticle.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space np This compound Nanoparticle receptor_binding Receptor Binding np->receptor_binding fr Folate Receptor fr->receptor_binding invagination Membrane Invagination receptor_binding->invagination Clustering of Receptors endosome Early Endosome invagination->endosome Endocytosis late_endosome Late Endosome endosome->late_endosome Maturation (pH drop) lysosome Lysosome late_endosome->lysosome Fusion release Drug Release lysosome->release Enzymatic Degradation & Low pH

Folate receptor-mediated endocytosis pathway.

Upon binding of the folic acid moiety to the folate receptor on the cell surface, the receptor-nanoparticle complexes cluster and are internalized into the cell through endocytosis.[18][19][20][21] The nanoparticles are then trafficked through the endosomal pathway, moving from early to late endosomes and eventually to lysosomes. The acidic environment and enzymatic activity within the lysosomes can facilitate the degradation of the nanoparticle matrix and the release of the encapsulated therapeutic agent into the cytoplasm.

References

Targeted Drug Delivery: A Comparative Analysis of NH2-PEG-FA Conjugated Drugs and Their Free Counterparts in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cancer therapeutics, the quest for maximizing drug efficacy while minimizing off-target effects is paramount. A promising strategy in this endeavor is the targeted delivery of cytotoxic agents to cancer cells by conjugating them to ligands that bind to overexpressed receptors on the tumor cell surface. This guide provides a comparative analysis of the in vitro cytotoxicity of anticancer drugs conjugated with an amino-polyethylene glycol-folic acid (NH2-PEG-FA) moiety versus their free, unconjugated forms. This conjugation strategy aims to enhance drug delivery to cancer cells overexpressing the folate receptor (FR), thereby increasing therapeutic potency and selectivity.

This report synthesizes experimental data from multiple studies, presenting a clear comparison of the cytotoxic effects, outlining the experimental methodologies used to derive these findings, and visualizing the underlying biological and experimental workflows.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for several anticancer drugs in both their free and this compound conjugated forms, as tested against various cancer cell lines. Lower IC50 values indicate greater potency.

5-Fluorouracil (5-FU)
Cell LineFree 5-FU (IC50)FA-PEG-5-FU (IC50)Reference
HeLa (Cervical Cancer)43.34 ± 2.77 µMSignificantly lower than free 5-FU (qualitative)[1]
A431 (Skin Carcinoma)47.02 ± 0.65 µM3.26 ± 0.29 µM[1]
HT29 (Colon Carcinoma)85.37 ± 1.81 µM71.96 ± 1.97 µM[1]

The data indicates that while the cytotoxicity of 5-FU is not consistently enhanced by conjugation in all cell lines, a significant increase in potency is observed in A431 cells, which are known to express the folate receptor. The conjugation facilitates a more targeted delivery of 5-FU to these cells.[1]

Paclitaxel
Cell LineFree Paclitaxel (IC50)FA-PEG-Paclitaxel (IC50)Reference
SKOV-3 (Ovarian Cancer)>1000 nM (in dark)~500 nM (in dark, low toxicity)[2]

For Paclitaxel, the this compound conjugation appears to enhance its cytotoxic effects in FR-positive SKOV-3 ovarian cancer cells, even in the absence of photoactivation, suggesting a benefit from the targeted delivery.[2]

Doxorubicin
Cell LineFree Doxorubicin (IC50)FA-PEG-Doxorubicin (IC50)Reference
B16F10 (Melanoma)0.24 µg/mL> 2 µg/mL[3]
HeLa (Cervical Cancer)~0.72 µM (as DOXP)Significantly lower with Folate-PGA[4]
SKOV3 (Ovarian Cancer)~0.75 µM (as DOXP)Significantly lower with Folate-PGA[4]

The data for Doxorubicin conjugates is more complex. While direct PEGylation can sometimes decrease in vitro cytotoxicity, the addition of a folate targeting moiety, especially in combination with an enzyme-prodrug system (Folate-PGA and DOXP), dramatically increases the cytotoxic effect in FR-positive cells.[3][4]

Experimental Protocols

The following is a representative protocol for determining the cytotoxicity of this compound conjugated drugs versus their free counterparts using the MTT assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Free drug (e.g., Doxorubicin)

  • This compound conjugated drug

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: After 24 hours, the culture medium is removed, and 100 µL of fresh medium containing serial dilutions of the free drug or the this compound conjugated drug is added to the wells. A set of wells with untreated cells serves as a control.

  • Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the targeted drug delivery pathway and the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) seeding Seed Cells in 96-well Plate cell_culture->seeding drug_prep Prepare Drug Dilutions (Free vs. Conjugated) treatment Treat Cells with Drugs drug_prep->treatment seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol read_absorbance Read Absorbance (570 nm) formazan_sol->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Experimental workflow for cytotoxicity comparison.

folate_receptor_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space drug_conjugate This compound Conjugated Drug folate_receptor Folate Receptor (FR) drug_conjugate->folate_receptor Binding endosome Endosome folate_receptor->endosome Receptor-Mediated Endocytosis lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Acidic pH Enzymatic Cleavage cytotoxicity Cytotoxic Effect (e.g., DNA Damage) drug_release->cytotoxicity

Caption: Folate receptor-mediated endocytosis pathway.

Conclusion

The conjugation of anticancer drugs to this compound represents a viable and effective strategy for targeted cancer therapy. The presented data demonstrates that this approach can significantly enhance the cytotoxicity of drugs against cancer cells that overexpress the folate receptor. The increased potency, as indicated by lower IC50 values, suggests that targeted delivery can lead to more effective tumor cell killing at lower drug concentrations, potentially reducing systemic toxicity and improving the therapeutic index. The experimental protocols and diagrams provided offer a framework for the continued evaluation and development of such targeted drug delivery systems. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.

References

Evaluating the Biodistribution of NH2-PEG-FA Labeled Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic agents to specific cells and tissues is a cornerstone of modern drug development. Nanoparticles functionalized with targeting ligands offer a promising strategy to enhance efficacy and reduce off-target effects. Among these, nanoparticles labeled with folic acid (FA) have garnered significant attention due to the overexpression of the folate receptor in many types of cancer cells. This guide provides an objective comparison of the biodistribution of NH2-PEG-FA labeled nanoparticles with alternative targeting strategies, supported by experimental data and detailed methodologies.

Comparative Biodistribution of Targeted Nanoparticles

The biodistribution of nanoparticles is a critical factor in determining their therapeutic success. The following tables summarize quantitative data from preclinical studies, showcasing the organ and tumor accumulation of this compound labeled nanoparticles compared to non-targeted nanoparticles and those with alternative targeting moieties. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard metric in biodistribution studies.

Table 1: Biodistribution of Folic Acid-Targeted vs. Non-Targeted Nanoparticles

Nanoparticle FormulationOrganTime Point%ID/g (Mean ± SD)Reference
FA-PEG-PLGA NPsTumor24 h5.8 ± 1.2[1]
PEG-PLGA NPs (Non-Targeted)Tumor24 h2.5 ± 0.8[1]
FA-PEG-PLGA NPsLiver24 h12.3 ± 2.5[1]
PEG-PLGA NPs (Non-Targeted)Liver24 h15.1 ± 3.1[1]
FA-PEG-PLGA NPsSpleen24 h8.9 ± 1.7[1]
PEG-PLGA NPs (Non-Targeted)Spleen24 h10.2 ± 2.2[1]
FA-PEG-AuNPTumor90 minNot Reported[2]
FA-PEG-AuNPLiver90 min1.74 ± 0.03 µg/g[2]
FA-PEG-AuNPSpleen90 min2.65 ± 1.18 µg/g[2]
FA-PEG-AuNPKidney90 min1.90 ± 0.20 µg/g[2]

Table 2: Biodistribution of Nanoparticles with Alternative Targeting Ligands

Nanoparticle FormulationTargeting LigandOrganTime Point%ID/g (Mean ± SD)Reference
iRGD-NCsiRGD PeptideTumor8 h~10[3]
PEG-NCsNone (Passive)Tumor8 h~4[3]
Gold Nanostars (30 nm)None (Passive)Tumor48 h2.11 ± 0.64[4]
Gold Nanostars (60 nm)None (Passive)Tumor48 h0.88 ± 0.46[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the critical evaluation of scientific findings. Below are representative methodologies for the synthesis of this compound labeled nanoparticles and their in vivo biodistribution assessment.

Synthesis of this compound

This protocol describes a common method for synthesizing the this compound ligand, which can then be conjugated to nanoparticles.

Materials:

  • Folic Acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-terminated Polyethylene Glycol (NH2-PEG-NH2)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Pyridine, anhydrous

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid, DCC, and NHS in anhydrous DMSO.

    • Stir the reaction mixture overnight in the dark at room temperature.

    • Remove the dicyclohexylurea (DCU) byproduct by filtration.[5]

  • Conjugation to PEG:

    • Dissolve NH2-PEG-NH2 in anhydrous DMSO.

    • Add the activated folic acid solution to the NH2-PEG-NH2 solution.

    • Stir the reaction mixture for several hours at room temperature.[5][6]

  • Purification:

    • The resulting FA-PEG-NH2 conjugate can be purified by dialysis against deionized water to remove unreacted starting materials and byproducts, followed by lyophilization.

In Vivo Biodistribution Study Protocol

This protocol outlines a typical procedure for evaluating the biodistribution of fluorescently or radiolabeled nanoparticles in a tumor-bearing mouse model.

Materials and Equipment:

  • Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)

  • Labeled nanoparticles (e.g., fluorescently tagged or radiolabeled)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radiolabeling)

  • Gamma counter or fluorescence spectrometer for ex vivo quantification

  • Standard laboratory equipment for animal handling and tissue processing

Procedure:

  • Animal Model:

    • Establish tumor xenografts by subcutaneously injecting cancer cells (e.g., HeLa, MCF-7) into the flank of immunocompromised mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Nanoparticle Administration:

    • Suspend the labeled nanoparticles in sterile PBS at the desired concentration.

    • Administer a defined dose of the nanoparticle suspension to the mice via intravenous (tail vein) injection.[7]

  • In Vivo Imaging (Optional):

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-injection, anesthetize the mice and perform whole-body imaging using the appropriate imaging modality.[3]

  • Ex Vivo Biodistribution Analysis:

    • At the final time point, euthanize the mice.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Carefully dissect major organs (liver, spleen, kidneys, lungs, heart) and the tumor.

    • Weigh each organ and tumor.

    • Measure the fluorescence or radioactivity in each organ and tumor using a fluorescence spectrometer or gamma counter, respectively.[8]

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This is determined by comparing the signal from the tissue to a standard curve of the injected formulation.[4]

Visualizing Key Processes

Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Folate Receptor-Mediated Endocytosis

This signaling pathway is the primary mechanism by which folic acid-targeted nanoparticles are internalized by cancer cells.

Folate_Receptor_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP FA-PEG-NP FR Folate Receptor (FR) NP->FR Binding FR_bound FR-NP Complex FR->FR_bound Endosome Early Endosome (pH ~6.5) FR_bound->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation & Acidification Release Drug Release Late_Endosome->Release Dissociation Recycle FR Recycling Late_Endosome->Recycle Recycle->FR Return to Membrane Biodistribution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis NP_synthesis Nanoparticle Synthesis & Labeling Injection IV Injection of Nanoparticles NP_synthesis->Injection Animal_model Tumor Model Implantation Animal_model->Injection Imaging In Vivo Imaging (Optional) Injection->Imaging Sacrifice Euthanasia & Organ Harvest Injection->Sacrifice Imaging->Sacrifice Ex_vivo Ex Vivo Organ Imaging/Measurement Sacrifice->Ex_vivo Quantification Quantification (%ID/g) Ex_vivo->Quantification Data_analysis Data Analysis & Comparison Quantification->Data_analysis

References

A Comparative Guide to NH2-PEG-FA Targeting in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of amine-polyethylene glycol-folic acid (NH2-PEG-FA) as a targeting ligand for delivering therapeutics to various cancer cell lines. The efficacy of this targeting strategy is critically dependent on the expression levels of the folate receptor (FR) on the cell surface. This document summarizes experimental data on cellular uptake and cytotoxicity, provides detailed experimental protocols, and visualizes key biological and experimental processes.

Data Presentation

The targeting efficiency of this compound is directly correlated with the expression of folate receptors on the cell surface. Cancer cells, particularly those of epithelial origin, often overexpress the folate receptor alpha (FRα), making it an attractive target for selective drug delivery.[1][2][3] In contrast, normal tissues generally exhibit limited FR expression.[1][2]

Folate Receptor (FRα) Expression in Various Cancer Cell Lines

The following table summarizes the FRα expression levels in commonly used cancer cell lines, as determined by various methods such as flow cytometry, quantitative PCR (qPCR), and Western blot.

Cell LineCancer TypeFRα Expression LevelReferences
IGROV-1 Ovarian CancerHigh[3][4]
OAW28 Ovarian CancerHigh[4]
HeLa Cervical CancerHigh[5][6]
KB Oral CarcinomaHigh[7]
MCF-7 Breast CancerLow to Negative[5][8][9]
MDA-MB-468 Breast CancerHigh[7]
SW480 Colon CancerPositive[10][11]
Caco2 Colon CancerPositive[10][11]
A2780 Ovarian CancerIntermediate[4]
A2780/CP Ovarian CancerIntermediate[4]
TOV112D Ovarian CancerVery Low[4]
COV504 Ovarian CancerVery Low[4]
WI38 Normal Lung FibroblastNegative (CD44 positive)[10][11]
Cellular Uptake and Cytotoxicity of this compound Conjugates

The selective uptake of FA-conjugated nanoparticles by FR-positive cells is a key indicator of successful targeting. This enhanced uptake translates to increased cytotoxicity of the delivered therapeutic agent in target cells, while sparing FR-negative cells.

Cell LineFR ExpressionUptake of FA-ConjugateCytotoxicity of FA-Drug ConjugateReferences
HeLa HighHigher uptake compared to FR-negative cells.Increased cytotoxicity compared to non-targeted drug.[5][6]
MCF-7 Low/NegativeSignificantly lower uptake than FR-positive cells.Lower cytotoxicity compared to FR-positive cells.[5][8][9]
SW480 PositiveHigh cellular targeting.Not specified, but nanoparticles showed minimal cytotoxicity alone.[10][11]
Caco2 PositiveHigh cellular targeting.Not specified, but nanoparticles showed minimal cytotoxicity alone.[10][11]
WI38 NegativeReduced cellular targeting.Not specified, but nanoparticles showed minimal cytotoxicity alone.[10][11]
B16-F10 Positive (β-FR)Efficient targeting and internalization.Increased cell viability reduction with FA-PEG modification.[12]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for synthesizing this compound.

Materials:

  • Folic acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Bis-amine polyethylene glycol (NH2-PEG-NH2)

  • Dialysis tubing (MWCO appropriate for the PEG size)

  • Lyophilizer

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add NHS and DCC to the folic acid solution.

    • Stir the reaction mixture in the dark at room temperature overnight.

    • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Conjugation to PEG:

    • Dissolve NH2-PEG-NH2 in DMSO.

    • Add the activated folic acid solution to the NH2-PEG-NH2 solution.

    • Stir the reaction mixture in the dark at room temperature for 24-48 hours.

  • Purification:

    • Dialyze the reaction mixture against deionized water for 2-3 days to remove unreacted starting materials and byproducts.

    • Freeze-dry the dialyzed solution to obtain the purified this compound conjugate as a powder.

  • Characterization:

    • Confirm the successful synthesis and purity of the conjugate using techniques such as 1H NMR, FTIR, and UV-Vis spectroscopy.[6]

Cellular Uptake Assay

This protocol outlines a method to quantify the cellular uptake of fluorescently labeled this compound conjugates.

Materials:

  • FR-positive and FR-negative cell lines

  • Cell culture medium

  • Fluorescently labeled this compound conjugate

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the cells in appropriate culture plates (e.g., 6-well plates for flow cytometry, or plates with coverslips for microscopy) and allow them to adhere overnight.

  • Treatment:

    • Prepare different concentrations of the fluorescently labeled this compound conjugate in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the conjugate.

    • Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C.

  • Washing:

    • Remove the medium containing the conjugate and wash the cells three times with ice-cold PBS to remove any unbound conjugate.

  • Quantification:

    • For Flow Cytometry:

      • Harvest the cells by trypsinization.

      • Resuspend the cells in PBS.

      • Analyze the fluorescence intensity of the cells using a flow cytometer.

    • For Fluorescence Microscopy:

      • Fix the cells on the coverslips.

      • Mount the coverslips on microscope slides.

      • Visualize and capture images of the cells using a fluorescence microscope.

MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of a drug delivered via this compound targeting.[13][14][15][16]

Materials:

  • FR-positive and FR-negative cell lines

  • Cell culture medium

  • This compound conjugated drug and non-conjugated drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound conjugated drug and the non-conjugated drug in cell culture medium.

    • Remove the old medium and add the drug-containing medium to the respective wells.

    • Include untreated cells as a control.

    • Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Evaluating this compound Targeting synthesis Synthesis & Characterization of this compound Conjugate uptake_assay Cellular Uptake Assay (Flow Cytometry / Microscopy) synthesis->uptake_assay cytotoxicity_assay Cytotoxicity Assay (MTT Assay) synthesis->cytotoxicity_assay cell_culture Cell Culture (FR+ and FR- lines) cell_culture->uptake_assay cell_culture->cytotoxicity_assay data_analysis Data Analysis & Comparison uptake_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: Experimental workflow for evaluating this compound targeting.

G cluster_pathway Folate Receptor-Mediated Endocytosis ligand This compound-Drug Conjugate receptor Folate Receptor (FR) ligand->receptor 1. Binding internalization Internalization (Endosome formation) receptor->internalization 2. Endocytosis binding Binding release Drug Release (Low pH in Endosome) internalization->release 3. Acidification recycling Receptor Recycling internalization->recycling 5. Recycling target Intracellular Target release->target 4. Action recycling->receptor

Caption: Folate receptor-mediated endocytosis pathway.

G cluster_targeting Targeting FR-Positive vs. FR-Negative Cells cluster_fr_positive FR-Positive Cancer Cell cluster_fr_negative FR-Negative Normal Cell conjugate This compound-Drug fr_pos High FR Expression conjugate->fr_pos fr_neg Low/No FR Expression conjugate->fr_neg uptake_pos High Uptake fr_pos->uptake_pos effect_pos High Cytotoxicity uptake_pos->effect_pos uptake_neg Low Uptake fr_neg->uptake_neg effect_neg Low Cytotoxicity uptake_neg->effect_neg

Caption: Targeting logic for FR-positive vs. FR-negative cells.

References

Safety Operating Guide

Navigating the Disposal of NH2-PEG-FA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like Amino-PEG-Folic Acid (NH2-PEG-FA) are paramount for maintaining a safe and compliant laboratory environment. While specific disposal protocols for this compound are not extensively documented, safety data sheets (SDS) for similar PEGylated compounds and general laboratory waste management principles provide a strong framework for its responsible disposal.

Core Principles for Disposal

Based on available safety information for related amine- and PEG-containing compounds, this compound is generally not classified as a hazardous substance[1][2][3]. However, it is crucial to treat all laboratory chemicals with a high degree of caution. The toxicological properties of many specialized reagents have not been thoroughly investigated[1]. Therefore, adopting a conservative approach to disposal is always recommended.

The primary disposal route for this compound waste involves collection by a licensed chemical waste disposal contractor[4]. It is imperative not to discharge this material into the sewer system, as it can impact the biological and chemical oxygen demand in wastewater treatment processes[4].

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical safety goggles, gloves, and a lab coat[1][2][5]. In cases where dust or aerosols may be generated, a respirator approved by NIOSH (US) or CEN (EU) should be used[2].

  • Waste Segregation:

    • Solid Waste: Collect solid this compound, including contaminated items like gloves and paper towels, in a designated, well-labeled, and sealed chemical waste container[1][6].

    • Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material such as vermiculite, dry sand, or earth before placing it into the chemical waste container[1][3]. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling: Clearly label the waste container with the chemical name ("this compound" or "Amino-PEG-Folic Acid") and any other components of the waste mixture. Proper labeling is essential for safe handling and disposal by waste management personnel[7].

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

  • Arranging for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste[4].

In Case of a Spill

Should a spill occur, the area should be evacuated and ventilated. Absorb the spilled material with an inert, non-combustible material and place it in a suitable container for disposal[1][3]. Decontaminate the spill surface with a suitable solvent, such as alcohol, and dispose of all contaminated materials as chemical waste[3].

Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific quantities for neutralization, are available in the reviewed literature. The general guidance is to treat all quantities as chemical waste to be disposed of via a licensed contractor.

ParameterValueSource
Hazardous ClassificationNot classified as hazardous[1][2][3]
Recommended Disposal RouteLicensed Chemical Waste Contractor[4]
Drain DisposalNot Recommended[1][4]
Incompatible MaterialsStrong oxidizers, strong acids/alkalis[1][3]

Disposal Decision Workflow

The following diagram outlines the logical steps for making decisions regarding the disposal of this compound.

NH2_PEG_FA_Disposal_Workflow cluster_0 Initial Assessment cluster_1 Waste Handling cluster_2 Final Disposal Start Identify this compound Waste Assess_Form Is the waste solid or liquid? Start->Assess_Form Solid_Waste Solid Waste: Place in a labeled, sealed container. Assess_Form->Solid_Waste Solid Liquid_Waste Liquid Waste: Absorb with inert material. Assess_Form->Liquid_Waste Liquid Store_Waste Store container in a designated, safe area. Solid_Waste->Store_Waste Place_in_Container Place absorbed waste in a labeled, sealed container. Liquid_Waste->Place_in_Container Place_in_Container->Store_Waste Contact_Disposal Contact EHS or licensed waste contractor for pickup. Store_Waste->Contact_Disposal

This compound Disposal Decision Workflow

This guide provides a framework for the safe and responsible disposal of this compound. Always consult your institution's specific waste management policies and the most current safety data sheets for the chemicals you are working with. By adhering to these procedures, laboratory professionals can ensure a safe working environment and minimize their environmental impact.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.